molecular formula C15H17N3O5 B15603948 LT25

LT25

货号: B15603948
分子量: 319.31 g/mol
InChI 键: HZLFZIQTWBACFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LT25 is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H17N3O5

分子量

319.31 g/mol

IUPAC 名称

2-[[2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O5/c1-9-4-2-3-5-11(9)17-15(23)18-10(7-13(18)20)6-12(19)16-8-14(21)22/h2-5,10H,6-8H2,1H3,(H,16,19)(H,17,23)(H,21,22)

InChI 键

HZLFZIQTWBACFC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Multifaceted Role of Interleukin-25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family. Unlike its pro-inflammatory counterparts, IL-25 is a key orchestrator of type 2 immunity, playing a pivotal role in allergic inflammation, host defense against parasitic infections, and the complex landscape of autoimmune diseases and cancer. This technical guide provides an in-depth exploration of the functions of IL-25, its signaling pathways, and the experimental methodologies used to investigate its biological significance.

Core Functions of Interleukin-25

IL-25's primary function is the induction and amplification of type 2 immune responses, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1] These cytokines are central to the pathophysiology of allergic diseases and the clearance of helminth infections.

Allergic Inflammation

IL-25 is a critical initiator of allergic inflammation in tissues such as the lungs and gut.[2] Upon exposure to allergens, epithelial cells release IL-25, which in turn activates various immune cells, including type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and mast cells.[3][4] This leads to the hallmark features of allergic reactions, such as mucus overproduction, eosinophilia, and airway hyperresponsiveness.[4] Transgenic overexpression of IL-25 in mice results in a spontaneous asthma-like phenotype, highlighting its potent pro-allergic activity.

Host Defense Against Parasites

IL-25 plays a crucial role in the expulsion of parasitic helminths from the gastrointestinal tract.[1] It is constitutively expressed by tuft cells in the intestinal epithelium and its production is upregulated upon parasitic infection.[5] IL-25 activates ILC2s to produce IL-13, which promotes goblet cell hyperplasia and mucus production, creating an environment that is inhospitable for the parasites.[5] Studies in IL-25 deficient mice have shown impaired worm clearance, demonstrating its essential role in anti-helminth immunity.[1]

Autoimmune Diseases

The role of IL-25 in autoimmune diseases is complex and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory functions. In conditions like psoriasis, IL-25 can exacerbate inflammation by promoting the recruitment of neutrophils and the activation of macrophages. Conversely, in diseases such as inflammatory bowel disease (IBD), type 1 diabetes, and multiple sclerosis, IL-25 can have a protective effect by inhibiting the differentiation of pro-inflammatory Th1 and Th17 cells through the induction of Th2 cytokines.[6]

Cancer

The function of IL-25 in cancer is also dualistic, with evidence supporting both tumor-promoting and tumor-suppressive roles.[6][7] In some cancers, such as non-small cell lung cancer, high IL-25 expression is associated with reduced overall survival, potentially by promoting an immunosuppressive tumor microenvironment.[8] In contrast, in other contexts, IL-25 can exert anti-tumor effects by inducing apoptosis in cancer cells and promoting the infiltration of anti-tumor immune cells like eosinophils.[7]

Cellular Sources and Targets of IL-25

IL-25 is produced by a variety of cell types, primarily epithelial cells in barrier tissues like the lungs, skin, and gastrointestinal tract.[3] Other cellular sources include Th2 cells, mast cells, eosinophils, and macrophages.[9]

The primary targets of IL-25 are cells that express its heterodimeric receptor, composed of IL-17RA and IL-17RB subunits.[10] These include:

  • Type 2 Innate Lymphoid Cells (ILC2s): Potent producers of type 2 cytokines.

  • T helper 2 (Th2) cells: Key adaptive immune cells in type 2 immunity.[11]

  • Eosinophils: Granulocytes involved in allergic inflammation and parasite defense.

  • Basophils and Mast Cells: Key players in allergic responses.

  • Epithelial cells: Can respond to IL-25 in an autocrine or paracrine manner.

  • Dendritic Cells: Antigen-presenting cells that can be influenced by IL-25 to promote Th2 responses.[12]

  • NKT cells: A subset of T cells that can produce type 2 cytokines in response to IL-25.[4]

Quantitative Data on IL-25 Function

The following tables summarize quantitative data from various studies on the effects of IL-25.

Table 1: IL-25 Concentration in Human Diseases

DiseaseSample TypeIL-25 Concentration (Patients)IL-25 Concentration (Controls)Reference
Atopic DermatitisSerum145 ± 98 pg/mL74 ± 23 pg/mL[5]
EczemaSerum145.69 ± 586.78 pg/mL49.45 ± 210.77 pg/mL[13]
Cholangiocarcinoma (Metastatic)Cancer TissueSignificantly higherLower in non-metastatic[14]
Gastric CancerIntra-tumoral TissueHigh density associated with longer survivalLow density associated with shorter survival[12]

Table 2: Effects of IL-25 in Mouse Models of Disease

Mouse ModelTreatment/GenotypeOutcome MeasureResultReference
Oxazolone-induced colitisAnti-IL-25 neutralizing antibody (500 µ g/mouse )Body weight loss, colon ulcerationSignificant improvement[15]
Collagen-induced arthritisRecombinant murine IL-25 (1 µ g/mouse )Clinical score of arthritisAttenuated development[8]
HDM-induced allergic asthmaIL-25 knockout miceAirway inflammation, eosinophil recruitmentRestrained inflammation and recruitment[9]
T. spiralis infectionRecombinant IL-25Worm burdenLower worm burden[16]

Interleukin-25 Signaling Pathways

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RB.[10] This binding initiates a cascade of intracellular signaling events, primarily through three major pathways: NF-κB, MAP kinases (MAPK), and STAT5.

NF-κB Pathway

The canonical NF-κB pathway is a key mediator of IL-25-induced inflammation. Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of the IKK complex.[17][18] IKK then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[19]

IL25_NFkB_Pathway cluster_nucleus IL25 IL-25 Receptor IL-17RA / IL-17RB IL25->Receptor Binds Act1 Act1 Receptor->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) Nucleus->Gene_Expression Induces IL25_MAPK_Pathway cluster_nucleus IL25 IL-25 Receptor IL-17RA / IL-17RB IL25->Receptor Binds Act1 Act1 Receptor->Act1 Recruits MAPKKK MAPKKK Act1->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylates Nucleus Nucleus p38_JNK->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Cytokines, Chemokines) Nucleus->Gene_Expression Regulates IL25_STAT5_Pathway cluster_nucleus IL25 IL-25 Receptor IL-17RA / IL-17RB IL25->Receptor Binds JAK JAK Receptor->JAK Activates STAT5_inactive STAT5 (inactive) Receptor->STAT5_inactive Recruits JAK->Receptor Phosphorylates Tyrosine Residues JAK->STAT5_inactive Phosphorylates STAT5_active pSTAT5 (active dimer) STAT5_inactive->STAT5_active Dimerizes Nucleus Nucleus STAT5_active->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Type 2 Cytokines) Nucleus->Gene_Expression Induces ELISA_Workflow Start Start Coat Coat plate with capture antibody Start->Coat Block Block non-specific binding sites Coat->Block Add_Sample Add standards and samples Block->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add biotinylated detection antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Streptavidin_HRP Add Streptavidin-HRP Wash2->Add_Streptavidin_HRP Incubate3 Incubate Add_Streptavidin_HRP->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add substrate Wash3->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance Stop_Reaction->Read_Absorbance Analyze Analyze data Read_Absorbance->Analyze End End Analyze->End InVivo_Neutralization_Workflow Start Start Induce_Disease Induce disease model in mice Start->Induce_Disease Administer_Ab Administer anti-IL-25 or isotype control Ab Induce_Disease->Administer_Ab Monitor Monitor disease progression Administer_Ab->Monitor Collect_Tissues Collect tissues at endpoint Monitor->Collect_Tissues Analyze Analyze tissues (Histology, Cytokines, Flow Cytometry) Collect_Tissues->Analyze End End Analyze->End Flow_Cytometry_Workflow Start Start Isolate_Cells Isolate cells Start->Isolate_Cells Stimulate Stimulate cells (± IL-25) Isolate_Cells->Stimulate Add_Inhibitor Add protein transport inhibitor Stimulate->Add_Inhibitor Surface_Stain Stain for surface markers Add_Inhibitor->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines Fix_Perm->Intracellular_Stain Acquire_Data Acquire data on flow cytometer Intracellular_Stain->Acquire_Data Analyze Analyze data Acquire_Data->Analyze End End Analyze->End

References

Interleukin-25 Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Interleukin-25 (IL-25) signaling pathway, a critical mediator of type 2 immunity and a key player in allergic inflammation and autoimmune diseases. This document details the molecular interactions, downstream signaling cascades, and cellular responses integral to IL-25 function. It is intended to serve as a valuable resource for researchers and professionals involved in the study of immunology and the development of novel therapeutics targeting this pathway.

Introduction to Interleukin-25

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family. Unlike other IL-17 family members that are primarily involved in pro-inflammatory responses and host defense against extracellular pathogens, IL-25 is a potent driver of type 2 immunity.[1] It is expressed by a variety of cell types, including epithelial cells, T helper 2 (Th2) cells, mast cells, eosinophils, and basophils.[1][2] The production of IL-25 is often triggered by allergens, pathogens, and other forms of epithelial cell stress, positioning it as a key "alarmin" cytokine that initiates and amplifies type 2 immune responses.[2]

The IL-25 Receptor Complex and Ligand Binding

The initiation of IL-25 signaling is contingent upon its binding to a heterodimeric receptor complex composed of two subunits: IL-17 Receptor A (IL-17RA) and IL-17 Receptor B (IL-17RB).[2][3] Both receptor subunits are single-pass transmembrane proteins that contain a conserved SEFIR (SEF/IL-17R) domain in their cytoplasmic region, which is crucial for downstream signal transduction.[4]

IL-25 exhibits a high affinity for IL-17RB and a low to negligible affinity for IL-17RA when the subunits are isolated.[3][5] The binding of IL-25 to IL-17RB is the initial event, which then facilitates the recruitment of IL-17RA into the signaling complex.[3] This sequential binding mechanism, where IL-17RA binds to the IL-25/IL-17RB complex, is a key step in the formation of a functional signaling unit.[3]

ParameterValueReference
IL-25 Binding Affinity to IL-17RB (Kd) High Affinity[3][5]
IL-25 Binding Affinity to IL-17RA (Kd) No apparent affinity[3]
IL-17RA Binding Affinity to IL-25/IL-17RB complex (Kd) 14.1 ± 2.4 µM[3]

Downstream Signaling Pathways

Upon the formation of the ternary IL-25/IL-17RA/IL-17RB complex, a cascade of intracellular signaling events is initiated, primarily through three major pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

NF-κB Pathway Activation

The activation of the NF-κB pathway is a central event in IL-25 signaling. The SEFIR domains of the receptor complex recruit the adaptor protein, Act1 (NF-κB activator 1).[4][6] Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[6] TRAF6 activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing for the nuclear translocation of NF-κB transcription factors (e.g., p65/RelA).[7][8] In the nucleus, NF-κB promotes the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[6]

MAPK Pathway Activation

The IL-25 signaling cascade also robustly activates the MAPK pathway, which includes c-Jun N-terminal kinase (JNK), p38, and to a lesser extent, extracellular signal-regulated kinase (ERK).[7][9] Similar to the NF-κB pathway, the activation of MAPKs is largely dependent on the recruitment of Act1 and subsequent signaling intermediates.[7] The phosphorylation of JNK and p38 is a key event that leads to the activation of downstream transcription factors, such as AP-1, which cooperate with NF-κB to regulate gene expression.[9][10]

JAK/STAT Pathway Activation

A distinct and crucial arm of the IL-25 signaling network is the JAK/STAT pathway. IL-25 stimulation leads to the phosphorylation and activation of JAK2.[7] Activated JAK2 then phosphorylates STAT5, leading to its dimerization and translocation to the nucleus where it regulates the transcription of target genes, particularly those associated with type 2 immunity.[7] Notably, the activation of STAT5 by IL-25 has been shown to be independent of Act1, suggesting a parallel signaling branch emanating from the receptor complex.[4][7] Specific tyrosine residues (Y444 and Y454) on the intracellular domain of IL-17RB are critical for the recruitment and phosphorylation of STAT5.[7]

Cellular Responses to IL-25 Signaling

The integrated output of the NF-κB, MAPK, and JAK/STAT pathways culminates in a range of cellular responses, primarily centered on the promotion of type 2 immunity. A hallmark of IL-25 signaling is the robust production of type 2 cytokines, including IL-4, IL-5, and IL-13, from various immune cells, most notably from type 2 innate lymphoid cells (ILC2s) and Th2 cells.[11][12]

  • ILC2s: These cells are potent early responders to IL-25, rapidly producing large quantities of IL-5 and IL-13.[11][12] This response is critical for the initiation of allergic inflammation, leading to eosinophilia, mucus production, and airway hyperresponsiveness.

  • Th2 Cells: IL-25 can act on memory Th2 cells to enhance their production of type 2 cytokines, thereby amplifying and sustaining the allergic response.[12]

  • Epithelial Cells: IL-25 can act in an autocrine manner on epithelial cells, further promoting the production of pro-inflammatory mediators and contributing to tissue remodeling.[7]

Negative Regulation of IL-25 Signaling

To prevent excessive and potentially damaging immune responses, IL-25 signaling is tightly regulated. One of the key negative feedback mechanisms involves the Suppressor of Cytokine Signaling (SOCS) family of proteins.[13][14] Cytokine signaling, including that of IL-25, can induce the expression of SOCS proteins, such as SOCS1 and SOCS3.[13] These proteins can inhibit JAK/STAT signaling by directly binding to and inhibiting the kinase activity of JAKs or by competing with STATs for binding to the receptor complex.[13][14]

Visualizing the IL-25 Signaling Network

To provide a clearer understanding of the molecular interactions and pathways discussed, the following diagrams have been generated using the Graphviz DOT language.

IL25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_nucleus Nucleus IL-25 IL-25 IL-17RB IL-17RB IL-25->IL-17RB IL-17RA IL-17RA IL-17RB->IL-17RA recruits Act1 Act1 IL-17RB->Act1 JAK2 JAK2 IL-17RB->JAK2 IL-17RA->Act1 TRAF6 TRAF6 Act1->TRAF6 p38 p38 Act1->p38 JNK JNK Act1->JNK IκB IκB TRAF6->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc AP-1 AP-1 p38->AP-1 JNK->AP-1 AP-1_nuc AP-1 AP-1->AP-1_nuc STAT5 STAT5 JAK2->STAT5 P pSTAT5 pSTAT5 pSTAT5_nuc pSTAT5 pSTAT5->pSTAT5_nuc Gene_Expression Type 2 Cytokine Gene Expression (IL-4, IL-5, IL-13) NF-κB_nuc->Gene_Expression AP-1_nuc->Gene_Expression pSTAT5_nuc->Gene_Expression

Core IL-25 Signaling Pathways

Crosstalk_and_Regulation cluster_downstream Downstream Pathways IL-25 Receptor Complex IL-25 Receptor Complex MAPK Pathway\n(p38, JNK) MAPK Pathway (p38, JNK) IL-25 Receptor Complex->MAPK Pathway\n(p38, JNK) JAK/STAT Pathway\n(JAK2, STAT5) JAK/STAT Pathway (JAK2, STAT5) IL-25 Receptor Complex->JAK/STAT Pathway\n(JAK2, STAT5) MAPK Pathway\n(p38, JNK)->JAK/STAT Pathway\n(JAK2, STAT5) Crosstalk Cellular Responses\n(e.g., IL-13 production) Cellular Responses (e.g., IL-13 production) MAPK Pathway\n(p38, JNK)->Cellular Responses\n(e.g., IL-13 production) JAK/STAT Pathway\n(JAK2, STAT5)->Cellular Responses\n(e.g., IL-13 production) SOCS Proteins SOCS Proteins Cellular Responses\n(e.g., IL-13 production)->SOCS Proteins induces SOCS Proteins->JAK/STAT Pathway\n(JAK2, STAT5) inhibits

Crosstalk and Negative Regulation

Experimental Protocols for Studying IL-25 Signaling

This section provides an overview of key experimental protocols used to investigate the IL-25 signaling pathway.

Co-Immunoprecipitation (Co-IP) for Receptor Complex Analysis

Objective: To demonstrate the interaction between IL-17RA and IL-17RB upon IL-25 stimulation.

Methodology:

  • Cell Culture and Stimulation: Culture cells expressing IL-17RA and IL-17RB (e.g., HEK293T cells transfected with receptor expression vectors) and stimulate with recombinant IL-25 for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the receptor subunits (e.g., anti-IL-17RB).

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate to capture the antibody-receptor complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other receptor subunit (e.g., anti-IL-17RA) to detect the co-precipitated protein.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To detect the activation of downstream signaling molecules (e.g., STAT5, p38, JNK) following IL-25 stimulation.

Methodology:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., primary T cells, epithelial cell lines) and stimulate with IL-25 at various time points.

  • Protein Extraction: Lyse the cells in a denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT5, anti-phospho-p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Total Protein Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to confirm equal loading.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the production of type 2 cytokines (e.g., IL-5, IL-13) in response to IL-25 stimulation.

Methodology:

  • Cell Culture and Stimulation: Culture cells of interest (e.g., ILC2s, Th2 cells) in the presence of varying concentrations of IL-25 for a specified time (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and a series of known cytokine standards to the wells.

    • Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a colorimetric substrate (e.g., TMB).

    • Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the experimental samples.

Flow Cytometry for ILC2 Identification and Analysis

Objective: To identify and quantify ILC2s from tissues and analyze their cytokine production at a single-cell level.

Methodology:

  • Single-Cell Suspension Preparation: Isolate single-cell suspensions from tissues of interest (e.g., lung, spleen) using enzymatic digestion and mechanical dissociation.

  • Surface Staining:

    • Stain the cells with a cocktail of fluorescently labeled antibodies against lineage markers (e.g., CD3, CD4, CD8, CD11b, B220) to exclude other immune cell types.

    • Stain with antibodies against ILC2-specific surface markers (e.g., CD45, IL-17RB, ICOS, KLRG1, ST2).

  • Intracellular Cytokine Staining (Optional):

    • To detect intracellular cytokine production, stimulate the cells in vitro with a protein transport inhibitor (e.g., Brefeldin A) and phorbol (B1677699) 12-myristate 13-acetate (PMA)/ionomycin for a few hours.

    • Fix and permeabilize the cells.

    • Stain with fluorescently labeled antibodies against the cytokines of interest (e.g., IL-5, IL-13).

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells, then on lineage-negative cells, and finally on the ILC2 population based on their specific surface marker expression.

Flow_Cytometry_Workflow Single-Cell Suspension Single-Cell Suspension Surface Staining Surface Staining (Lineage, CD45, IL-17RB, etc.) Single-Cell Suspension->Surface Staining Fixation & Permeabilization Fixation & Permeabilization Surface Staining->Fixation & Permeabilization Intracellular Staining Intracellular Staining (IL-5, IL-13) Fixation & Permeabilization->Intracellular Staining Flow Cytometry Acquisition Flow Cytometry Acquisition Intracellular Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis Gating Strategy Gating Strategy: 1. Live, single cells 2. Lineage-negative 3. ILC2 population (e.g., IL-17RB+ ICOS+) Data Analysis->Gating Strategy

Experimental Workflow for ILC2 Analysis

Conclusion

The Interleukin-25 signaling pathway represents a pivotal axis in the regulation of type 2 immunity. Its intricate network of receptor interactions and downstream signaling cascades provides multiple points for therapeutic intervention in a range of allergic and inflammatory diseases. A thorough understanding of the molecular mechanisms and the availability of robust experimental protocols are essential for the continued exploration of this pathway and the development of novel targeted therapies. This guide serves as a foundational resource to aid researchers and drug development professionals in their endeavors to unravel the complexities of IL-25 signaling and harness its therapeutic potential.

References

An In-Depth Technical Guide to the IL25 Gene and Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family. Unlike other members of this family which are predominantly involved in pro-inflammatory and neutrophil-mediated responses, IL-25 is a key driver of type 2 immunity. It plays a crucial role in allergic inflammation, parasitic worm expulsion, and tissue remodeling. This technical guide provides a comprehensive overview of the human IL25 gene and protein, its structure, signaling pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

IL25 Gene Structure

The human IL25 gene is located on the long arm of chromosome 14, specifically in the q11.2 region.[1] The gene spans a genomic region and contains 3 exons that are transcribed into messenger RNA (mRNA).[2][3]

Table 1: Human IL25 Gene Characteristics

FeatureDescription
Official Symbol IL25
Aliases IL17E
Chromosomal Location 14q11.2[1]
Exon Count 3[2][3]
Alternative Splicing Yes, results in multiple transcript variants.[3][4]

Alternative splicing of the IL25 pre-mRNA results in at least two distinct transcript variants, leading to the production of different protein isoforms.[3] These isoforms may have different N-termini and potentially distinct biological activities, although isoform 1 is considered the canonical sequence.[3][5]

IL25 Protein Structure and Characteristics

The canonical human IL-25 protein is synthesized as a precursor of 177 amino acids.[6][7] Following cleavage of a signal peptide, the mature protein is secreted. IL-25 belongs to the IL-17 family of cytokines, sharing sequence homology with other IL-17 members, particularly in the conserved cysteine residues.[6]

Table 2: Human IL25 Protein Characteristics

FeatureIsoform 1 (Canonical)Isoform 2
Amino Acid Length (precursor) 177[6]Shorter than isoform 1[3]
Molecular Mass (precursor) 20.3 kDa[8]-
Recombinant Human IL-17E (Homodimer) 33.8 kDa[6]-
Post-Translational Modifications Glycosylation, Disulfide bond[5]-
3D Structure (Ternary Complex) PDB ID: 7UWL[9]-

The tertiary structure of IL-25 in a complex with its receptor subunits, IL-17RA and IL-17RB, has been determined by cryo-electron microscopy, providing insights into the molecular basis of receptor recognition and signaling activation.[9] The structure reveals that IL-25 forms a homodimer that interacts with two IL-17RB molecules, which in turn recruit two IL-17RA co-receptors.[10]

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the proper folding, stability, and function of many proteins, including cytokines.[11][12] For IL-25, two key PTMs have been identified:

  • Glycosylation: IL-25 is a glycoprotein.[5] Glycosylation can influence protein folding, solubility, and interaction with receptors.

  • Disulfide Bonds: The presence of conserved cysteine residues suggests the formation of intramolecular disulfide bonds, which are critical for maintaining the correct three-dimensional structure and stability of the cytokine.[6]

IL25 Signaling Pathway

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[2][13] While IL-25 has a high affinity for IL-17RB, the recruitment of IL-17RA is essential for signal transduction.[14] Upon ligand binding, the receptor complex initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the recruitment of the adaptor protein, Act1, to the SEFIR domain of the receptor subunits.[10][15][16] Act1 then serves as a scaffold to recruit downstream signaling molecules, including members of the TNF receptor-associated factor (TRAF) family, such as TRAF4 and TRAF6.[10][17][18]

This leads to the activation of several key downstream pathways:

  • NF-κB Pathway: TRAF6 is essential for the activation of the canonical NF-κB pathway, leading to the transcription of pro-inflammatory genes.[10][18]

  • MAPK Pathways: Both TRAF4 and TRAF6 contribute to the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, which regulate gene expression and cellular responses.[10][17]

  • JAK/STAT Pathway: IL-25 signaling also activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, IL-25 stimulation leads to the phosphorylation of JAK2 and subsequently STAT5.[4][15] This activation of STAT5 is crucial for the induction of type 2 cytokine gene expression and appears to be independent of Act1.[15][16]

The culmination of these signaling events is the production of hallmark type 2 cytokines, including IL-4, IL-5, and IL-13, which drive allergic inflammation and other Th2-mediated immune responses.[2][14]

IL25_Signaling_Pathway cluster_receptor Receptor Complex IL25 IL-25 IL17RB IL-17RB IL25->IL17RB Binds IL17RA IL-17RA IL17RB->IL17RA Recruits Act1 Act1 IL17RB->Act1 Recruit JAK2 JAK2 IL17RB->JAK2 Recruit IL17RA->Act1 Recruit IL17RA->JAK2 Recruit TRAF6 TRAF6 Act1->TRAF6 TRAF4 TRAF4 Act1->TRAF4 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathways (p38, JNK) TRAF6->MAPK TRAF4->MAPK Type2_Cytokines Type 2 Cytokine Production (IL-4, IL-5, IL-13) NFkB->Type2_Cytokines Induces Transcription MAPK->Type2_Cytokines Induces Transcription STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->Type2_Cytokines Induces Transcription Experimental_Workflow Start Start: Target Cells Stimulation Stimulation with Recombinant IL-25 Start->Stimulation Harvest Harvest Cells at Different Time Points Stimulation->Harvest Lysis Cell Lysis Harvest->Lysis RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Quant Protein Quantification Lysis->Protein_Quant cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth SDS_PAGE SDS-PAGE & Western Blot Protein_Quant->SDS_PAGE qPCR RT-qPCR cDNA_Synth->qPCR Gene_Expression Analysis of Gene Expression qPCR->Gene_Expression Protein_Phospho Analysis of Protein Phosphorylation SDS_PAGE->Protein_Phospho

References

Unveiling the Cellular Origins of Interleukin-25: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 15, 2025 – Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that orchestrates type 2 immune responses, playing a pivotal role in allergic inflammation, parasitic worm expulsion, and tissue remodeling. Understanding the cellular sources of this potent signaling molecule is paramount for the development of novel therapeutic strategies targeting a spectrum of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the diverse cell types responsible for IL-25 production, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to empower researchers and drug development professionals in their scientific pursuits.

Diverse Cellular Sources of Interleukin-25

IL-25 is produced by a wide array of both hematopoietic and non-hematopoietic cells, highlighting its integral role as a sentinel cytokine at mucosal barriers and beyond. The primary cellular producers can be broadly categorized into immune cells and structural/stromal cells.

Immune Cell Populations:

A variety of immune cells have been identified as significant sources of IL-25, contributing to the amplification of type 2 inflammatory cascades.

  • T helper 2 (Th2) cells: Initially identified as a primary source, activated Th2 cells produce IL-25, which in turn promotes the secretion of other key type 2 cytokines such as IL-4, IL-5, and IL-13.[1][2]

  • Group 2 Innate Lymphoid Cells (ILC2s): These cells are potent producers of type 2 cytokines and also contribute to the IL-25 pool, participating in a positive feedback loop that exacerbates allergic inflammation.[1]

  • Mast Cells: Upon activation, often through IgE cross-linking, mast cells release a plethora of inflammatory mediators, including IL-25.

  • Eosinophils and Basophils: These granulocytes, characteristically involved in allergic responses and defense against helminths, are also capable of producing IL-25.[1][2]

  • Macrophages: Particularly alveolar macrophages, have been shown to produce IL-25, contributing to the inflammatory milieu in the lungs.[1]

  • Dendritic Cells: These professional antigen-presenting cells can also secrete IL-25, influencing the direction of the adaptive immune response.[3]

  • Microglia: Within the central nervous system, microglia have been identified as a source of IL-25.[4]

Structural and Stromal Cell Populations:

Epithelial cells lining mucosal surfaces are a major source of IL-25, acting as first responders to environmental insults and pathogens.

  • Epithelial Cells: This is a major category of IL-25 producers, including:

    • Airway epithelial cells: Respond to allergens and pathogens by releasing IL-25, initiating allergic airway inflammation.[5]

    • Intestinal epithelial cells, including Tuft cells and Paneth cells: Play a crucial role in the defense against helminth infections by producing IL-25.

    • Skin keratinocytes: Contribute to the pathogenesis of skin inflammatory conditions like atopic dermatitis and psoriasis through IL-25 production.

    • Thymic tuft cells: A specialized epithelial cell type in the thymus that produces IL-25.

  • Endothelial Cells: Brain capillary endothelial cells have been shown to secrete IL-25.

  • Fibroblasts: These stromal cells, present in connective tissues, can also contribute to the local production of IL-25.

Quantitative Analysis of IL-25 Production

The following tables summarize quantitative data on IL-25 expression from various studies. It is important to note that direct comparisons between studies may be challenging due to differences in experimental models, stimuli, and measurement units.

Table 1: IL-25 mRNA Expression in Human Epithelial Cells

Cell TypeStimulusFold Change (vs. Control)Reference
Normal Human Bronchial Epithelial (NHBE) CellsRagweed (100 µg/mL)~4.5(Kouzaki et al., 2011)
NHBE CellsAlternaria (100 µg/mL)~3.5(Kouzaki et al., 2011)
NHBE CellsPoly(I:C) (10 µg/mL)~5.0(Kouzaki et al., 2011)
Human Nasal Epithelial Cells (HNECs)D. pteronyssinus (1.6 µg/mL)Significant increase(Kim et al., 2018)
HNECsA. fumigatus (2.6 µg/mL)Significant increase(Kim et al., 2018)

Table 2: IL-25 Protein Levels in Biological Fluids

Sample TypeConditionIL-25 ConcentrationReference
PlasmaAllergic Asthmatics145 ng/mL (range 64-290 ng/mL)(Cheung et al., 2006)
PlasmaNormal Controls21 ng/mL (range 0-116 ng/mL)(Cheung et al., 2006)
Sputum SupernatantSevere AsthmaElevated vs. controls(Wiaderna et al., 2017)
Bronchoalveolar Lavage Fluid (BALF)AsthmaElevated levels(Cheng et al., 2014)
SerumRheumatoid Arthritis PatientsUpregulated(Liu et al., 2016)
Intestinal MucosaActive Inflammatory Bowel DiseaseSignificantly decreased(Su et al., 2013)

Experimental Protocols for IL-25 Detection and Quantification

Accurate measurement of IL-25 is critical for research and clinical studies. Below are generalized protocols for common techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-25 Protein Quantification

This protocol outlines the general steps for a sandwich ELISA to measure IL-25 concentrations in biological fluids like cell culture supernatants, serum, or BALF.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for human or mouse IL-25. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards of known IL-25 concentrations and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for IL-25. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add a substrate solution (e.g., TMB). Incubate for 10-20 minutes at room temperature in the dark, allowing for color development.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the IL-25 concentration in the samples.

Quantitative Real-Time PCR (qPCR) for IL-25 mRNA Expression

This protocol provides a general framework for quantifying IL-25 mRNA levels in cells or tissues.

Methodology:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit or a Trizol-based method.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for the IL-25 gene, and a SYBR Green or TaqMan-based qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for IL-25 and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Calculate the relative expression of IL-25 mRNA using the ΔΔCt method.

Immunohistochemistry (IHC) for IL-25 Localization in Tissues

This protocol describes the general steps for visualizing the location of IL-25 protein in tissue sections.

Methodology:

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigen.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for IL-25 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

  • Signal Amplification: Incubate with an avidin-biotin-peroxidase complex.

  • Chromogen Detection: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

  • Microscopy: Examine the sections under a light microscope to assess the localization and intensity of IL-25 staining.

Signaling Pathways

The production and downstream effects of IL-25 are governed by intricate signaling networks. The following diagrams illustrate these key pathways.

IL25_Production_Signaling cluster_stimuli External Stimuli cluster_cell Epithelial Cell cluster_pathways Intracellular Signaling cluster_nucleus Nucleus Allergens Allergens (e.g., Proteases) PAR2 PAR2 Allergens->PAR2 PAMPs PAMPs (e.g., dsRNA) TLR3 TLR3 PAMPs->TLR3 Helminths Helminth Products Helminths->PAR2 MAPK MAPK (p38, JNK) TLR3->MAPK NFkB NF-κB TLR3->NFkB PAR2->MAPK PAR2->NFkB IL25_Gene IL25 Gene Transcription MAPK->IL25_Gene NFkB->IL25_Gene IL25_Protein IL-25 Protein (Secretion) IL25_Gene->IL25_Protein Translation IL25_Downstream_Signaling cluster_receptor IL-25 Receptor Complex cluster_downstream Downstream Signaling cluster_pathways Activated Pathways cluster_effects Cellular Effects IL25 IL-25 IL17RB IL-17RB IL25->IL17RB IL17RA IL-17RA IL17RB->IL17RA associates Act1 Act1 IL17RB->Act1 STAT3 STAT3 IL17RB->STAT3 STAT5 STAT5 IL17RB->STAT5 TRAF6 TRAF6 Act1->TRAF6 TRAF4 TRAF4 Act1->TRAF4 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF4->MAPK Cytokine_Prod Type 2 Cytokine Production (IL-4, IL-5, IL-13) STAT3->Cytokine_Prod STAT5->Cytokine_Prod NFkB->Cytokine_Prod MAPK->Cytokine_Prod Inflammation Allergic Inflammation Cytokine_Prod->Inflammation

References

Interleukin-25: A Key Regulator of Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family that plays a pivotal role in orchestrating type 2 immune responses. Unlike the pro-inflammatory nature of other IL-17 family members, IL-25 is a critical initiator and amplifier of immunity against helminth infections and a key driver of allergic inflammation. This technical guide provides a comprehensive overview of the core biology of IL-25, its intricate signaling pathways, its diverse roles in both innate and adaptive immunity, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the IL-25 axis.

Introduction to Interleukin-25

IL-25 is a key "alarmin" cytokine, primarily produced by epithelial cells at barrier surfaces such as the lung and gut in response to allergens, parasites, or viral infections.[1][2] It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[3][4][5] The expression of IL-17RB is restricted to a specific set of immune cells, which dictates the primary targets of IL-25 and its subsequent immunological effects.[6][7]

Cellular Sources and Targets of IL-25

IL-25 is produced by a variety of cell types, bridging the innate and adaptive immune systems.

Cellular Sources:

  • Epithelial Cells: A major source, particularly in the lung and gastrointestinal tract.[8][9]

  • Innate Immune Cells: Including mast cells, eosinophils, basophils, and alveolar macrophages.[8][10]

  • Adaptive Immune Cells: Primarily Th2 cells, but also Th9 cells.[6][10]

  • Tuft Cells: Specialized chemosensory epithelial cells in the intestine and respiratory tract.[2]

Target Cells:

  • Innate Lymphoid Cells Type 2 (ILC2s): A primary and potent target of IL-25, ILC2s respond by producing large amounts of type 2 cytokines.[11][12]

  • T Helper 2 (Th2) Cells: IL-25 can enhance the differentiation and effector function of Th2 cells.[6]

  • Dendritic Cells (DCs): IL-25 can activate DCs to promote Th2 polarization.

  • Eosinophils and Basophils: IL-25 can directly act on these cells to promote their activation and survival.[13]

  • NKT cells: A subset of these cells expressing IL-17RB can produce IL-13 in response to IL-25.[6]

The IL-25 Signaling Pathway

Upon binding to its receptor complex (IL-17RA/IL-17RB), IL-25 initiates a downstream signaling cascade that ultimately leads to the transcription of genes associated with type 2 immunity.

IL-25 Signaling Pathway IL-25 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-25 IL-25 IL-17RB IL-17RB IL-25->IL-17RB Binds IL-17RA IL-17RA IL-17RB->IL-17RA Heterodimerizes with Act1 Act1 IL-17RB->Act1 Recruits STAT5 STAT5 IL-17RB->STAT5 Act1-independent TRAF6 TRAF6 Act1->TRAF6 NF-kB NF-κB TRAF6->NF-kB MAPK MAPK (p38, JNK) TRAF6->MAPK Gene_Expression Type 2 Gene Expression (IL-4, IL-5, IL-13, GATA3) NF-kB->Gene_Expression MAPK->Gene_Expression STAT5->Gene_Expression

Caption: IL-25 signaling cascade.

The binding of IL-25 to IL-17RB leads to the recruitment of the adaptor protein Act1 to the SEFIR domain of the receptor complex.[14] Act1 then engages TRAF6, which in turn activates downstream pathways including NF-κB and MAP kinases (p38 and JNK).[15][16] Additionally, an Act1-independent pathway involving the activation of STAT5 has been identified.[14] These signaling events converge in the nucleus to promote the expression of key type 2 cytokines and transcription factors, most notably IL-4, IL-5, IL-13, and GATA3.[6]

Role in Innate and Adaptive Immunity

IL-25 is a critical orchestrator of type 2 immune responses, influencing both the early innate and subsequent adaptive phases of immunity.

Innate Immunity

IL-25 acts as an early warning signal to the innate immune system. Its primary role in innate immunity is the potent activation of ILC2s.[11] Upon stimulation with IL-25, ILC2s rapidly produce large quantities of IL-5 and IL-13.[10] IL-5 is crucial for the recruitment, activation, and survival of eosinophils, while IL-13 promotes mucus production by goblet cells and contributes to airway hyperresponsiveness. IL-25 can also directly promote the recruitment of eosinophils to tissues.[3]

Adaptive Immunity

IL-25 plays a significant role in shaping the adaptive immune response towards a Th2 phenotype. It can enhance the differentiation of naive T cells into Th2 cells and augment the production of type 2 cytokines by already committed Th2 cells.[6] IL-25 can also activate dendritic cells in a manner that promotes Th2 polarization of T cells. Furthermore, IL-25 contributes to the production of IL-9 by Th9 cells, another key player in allergic inflammation.[5]

Quantitative Data on IL-25's Effects

The following tables summarize quantitative data from various studies on the effects of IL-25 on cytokine production, gene expression, and cell populations.

Table 1: In Vitro Effects of IL-25 on Cytokine Production

Cell TypeStimulant(s)Cytokine MeasuredConcentration (pg/mL)Fold ChangeReference
Human PBMCsIL-25 (0.4 ng/mL) + IL-2 (20 U/mL)IL-5~1500-[17]
Human PBMCsIL-25 (0.4 ng/mL) + IL-2 (20 U/mL)IL-13~1000-[17]
Human PBMCs (Asthma)IL-25 (50 ng/mL) + IL-2 (20 U/mL)IL-5~800-[4][18]
Human PBMCs (Healthy)IL-25 (50 ng/mL) + IL-2 (20 U/mL)IL-5~400-[4][18]
Mouse Intestinal ILC2sIL-25 + IL-2/IL-7IL-5>10,000-[10]
Mouse Intestinal ILC2sIL-25 + IL-2/IL-7IL-13>10,000-[10]

Table 2: In Vivo Effects of IL-25 on Cell Populations and Gene Expression

ModelTreatmentTissue/FluidCell Population/GeneResultReference
MouseIntranasal IL-25 (1 µg)LungEosinophils (% of CD45+)~2.5% vs <0.5% in PBS[3]
HDM-induced Asthma Mouse ModelIL-25 knockoutBALFEosinophils (% of total cells)Significantly decreased[3]
HDM-induced Asthma Mouse ModelIL-25 knockoutBALFIL-4, IL-5, IL-13Significantly decreased[3]
Influenza-infected Human Nasal Epithelial CellsInfluenza virushNECsIL-25 mRNA~4-fold increase[1]
Mouse Model of Chronic AsthmaIL-25 knockoutLungIL-9 mRNASignificantly reduced[5]

Experimental Protocols

In Vivo Mouse Model of Allergic Airway Inflammation

This protocol describes the induction of allergic airway inflammation in mice using house dust mite (HDM) extract, a common allergen.

Allergic Airway Inflammation Model Experimental Workflow: HDM-Induced Allergic Airway Inflammation Start Start Sensitization Sensitization: Intranasal HDM (100 µg) in 40 µL PBS on Day 0 Start->Sensitization Challenge Challenge: Intranasal HDM (10 µg) in 40 µL PBS on Days 7-11 Sensitization->Challenge Harvest Harvest: Collect BALF, serum, and lung tissue on Day 14 Challenge->Harvest Analysis Analysis: - Cell counts and differentials in BALF - Cytokine measurement (ELISA) - Histopathology of lung tissue Harvest->Analysis End End Analysis->End

Caption: Workflow for a mouse model of allergic airway inflammation.

Methodology:

  • Sensitization: On day 0, sensitize mice by intranasal administration of 100 µg of HDM extract in 40 µL of sterile PBS.[3]

  • Challenge: From day 7 to day 11, challenge the sensitized mice daily with an intranasal administration of 10 µg of HDM in 40 µL of PBS.[3]

  • Harvest: On day 14, euthanize the mice and collect bronchoalveolar lavage fluid (BALF), blood for serum, and lung tissue for histology.[3]

  • Analysis:

    • Perform total and differential cell counts on the BALF to quantify inflammatory cell influx, particularly eosinophils.

    • Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant and IgE in the serum using ELISA.[3]

    • Process lung tissue for histopathological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for a sandwich ELISA to measure the concentration of cytokines such as IL-5 and IL-13 in biological samples.

ELISA Workflow Experimental Workflow: Sandwich ELISA Start Start Coat_Plate Coat 96-well plate with capture antibody Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Sample Add standards and samples Block->Add_Sample Incubate_1 Incubate and wash Add_Sample->Incubate_1 Add_Detection_Ab Add biotinylated detection antibody Incubate_1->Add_Detection_Ab Incubate_2 Incubate and wash Add_Detection_Ab->Incubate_2 Add_Enzyme Add streptavidin-HRP Incubate_2->Add_Enzyme Incubate_3 Incubate and wash Add_Enzyme->Incubate_3 Add_Substrate Add TMB substrate and develop color Incubate_3->Add_Substrate Stop_Reaction Stop reaction with stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: General workflow for a sandwich ELISA.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Sample Addition: Add standards of known cytokine concentrations and experimental samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Following a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Flow Cytometry for IL-17RB+ Cell Analysis

This protocol provides a general framework for identifying and quantifying IL-17RB-expressing cells within a mixed immune cell population, such as PBMCs or lung single-cell suspensions.

Flow Cytometry Workflow Experimental Workflow: Flow Cytometry for IL-17RB+ Cells Start Start Prepare_Cells Prepare single-cell suspension (e.g., PBMCs, lung digest) Start->Prepare_Cells Fc_Block Block Fc receptors Prepare_Cells->Fc_Block Surface_Stain Stain with fluorescently-conjugated antibodies (including anti-IL-17RB and lineage markers) Fc_Block->Surface_Stain Incubate Incubate on ice, protected from light Surface_Stain->Incubate Wash Wash cells to remove unbound antibodies Incubate->Wash Acquire_Data Acquire data on a flow cytometer Wash->Acquire_Data Analyze_Data Analyze data using appropriate software (gating on lineage-negative, IL-17RB+ cells) Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for flow cytometric analysis of IL-17RB+ cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., peripheral blood, lung tissue digest).

  • Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.

  • Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This should include an antibody against IL-17RB and a panel of lineage markers (e.g., CD3, CD19, CD11b, CD11c) to identify the specific cell population of interest (e.g., ILC2s are lineage-negative).

  • Incubation: Incubate the cells with the antibodies on ice and protected from light.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.

  • Data Analysis: Use flow cytometry analysis software to gate on the cell population of interest and quantify the percentage of IL-17RB-expressing cells.

Conclusion and Future Directions

Interleukin-25 has emerged as a central player in the initiation and regulation of type 2 immunity. Its unique ability to activate ILC2s and promote Th2 responses places it at a critical juncture in the immune response to helminths and allergens. The detailed understanding of its signaling pathways and cellular targets has opened new avenues for therapeutic intervention in a range of diseases, including asthma, atopic dermatitis, and other allergic conditions. Future research will likely focus on further dissecting the tissue-specific roles of IL-25, its interplay with other cytokines and the microbiome, and the development of novel biologics to modulate its activity for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

The Role of Interleukin-25 in Type 2 Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family that plays a pivotal role in the initiation and amplification of type 2 immune responses. Unlike the pro-inflammatory functions of other IL-17 family members, IL-25 is a key orchestrator of immunity against helminth infections and a critical driver of allergic inflammation in diseases such as asthma and atopic dermatitis.[1][2] Produced primarily by epithelial cells at barrier surfaces in response to allergens or pathogens, IL-25 activates both innate and adaptive immune cells to produce hallmark type 2 cytokines, including IL-4, IL-5, and IL-13.[3][4] This guide provides an in-depth examination of the cellular sources and targets of IL-25, its signaling pathways, its quantitative impact on cytokine production, and the experimental methodologies used to investigate its function. Furthermore, it explores the therapeutic potential of targeting the IL-25 axis for the treatment of type 2 inflammatory diseases.

Cellular Sources and Targets of IL-25

IL-25 acts as an "alarmin," a cytokine released by tissue cells upon injury or exposure to external triggers, thereby initiating an immune response.[5]

  • Primary Cellular Sources: The main producers of IL-25 are non-hematopoietic cells at barrier surfaces. These include:

    • Epithelial Cells: Lung, intestinal, and skin epithelial cells are major sources, releasing IL-25 in response to allergens (like house dust mite proteases), parasites, and viruses.[6][7]

    • Tuft Cells: These specialized chemosensory epithelial cells in the intestine constitutively express IL-25, contributing to the homeostasis of group 2 innate lymphoid cells (ILC2s).[8]

  • Other Cellular Sources: Various immune cells have also been identified as producers of IL-25, often amplifying the type 2 response:

    • T helper 2 (Th2) cells[3][9]

    • Mast cells[9][10]

    • Eosinophils[3][11]

    • Basophils[3]

    • Alveolar macrophages[12]

  • Cellular Targets: IL-25 exerts its effects on a range of immune cells that express its heterodimeric receptor, composed of IL-17RA and IL-17RB subunits.[1][3] Key target cells include:

    • Group 2 Innate Lymphoid Cells (ILC2s): ILC2s are potent early responders to IL-25, rapidly producing large quantities of IL-5 and IL-13.[4][13]

    • T helper 2 (Th2) Cells: IL-25 promotes the differentiation of naive T cells into Th2 cells and enhances the expansion and cytokine production of existing Th2 cells.[6]

    • Eosinophils: IL-25 can directly activate eosinophils, enhancing their survival, activation, and antigen-presenting capabilities.[14][15]

    • Dendritic Cells (DCs) and Macrophages: IL-25 can influence these antigen-presenting cells to promote a type 2 polarizing environment.[2][9]

    • NKT cells: A subset of NKT cells expressing the IL-25 receptor can produce IL-13 in response to IL-25, contributing to airway hyperresponsiveness.[3]

The IL-25 Signaling Pathway

Upon binding to its receptor complex (IL-17RA/IL-17RB), IL-25 initiates a downstream signaling cascade that is crucial for its biological effects.[1][3] This process involves the recruitment of adaptor proteins and the activation of key transcription factors.

The primary signaling pathway involves the recruitment of the adaptor protein NF-κB activator 1 (Act1) to the SEFIR domains of the receptor subunits.[12][16] Act1, in turn, engages TNF receptor-associated factor (TRAF) proteins, particularly TRAF6, to activate the canonical NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK).[2][3] More recently, a novel, Act1-independent pathway has been identified involving the direct activation of Signal Transducer and Activator of Transcription 5 (STAT5).[17] IL-25 stimulation leads to the recruitment of STAT5 to specific tyrosine residues on the IL-17RB chain.[17] Both the Act1-dependent and STAT5-dependent pathways appear necessary to fully mediate the expression of type 2 cytokines.[17]

IL25_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL25 IL-25 receptor IL-17RA IL-17RB IL25->receptor Act1 Act1 receptor->Act1 SEFIR-SEFIR interaction STAT5 STAT5 receptor->STAT5 Y444/Y454 on IL-17RB TRAF6 TRAF6 Act1->TRAF6 MAPK p38 / JNK TRAF6->MAPK IKK IKK Complex TRAF6->IKK Transcription Type 2 Cytokine Gene (IL-4, IL-5, IL-13) Transcription MAPK->Transcription via AP-1 etc. IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB->Transcription pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylates pSTAT5->Transcription

Caption: IL-25 Signaling Pathways.

Quantitative Impact on Cytokine Production

IL-25 stimulation leads to a robust increase in the production of type 2 cytokines by various target cells. The magnitude of this response is a critical factor in its biological impact.

Cell TypeStimulusCytokineFold Increase / ConcentrationSpeciesReference
Mouse Intestinal ILC2sIL-25 + IL-2/IL-7IL-5>10 ng/mL per 10⁴ cellsMouse[13]
Mouse Intestinal ILC2sIL-25 + IL-2/IL-7IL-13>10 ng/mL per 10⁴ cellsMouse[13]
Human Mucosal CD14+ CellsIL-25IL-12Significant DecreaseHuman[18]
Human Mucosal CD14+ CellsIL-25IL-23Significant DecreaseHuman[18]
Mouse Naive T cellsIL-25IL-4Potentiated early productionMouse[6]
Mouse MLN Cells (T. spiralis infected)IL-25 + AntigenIL-4, IL-5, IL-9, IL-13Significant Increase (p<0.01)Mouse[19]

Key Experimental Protocols

Investigating the role of IL-25 involves a variety of in vivo and in vitro models. Below are summaries of key experimental methodologies.

House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model

This model is frequently used to study the role of IL-25 in asthma.

  • Objective: To induce an allergic inflammatory response in the airways of mice that mimics key features of human asthma.

  • Methodology:

    • Sensitization: Wild-type and Il25 knockout (IL-25-/-) mice are sensitized via an intranasal (i.n.) or intraperitoneal (i.p.) administration of HDM extract on specific days (e.g., Day 0).

    • Challenge: Following sensitization, mice are challenged with i.n. administration of HDM extract for several consecutive days (e.g., Days 7-11).

    • Analysis: 24-72 hours after the final challenge, various endpoints are assessed:

      • Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify inflammatory cell influx (especially eosinophils) by flow cytometry or cytospin.

      • Lung Histology: Lungs are harvested, fixed in formalin, and sectioned. Stains like Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) are used to assess inflammation and mucus production, respectively.[14]

      • Cytokine Measurement: Cytokine levels (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA or multiplex assay.

      • Serum IgE: Blood is collected to measure total and HDM-specific IgE levels by ELISA.[14]

      • Airway Hyperresponsiveness (AHR): AHR is measured using a plethysmograph to assess changes in lung function in response to increasing doses of a bronchoconstrictor like methacholine.

HDM_Workflow cluster_phase1 Sensitization Phase cluster_phase2 Challenge Phase cluster_phase3 Analysis Phase sensitization Day 0: Intranasal (i.n.) HDM Administration challenge Days 7-11: Daily i.n. HDM Challenge sensitization->challenge Rest Period analysis_day Day 12-14: Endpoint Analysis challenge->analysis_day bal BAL Cell Counts (Flow Cytometry) analysis_day->bal histology Lung Histology (H&E, PAS) analysis_day->histology cytokines Cytokine Analysis (ELISA) analysis_day->cytokines ahr Airway Hyperresponsiveness analysis_day->ahr ige Serum IgE analysis_day->ige

Caption: Workflow for HDM-Induced Allergic Asthma Model.
In Vitro ILC2 Stimulation and Cytokine Analysis

  • Objective: To quantify the production of type 2 cytokines by ILC2s in direct response to IL-25.

  • Methodology:

    • ILC2 Isolation: ILC2s are isolated from mouse tissues (e.g., mesenteric lymph nodes, lung, or bone marrow) using fluorescence-activated cell sorting (FACS). A typical sorting panel for ILC2s is Lineage-negative (CD3e, CD4, CD8a, CD19, B220, Gr-1, etc.), CD45+, Thy1.2+, ST2 (IL-33R)+, and IL-17RB+.

    • Cell Culture: Sorted ILC2s are cultured at a specific density (e.g., 1 x 10⁴ cells/well) in a 96-well plate.

    • Stimulation: Cells are stimulated with recombinant mouse IL-25 (e.g., 10 ng/mL) often in combination with other cytokines that promote ILC2 survival and responsiveness, such as IL-2 (10 ng/mL) and IL-7 (10 ng/mL).[13]

    • Incubation: The cells are incubated for a period of 48 to 72 hours at 37°C and 5% CO₂.

    • Analysis: The culture supernatant is harvested, and the concentrations of IL-5 and IL-13 are quantified using a standard sandwich ELISA or a multiplex bead-based assay.

Therapeutic Targeting of IL-25 in Drug Development

Given its central role in initiating and amplifying type 2 inflammation, the IL-25 pathway is an attractive target for therapeutic intervention in allergic and inflammatory diseases.[20] Strategies primarily focus on blocking the interaction between IL-25 and its receptor.

  • Monoclonal Antibodies: The leading approach is the development of neutralizing monoclonal antibodies that bind to either IL-25 itself or to its receptor subunit, IL-17RB.[21]

    • Anti-IL-25 Antibodies: These antibodies bind directly to the IL-25 cytokine, preventing it from engaging with its receptor complex. A novel anti-IL-25 antibody, 22C7, has shown efficacy in preclinical mouse models of skin inflammation by inhibiting the recruitment of eosinophils and other inflammatory cells.[22]

    • Anti-IL-17RB Antibodies: These antibodies block the IL-25-specific part of the receptor, thereby inhibiting downstream signaling.

  • Small Molecule Inhibitors: Another potential, though less developed, strategy is the creation of small molecules that could interfere with intracellular signaling components, such as Act1 or downstream kinases.[21]

The successful development of IL-25 antagonists could offer a new therapeutic option for patients with severe, uncontrolled asthma, atopic dermatitis, and other type 2 inflammatory conditions, particularly those resistant to current therapies like corticosteroids.[11]

Conclusion

Interleukin-25 is a master regulator of type 2 immunity, acting as a critical alarmin from epithelial tissues that bridges innate and adaptive responses. Its ability to potently activate ILC2s and promote Th2 cell differentiation places it at the apex of the inflammatory cascade in allergic diseases. A thorough understanding of its signaling pathways and cellular interactions, facilitated by robust experimental models, has illuminated its significance. The ongoing development of targeted biological therapies against the IL-25 axis holds considerable promise for treating a spectrum of debilitating inflammatory disorders.

References

IL25 receptor and ligand binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to IL-25 Receptor and Ligand Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family. Unlike other IL-17 members that are typically involved in pro-inflammatory, neutrophil-driven responses, IL-25 is a key initiator of type 2 immunity. It plays a critical role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis, as well as in the immune response to helminth infections.[1][2] IL-25 exerts its biological functions by binding to a specific heterodimeric receptor complex, initiating a cascade of intracellular signaling events that lead to the production of type 2 cytokines, including IL-4, IL-5, and IL-13.[3][4] This guide provides a detailed technical overview of the IL-25 ligand, its receptor, their binding characteristics, downstream signaling pathways, and key experimental protocols for their study.

The IL-25 Ligand and Receptor Complex

The functional receptor for IL-25 is a heterodimeric complex composed of two distinct subunits: IL-17RA and IL-17RB (also known as IL-17BR or IL-17Rh1).[3][4][5] Both subunits are single-pass transmembrane proteins characterized by an extracellular domain for ligand binding and an intracellular SEFIR (SEF/IL-17R) domain, which is essential for downstream signal transduction.[4]

  • IL-25 (Ligand): A cytokine belonging to the IL-17 family, sharing limited sequence homology with other members like IL-17A.[2] It is produced by various cell types, including epithelial cells, T cells, mast cells, and eosinophils.[6]

  • IL-17RB: This is the primary, high-affinity binding subunit for IL-25.[3][4]

  • IL-17RA: While IL-25 displays low affinity for IL-17RA directly, this subunit is essential for the formation of a stable signaling complex and is recruited after IL-25 binds to IL-17RB.[2][3][6] Studies using knockout mice and blocking antibodies have conclusively shown that both IL-17RA and IL-17RB are indispensable for IL-25-mediated biological activities.[7]

Recent structural studies have revealed that IL-25 forms a homodimer that interacts with two IL-17RB subunits, which in turn recruit the two IL-17RA co-receptors to form a stable 2:2:2 hexameric complex.[2][6]

Quantitative Analysis of the IL-25:IL-25R Interaction

The binding affinity and kinetics of the IL-25 interaction with its receptor subunits are critical parameters for understanding its biological potency and for the development of therapeutic antagonists. These values are typically determined using techniques like Surface Plasmon Resonance (SPR). While specific values can vary based on the experimental setup, species, and protein constructs used, the general principle involves immobilizing one component (e.g., the receptor) and flowing the other (the ligand) over it to measure association (k_a_) and dissociation (k_d_) rates.

ParameterDescriptionTypical Method of Measurement
k_a_ (Association Rate) The rate at which IL-25 binds to its receptor.Surface Plasmon Resonance (SPR)
k_d_ (Dissociation Rate) The rate at which the IL-25/receptor complex falls apart.Surface Plasmon Resonance (SPR)
K_D_ (Dissociation Constant) The equilibrium constant (k_d_/k_a_) indicating the affinity of the interaction. A lower K_D_ signifies higher affinity.Surface Plasmon Resonance (SPR)

Molecular Mechanisms of Signal Transduction

Upon ligand binding and receptor complex assembly, IL-25 initiates a complex network of intracellular signaling pathways. The recruitment of the adaptor protein Act1 is a central event in most of these cascades.[1][8]

1. Act1-Dependent Signaling: The intracellular SEFIR domains of IL-17RA and IL-17RB recruit the key adaptor protein Act1 (also known as CIKS or TRAF3IP2).[9] Act1 functions as a scaffold, connecting the receptor complex to downstream signaling molecules, most notably TNF receptor-associated factor (TRAF) proteins.

  • NF-κB Activation: Act1 recruits TRAF6, an E3 ubiquitin ligase.[10][11] This interaction is critical for the activation of the canonical NF-κB pathway.[10][11] TRAF6 activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB transcription factors (e.g., p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, cytokines, and chemokines.[10][12][13]

  • MAPK Activation: The IL-25 signal also activates Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK.[3][10] This leads to the activation of other transcription factors like AP-1. Interestingly, while TRAF6 is essential for NF-κB activation, IL-25-induced MAPK activation can occur independently of TRAF6.[11] Other TRAF proteins, such as TRAF4, may be involved in this branch of the pathway.[14]

2. Act1-Independent Signaling: Recent evidence has uncovered a novel signaling pathway that operates independently of Act1.

  • STAT5 Activation: IL-25 can directly induce the phosphorylation and activation of STAT5 (Signal Transducer and Activator of Transcription 5).[5][15] This activation is dependent on the presence of specific tyrosine residues on the IL-17RB subunit.[5] Activated STAT5 can then translocate to the nucleus to regulate the expression of Th2-associated cytokine genes.[15]

IL25_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus il25 IL-25 il17rb IL-17RB il25->il17rb Binds il17ra IL-17RA il17rb->il17ra Recruits act1 Act1 il17rb->act1 Recruits stat5 STAT5 il17rb->stat5 Recruits il17ra->act1 Recruits il17ra->stat5 Recruits traf6 TRAF6 act1->traf6 mapk p38, JNK, ERK act1->mapk ikk IKK Complex traf6->ikk gene Gene Expression (IL-4, IL-5, IL-13, etc.) mapk->gene Activates AP-1, etc. ikb IκB ikk->ikb P nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates p_stat5 p-STAT5 stat5->p_stat5 P p_stat5_nuc p-STAT5 p_stat5->p_stat5_nuc Dimerizes & Translocates nfkb_nuc->gene p_stat5_nuc->gene

IL-25 Receptor Signaling Pathways

Key Experimental Protocols

Studying the IL-25/IL-25R axis requires a variety of molecular and cellular techniques. Below are generalized protocols for key experiments.

Protocol 1: Quantitative Binding Analysis via Surface Plasmon Resonance (SPR)

This protocol outlines the general steps to determine the binding kinetics (k_a_, k_d_) and affinity (K_D_) of the IL-25 and IL-17RB interaction.

  • Chip Preparation: Covalently immobilize recombinant IL-17RB protein onto a sensor chip surface (e.g., a CM5 chip) via amine coupling. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of recombinant IL-25 protein in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the IL-25 dilutions sequentially over the IL-17RB and reference flow cells, starting from the lowest concentration. Monitor the change in response units (RU) over time.

  • Dissociation: After each injection, flow running buffer over the chip to monitor the dissociation phase.

  • Regeneration: Between samples, inject a regeneration solution (e.g., low pH glycine) to remove all bound IL-25, returning the baseline to its starting level.

  • Data Analysis: After subtracting the reference cell data, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using analysis software. This will yield the k_a_, k_d_, and K_D_ values.[16]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol describes how to confirm the interaction between IL-17RB and an intracellular signaling partner like Act1 or TRAF6.[10][17][18]

  • Cell Culture and Stimulation: Culture cells expressing the IL-25 receptor (e.g., HEK293 cells transfected with IL-17RA and IL-17RB) and stimulate with recombinant IL-25 for a specified time (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Lysate Clearing: Centrifuge the lysates at high speed (~14,000 x g) for 15 minutes at 4°C. Collect the supernatant (cleared lysate).

  • Immunoprecipitation: Add a specific primary antibody against one of the target proteins (e.g., anti-IL-17RB) to the cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the putative interacting protein (e.g., anti-Act1 or anti-TRAF6).

CoIP_Workflow start Stimulated Cell Pellet lysis Lyse Cells in Non-denaturing Buffer start->lysis clear Centrifuge to Clear Lysate lysis->clear ip Incubate with anti-IL-17RB Antibody clear->ip beads Add Protein A/G Beads to Capture Complex ip->beads wash Wash Beads to Remove Non-specific Proteins (3-5x) beads->wash elute Elute Proteins in SDS Buffer wash->elute wb Western Blot Analysis: Probe for Act1 / TRAF6 elute->wb end Interaction Confirmed wb->end

Co-Immunoprecipitation (Co-IP) Experimental Workflow
Protocol 3: Western Blot for p38 MAPK Activation

This protocol allows for the detection of downstream pathway activation by measuring the phosphorylation of key signaling molecules.[19][20]

  • Sample Preparation: Stimulate cells with IL-25 for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse cells directly in SDS-PAGE loading buffer or a RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and reprobed with an antibody for the total (non-phosphorylated) form of the protein (e.g., anti-total-p38 MAPK).

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-25 Quantification

This protocol provides a method for quantifying the concentration of IL-25 in biological fluids like serum, plasma, or cell culture supernatants.[21][22][23]

  • Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for IL-25.

  • Standard Curve: Prepare a serial dilution of a known concentration of recombinant IL-25 to serve as a standard curve.

  • Sample Addition: Add standards and samples to the appropriate wells. Incubate for 90 minutes at 37°C.

  • Detection Antibody: Aspirate the wells and add a biotinylated detection antibody specific for IL-25. Incubate for 60 minutes at 37°C.

  • Enzyme Conjugate: Aspirate and wash the plate 3 times. Add an Avidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Aspirate and wash the plate 5 times. Add a TMB substrate solution to each well. Incubate for 15 minutes at 37°C in the dark. A blue color will develop.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.

  • Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of IL-25 in the samples by comparing their OD values to the standard curve.

Implications for Drug Development

The central role of the IL-25 signaling axis in type 2 inflammatory diseases makes it a highly attractive target for therapeutic intervention.[8][24] Drug development strategies include:

  • Monoclonal Antibodies: Developing antibodies that neutralize IL-25 or block the IL-17RB or IL-17RA receptor subunits to prevent ligand binding and subsequent signaling.

  • Small Molecule Inhibitors: Designing small molecules that can penetrate the cell and inhibit key downstream signaling nodes, such as Act1, TRAF6, or specific MAP kinases.[24]

A thorough understanding of the binding kinetics, receptor complex structure, and intricate signaling pathways is paramount for the rational design and optimization of these therapeutic agents.

References

Decoding the Downstream Effects of IL-25 Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – This whitepaper provides a comprehensive technical overview of the downstream signaling pathways and molecular targets of Interleukin-25 (IL-25), a key cytokine in type 2 immunity and allergic inflammation. This guide is intended for researchers, scientists, and drug development professionals actively investigating the roles of IL-25 in health and disease.

Introduction to IL-25 Signaling

Interleukin-25, also known as IL-17E, is a member of the IL-17 cytokine family that plays a pivotal role in initiating and amplifying type 2 immune responses.[1][2][3] Unlike other IL-17 family members that are primarily involved in pro-inflammatory responses, IL-25 is a potent driver of hallmark type 2 inflammation, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1][3] It is produced by various cell types, including epithelial cells, T helper 2 (Th2) cells, and innate lymphoid cells (ILCs), and acts on a diverse range of immune and non-immune cells.[1][2] Understanding the intricate downstream signaling cascade of IL-25 is crucial for the development of targeted therapeutics for allergic diseases, asthma, and other inflammatory conditions.

The IL-25 Receptor Complex and Initial Signaling Events

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1] Both receptor subunits are single-pass transmembrane proteins that contain a conserved SEFIR (SEF/IL-17R) domain in their cytoplasmic tails, which is essential for downstream signal transduction. Upon IL-25 binding, the receptor complex undergoes a conformational change, leading to the recruitment of the key adaptor protein, Act1 (NF-κB activator 1).[4]

IL25_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL25 IL-25 IL17RB IL-17RB IL25->IL17RB IL17RA IL-17RA Act1 Act1 IL17RA->Act1 SEFIR domain interaction IL17RB->IL17RA IL17RB->Act1 SEFIR domain interaction

Figure 1: IL-25 Receptor Activation.

Core Downstream Signaling Pathways

The recruitment of Act1 to the activated IL-25 receptor complex serves as a scaffold for the assembly of downstream signaling molecules, leading to the activation of three major pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).

The NF-κB Pathway

The activation of NF-κB is a central event in IL-25 signaling and is primarily mediated by the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6), which is recruited to Act1.[5] This interaction leads to the ubiquitination and activation of downstream kinases, ultimately resulting in the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors (e.g., p65/p50) to translocate to the nucleus and induce the expression of target genes. Another TRAF family member, TRAF4, also plays a role in this pathway.[6]

The MAPK Pathway

IL-25 signaling also robustly activates the MAPK pathway, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) subfamilies.[7][8] The activation of these kinases is also dependent on the Act1 adaptor protein. The MAPK pathway contributes to the stability of cytokine mRNAs and the activation of other transcription factors, such as AP-1 (Activator protein 1), which cooperate with NF-κB to drive inflammatory gene expression.

The JAK/STAT Pathway

Recent evidence has highlighted a novel, Act1-independent branch of IL-25 signaling that involves the direct activation of the JAK/STAT pathway.[9] Specifically, IL-25 has been shown to induce the phosphorylation and activation of STAT5.[9] This activation is mediated by JAK2 and is dependent on specific tyrosine residues in the cytoplasmic tail of the IL-17RB receptor subunit.[9][10] IL-25 has also been reported to activate STAT3 in certain cell types.[11]

IL25_Downstream_Signaling cluster_receptor IL-25R Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events IL25R IL-17RA/IL-17RB Act1 Act1 IL25R->Act1 JAK2 JAK2 IL25R->JAK2 Act1-independent TRAF6 TRAF6 Act1->TRAF6 MAPK_cascade MAPK Cascade (ERK, p38, JNK) TRAF6->MAPK_cascade IKK_complex IKK Complex TRAF6->IKK_complex AP1 AP-1 MAPK_cascade->AP1 IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IKK_complex->NFkB activates IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT5 STAT5 JAK2->STAT5 phosphorylates STAT5_nuc p-STAT5 STAT5->STAT5_nuc dimerizes & translocates Gene_Expression Target Gene Expression (IL-4, IL-5, IL-13, etc.) NFkB_nuc->Gene_Expression AP1->Gene_Expression STAT5_nuc->Gene_Expression

Figure 2: Downstream Signaling Pathways of IL-25.

Key Transcription Factors and Target Genes

The activation of the aforementioned signaling pathways culminates in the activation of key transcription factors that orchestrate the IL-25-driven gene expression program.

  • GATA3: A master regulator of Th2 cell differentiation, GATA3 is a critical downstream target of IL-25 signaling. IL-25 enhances the expression and activity of GATA3, which in turn drives the production of type 2 cytokines.[1]

  • STAT5: As a direct target of the IL-25-induced JAK/STAT pathway, phosphorylated STAT5 translocates to the nucleus and binds to the promoter regions of target genes, including those encoding for IL-4, IL-5, and IL-13.[9]

  • NF-κB and AP-1: These transcription factors are activated downstream of the Act1-TRAF6 axis and play a crucial role in the induction of a wide range of pro-inflammatory and immune-regulatory genes.

The primary and most well-characterized downstream targets of IL-25 signaling are the genes encoding the type 2 cytokines:

  • Interleukin-4 (IL-4): A key cytokine that promotes Th2 cell differentiation and IgE class switching in B cells.

  • Interleukin-5 (IL-5): Crucial for the development, survival, and activation of eosinophils.

  • Interleukin-13 (IL-13): Shares many functions with IL-4 and is a major mediator of airway hyperresponsiveness and mucus production in asthma.

Quantitative Data on IL-25-Induced Gene and Protein Expression

The following tables summarize representative quantitative data on the changes in gene and protein expression following IL-25 stimulation in key target cell types. It is important to note that the magnitude of these changes can vary depending on the cell type, stimulation conditions, and experimental system.

Table 1: Fold Change in Cytokine Gene Expression in ILC2s after IL-25 Stimulation

GeneFold Change (mRNA)Cell TypeSpeciesReference
Il5>100Murine ILC2sMouse[12]
Il13>100Murine ILC2sMouse[12]
Il4~10Murine ILC2sMouse[13]

Table 2: Changes in Protein Levels of Signaling Molecules after IL-25 Stimulation

ProteinChangeCell TypeTime PointReference
p-STAT5IncreasedHuman Epithelial Cells15-60 min[9]
p-ERK1/2IncreasedHuman Epithelial Cells15-60 min[9]
p-p38IncreasedMurine Th2 cells15-30 min[7]
p-JNKIncreasedMurine Th2 cells15-30 min[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream targets of IL-25 signaling.

Western Blotting for Phosphorylated STAT5

This protocol describes the detection of phosphorylated STAT5 (p-STAT5) in cell lysates following IL-25 stimulation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & IL-25 Stimulation Lysis 2. Cell Lysis with Phosphatase Inhibitors Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT5) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 3: Western Blot Workflow.

Materials:

  • Cell culture medium and supplements

  • Recombinant IL-25

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody (e.g., rabbit anti-p-STAT5)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation: Plate cells at an appropriate density and stimulate with the desired concentration of IL-25 for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane extensively with TBST and then apply the chemiluminescent substrate.

  • Imaging: Acquire the signal using a suitable imaging system. The membrane can be stripped and re-probed for total STAT5 and a loading control (e.g., β-actin).[14][15][16]

Chromatin Immunoprecipitation (ChIP) for GATA3

This protocol outlines the procedure for performing ChIP to identify the genomic binding sites of the transcription factor GATA3 in response to IL-25 stimulation.

Materials:

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffers

  • S-adenosyl-L-methionine (SAM)

  • Micrococcal nuclease

  • ChIP-grade anti-GATA3 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cross-linking: Treat IL-25-stimulated cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-GATA3 antibody overnight. Add Protein A/G magnetic beads to pull down the antibody-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.

  • Analysis: The enriched DNA can be analyzed by qPCR to assess binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[5][10][17][18][19]

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to IL-25.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Recombinant IL-25

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid.

  • Stimulation: After 24-48 hours, stimulate the transfected cells with IL-25.

  • Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[4][6][7][9][20]

Conclusion

The downstream signaling pathways of IL-25 are complex and multifaceted, involving the coordinated activation of NF-κB, MAPK, and JAK/STAT pathways. These signaling cascades converge on key transcription factors, such as GATA3 and STAT5, to drive the expression of type 2 cytokines and mediate the pro-inflammatory effects of IL-25. A thorough understanding of these molecular mechanisms is essential for the development of novel therapeutic strategies targeting IL-25-driven diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate world of IL-25 signaling.

References

Methodological & Application

Measuring Interleukin-25 Levels in Serum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a cytokine belonging to the IL-17 family. It plays a crucial role in orchestrating type 2 immune responses, which are implicated in a variety of physiological and pathological processes, including allergic inflammation, parasitic worm infections, and tissue repair. Dysregulated IL-25 expression has been associated with inflammatory diseases such as atopic dermatitis, asthma, and certain types of cancer. Accurate and reliable measurement of IL-25 levels in serum is therefore critical for both basic research and the development of novel therapeutics targeting IL-25-mediated pathways.

These application notes provide a comprehensive overview and detailed protocols for the quantification of IL-25 in human serum, primarily focusing on the most widely used method: the Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Measurement

The most common and reliable method for quantifying Interleukin-25 in serum is the sandwich ELISA. This immunoassay utilizes a pair of antibodies specific to IL-25. One antibody is pre-coated onto the wells of a microplate and acts as the capture antibody. The other antibody is conjugated to an enzyme, typically horseradish peroxidase (HRP), and serves as the detection antibody.

The assay proceeds as follows:

  • Serum samples or standards containing IL-25 are added to the antibody-coated wells. IL-25 binds to the capture antibody.

  • After an incubation period, the wells are washed to remove unbound components.

  • The enzyme-conjugated detection antibody is added, which then binds to a different epitope on the captured IL-25, forming a "sandwich".

  • Another wash step removes any unbound detection antibody.

  • A substrate solution is added, which is converted by the enzyme into a colored product.

  • The reaction is stopped, and the intensity of the color is measured using a microplate reader. The color intensity is directly proportional to the concentration of IL-25 in the sample.

Data Presentation: Serum IL-25 Concentrations

The following table summarizes representative concentrations of IL-25 in human serum from healthy individuals and patients with various conditions. These values are intended for reference and may vary depending on the specific patient population, disease severity, and the assay used.

ConditionIL-25 Concentration (pg/mL)Reference
Healthy Controls 29 ± 8[1]
74 ± 23[2]
61.94 (median)[3]
Atopic Dermatitis 145 ± 98 (significantly higher than controls)[2]
Eczema 586.78 ± 145.69 (significantly higher than controls)[4]
Severe Asthma 26 ± 6 (not significantly different from controls)[1]
Chronic Spontaneous Urticaria 125.9 (median, not significantly different from controls)[3]
Oral Squamous Cell Carcinoma Higher than healthy subjects[5]
Malignant Breast Cancer Lower than healthy and benign donors[5]
Multiple Myeloma Increased compared to healthy subjects[5]

Experimental Protocols

Serum Sample Collection and Handling

Proper sample collection and handling are critical for obtaining accurate and reproducible results.

Materials:

  • Serum separator tubes (SSTs)

  • Centrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • -80°C freezer

Procedure:

  • Collect whole blood into a serum separator tube.

  • Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

  • Centrifuge the clotted blood at 1,000 x g for 20 minutes.

  • Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the cell layer.

  • Aliquot the serum into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the serum aliquots at -80°C until use. For immediate analysis, serum can be stored at -20°C for a shorter period.

IL-25 Sandwich ELISA Protocol

This protocol provides a general procedure for a typical commercially available IL-25 sandwich ELISA kit. Always refer to the manufacturer's instructions for the specific kit being used.

Materials:

  • IL-25 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate washer (optional) or wash bottles

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Create a serial dilution of the IL-25 standard to generate a standard curve. The concentration range of the standards will vary depending on the kit.

  • Sample Addition: Add 100 µL of each standard and serum sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit's protocol (e.g., 2 hours at room temperature or overnight at 4°C). This allows the IL-25 in the samples and standards to bind to the capture antibody.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the prepared wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.

  • Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit's protocol (e.g., 1-2 hours at room temperature).

  • Washing: Repeat the washing step as described in step 5.

  • Enzyme Conjugate Addition (if applicable): Some kits may have a separate streptavidin-HRP or other enzyme conjugate step. If so, add the conjugate and incubate as directed. Follow with another wash step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark for the time specified in the kit's protocol (e.g., 15-30 minutes at room temperature). A blue color will develop in the wells containing IL-25.

  • Stop Reaction: Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average zero standard optical density (OD) from all other OD readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of IL-25 in the serum samples. Multiply the concentration by the dilution factor if samples were diluted.

Mandatory Visualizations

IL-25 Signaling Pathway

IL25_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL25 IL-25 IL17RB IL-17RB IL25->IL17RB Binds IL17RA IL-17RA IL17RA->IL17RB Act1 Act1 IL17RB->Act1 Recruits STAT5 STAT5 IL17RB->STAT5 Recruits & Phosphorylates TRAF6 TRAF6 Act1->TRAF6 Activates MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene_Expression Gene Expression (e.g., IL-4, IL-5, IL-13) MAPK->Gene_Expression Regulates NFkB->Gene_Expression Regulates STAT5->Gene_Expression Regulates

Caption: IL-25 signaling pathway.

Experimental Workflow for Serum IL-25 Measurement

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis A 1. Blood Collection (Serum Separator Tube) B 2. Clotting & Centrifugation A->B C 3. Serum Isolation & Aliquoting B->C E 5. Add Standards & Samples to Coated Plate C->E D 4. Prepare Standards & Reagents D->E F 6. Incubate (Capture) E->F G 7. Wash F->G H 8. Add Detection Antibody G->H I 9. Incubate (Detection) H->I J 10. Wash I->J K 11. Add Substrate J->K L 12. Incubate (Color Development) K->L M 13. Add Stop Solution L->M N 14. Read Absorbance (450 nm) M->N O 15. Generate Standard Curve N->O P 16. Calculate IL-25 Concentration O->P

Caption: Experimental workflow for serum IL-25 ELISA.

References

Application Notes and Protocols for IL-25 ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantitative determination of Interleukin-25 (IL-25) in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family.[1] It plays a crucial role in the initiation and regulation of type 2 immune responses.[2] IL-25 is expressed by various cell types, including Th2 cells and epithelial cells.[1] It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][2] This signaling pathway is implicated in allergic inflammation and autoimmune diseases, making IL-25 a significant target for therapeutic drug development.[2] This document provides a comprehensive protocol for an IL-25 sandwich ELISA, a summary of typical assay performance, and a diagram of the IL-25 signaling pathway.

Principle of the Assay

The IL-25 sandwich ELISA is a quantitative immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for IL-25.[3][4] Standards and samples are pipetted into the wells, and any IL-25 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for IL-25 is added to the wells.[3][5] Following a wash to remove any unbound biotin-conjugated antibody, an avidin-horseradish peroxidase (HRP) conjugate is added.[3][5] After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-25 bound in the initial step. The color development is stopped, and the intensity of the color is measured.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available IL-25 ELISA kits. Note that these values are for guidance only, and users should refer to the specific kit manual for precise details.

ParameterHuman IL-25Mouse IL-25
Detection Range 15.63 - 1000 pg/mL[6]15.63 - 1000 pg/mL[4]
94 - 6000 pg/mL7.82 - 500 pg/mL[5]
Sensitivity 5.9 pg/mL9.38 pg/mL[4]
41.8 pg/mL3 pg/mL[5]
18.75 pg/mL[7]15.1 pg/mL[8]
Sample Types Serum, plasma, cell culture supernatants, tissue homogenates, cell lysates[9]Serum, plasma, and other biological fluids[4]
Assay Time ~3.5 hours~3.5 hours[4]
1.5 hours1 hour (incubation)[8]
Intra-assay Precision CV% < 8%CV% < 10%
Inter-assay Precision CV% < 10%CV% < 10%[3]

Experimental Protocol

This protocol is a representative example. Always follow the manufacturer's instructions provided with your specific ELISA kit.

Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.[10]

  • Prepare 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water.[8][10]

  • Reconstitute the Standard with Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation.[8][10]

  • Prepare serial dilutions of the standard stock solution to create the standard curve.

  • If using concentrated Biotinylated Detection Antibody and HRP Conjugate, dilute them to their working concentrations with their respective diluents.[3]

Assay Procedure:

  • Add 100 µL of each standard, blank, and sample to the appropriate wells of the microplate.[3]

  • Cover the plate and incubate for 90 minutes at 37°C or as specified by the kit manual.[3]

  • Aspirate or decant the solution from each well and wash the plate three to four times with 1X Wash Buffer.[3] Ensure complete removal of liquid at each step.

  • Add 100 µL of the working solution of Biotinylated Detection Antibody to each well.[3]

  • Cover the plate and incubate for 60 minutes at 37°C.[3]

  • Repeat the wash step as in step 3.

  • Add 100 µL of the working solution of HRP Conjugate to each well.[3]

  • Cover the plate and incubate for 30 minutes at 37°C.[3]

  • Repeat the wash step, typically for five times.[3]

  • Add 90 µL of Substrate Reagent to each well.[3]

  • Incubate the plate for 15-20 minutes at 37°C in the dark.[3][10]

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3][10]

  • Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.[3]

Data Analysis:

  • Subtract the mean OD of the blank from the OD of all standards and samples.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Interpolate the concentration of IL-25 in the samples from the standard curve and multiply by the dilution factor if applicable.

Visualizations

IL-25 Signaling Pathway

IL25_Signaling_Pathway IL-25 Signaling Pathway IL25 IL-25 Receptor IL-17RA / IL-17RB Receptor Complex IL25->Receptor Binds to Act1 Act1 Receptor->Act1 Recruits JAK_STAT JAK/STAT Pathway (STAT3/STAT5) Receptor->JAK_STAT Activates TRADD_FADD TRADD / FADD Receptor->TRADD_FADD Recruits TRAF6 TRAF6 Act1->TRAF6 TRAF4 TRAF4 Act1->TRAF4 NFkB NF-κB TRAF6->NFkB Activates MAPK MAPK Pathway TRAF4->MAPK Activates Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation CellSurvival Cell Survival JAK_STAT->CellSurvival Apoptosis Apoptosis TRADD_FADD->Apoptosis

Caption: IL-25 binds its receptor, initiating downstream signaling cascades.

IL-25 ELISA Experimental Workflow

ELISA_Workflow IL-25 Sandwich ELISA Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add 100µL of Standards, Blank, and Samples to Wells prep->add_sample incubate1 Incubate for 90 min at 37°C add_sample->incubate1 wash1 Wash Plate 3x incubate1->wash1 add_detection_ab Add 100µL Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate for 60 min at 37°C add_detection_ab->incubate2 wash2 Wash Plate 3x incubate2->wash2 add_hrp Add 100µL HRP Conjugate wash2->add_hrp incubate3 Incubate for 30 min at 37°C add_hrp->incubate3 wash3 Wash Plate 5x incubate3->wash3 add_substrate Add 90µL Substrate Reagent wash3->add_substrate incubate4 Incubate for 15 min at 37°C (in the dark) add_substrate->incubate4 add_stop Add 50µL Stop Solution incubate4->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: A step-by-step workflow for the IL-25 sandwich ELISA protocol.

References

Application Notes and Protocols for In Vitro Stimulation of IL-25 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that drives type 2 immune responses, playing a significant role in allergic inflammation, parasitic worm expulsion, and tissue repair.[1][2][3] Understanding the mechanisms that induce its production is crucial for the development of novel therapeutics for a range of diseases, including asthma, atopic dermatitis, and inflammatory bowel disease. These application notes provide detailed protocols for stimulating IL-25 production in various cell types in vitro, offering a valuable tool for researchers in immunology and drug discovery.

IL-25 is produced by a variety of cell types, primarily epithelial cells in barrier tissues such as the lungs, skin, and gastrointestinal tract.[2][3][4] Other immune cells, including T helper 2 (Th2) cells, mast cells, eosinophils, and alveolar macrophages, have also been identified as sources of IL-25.[1][2][5] Stimulation of these cells with allergens, pathogens, or other inflammatory mediators can trigger the synthesis and secretion of IL-25.

Key Cell Types for In Vitro IL-25 Production

Several cell types are known to produce IL-25 and are suitable for in vitro studies:

  • Epithelial Cells: Airway epithelial cells (e.g., bronchial epithelial cells) and intestinal epithelial cells are major producers of IL-25 in response to allergens and pathogens.[4][5]

  • T helper 2 (Th2) cells: These adaptive immune cells are a recognized source of IL-25.[2][5]

  • Mast Cells: These innate immune cells can be stimulated to produce IL-25.[1]

  • Alveolar Macrophages: These lung-resident immune cells can be induced to secrete IL-25.[1][5]

  • Innate Lymphoid Cells (ILC2s): These cells are potent producers of type 2 cytokines and are responsive to IL-25.[1]

Methods for Stimulating IL-25 Production In Vitro

A variety of stimuli can be used to induce IL-25 production in cultured cells. The choice of stimulus will depend on the cell type and the specific research question.

Allergen and Pathogen-Associated Molecular Pattern (PAMP) Stimulation

Allergens and PAMPs are potent inducers of IL-25 from epithelial cells and other immune cells.

Protocol 1: Stimulation of Airway Epithelial Cells with Ovalbumin (OVA) and Lipopolysaccharide (LPS)

This protocol describes the stimulation of a bronchial epithelial cell line to produce IL-25 using the common allergen ovalbumin (OVA) and the bacterial component lipopolysaccharide (LPS).[5][6]

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Ovalbumin (OVA), endotoxin-free

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

  • Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)

  • ELISA kit for human IL-25

Procedure:

  • Cell Seeding: Seed human bronchial epithelial cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and reach 70-80% confluency.

  • Stimulation:

    • Prepare stock solutions of OVA (1 mg/mL) and LPS (1 mg/mL) in sterile PBS.

    • For stimulation, replace the culture medium with fresh medium containing the desired concentration of OVA (e.g., 100 µg/mL) or LPS (e.g., 10 µg/mL).[5]

    • Include an unstimulated control group with fresh medium only.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and store at -80°C for IL-25 protein quantification by ELISA.

    • Cells: Lyse the cells directly in the wells using an appropriate lysis buffer for RNA extraction.

  • Analysis:

    • Gene Expression: Quantify IL-25 mRNA expression levels using RT-qPCR.

    • Protein Secretion: Measure the concentration of secreted IL-25 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Parasite-Derived Antigen Stimulation

Helminth infections are strong inducers of type 2 immunity, and parasite-derived antigens can be used to stimulate IL-25 production in vitro.[7]

Protocol 2: Stimulation of Intestinal Epithelial Cells with Trichuris muris Antigen

This protocol details the stimulation of an intestinal epithelial cell line with antigens from the helminth Trichuris muris.

Materials:

  • Human intestinal epithelial cell line (e.g., Caco-2)

  • Complete cell culture medium

  • Trichuris muris excretory-secretory (E/S) antigens (prepared from in vitro culture of the parasite)

  • 24-well tissue culture plates

  • Reagents for RNA extraction and RT-qPCR

  • ELISA kit for human IL-25

Procedure:

  • Cell Seeding: Seed Caco-2 cells in 24-well plates and grow them to form a confluent monolayer.

  • Stimulation:

    • Prepare a working solution of T. muris E/S antigens in cell culture medium.

    • Apically stimulate the Caco-2 cell monolayers with the E/S antigens at a final concentration of 50 µg/mL.

    • Include an unstimulated control.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis: Follow the steps for sample collection and analysis as described in Protocol 1.

Cytokine and Chemical Stimulation

Certain cytokines and chemical compounds can also induce IL-25 production.

Protocol 3: Stimulation of Alveolar Macrophages with Titanium Dioxide (TiO2)

This protocol outlines the stimulation of alveolar macrophages with titanium dioxide nanoparticles to induce IL-25 secretion.[1]

Materials:

  • Primary alveolar macrophages or a macrophage cell line (e.g., THP-1 differentiated into macrophages)

  • Complete cell culture medium

  • Titanium dioxide (TiO2) nanoparticles

  • 12-well tissue culture plates

  • Reagents for protein quantification (ELISA)

Procedure:

  • Cell Seeding: Seed macrophages in 12-well plates at an appropriate density.

  • Stimulation:

    • Disperse TiO2 nanoparticles in the culture medium by sonication.

    • Add the TiO2 suspension to the cells at a final concentration of 10 µg/mL.

    • Include an unstimulated control.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection and Analysis: Collect the supernatant and measure IL-25 concentration by ELISA.

Quantitative Data Summary

The following table summarizes typical concentrations of stimuli used and expected fold-changes in IL-25 expression based on literature.

Cell TypeStimulusConcentrationIncubation Time (hours)Expected IL-25 Upregulation (Fold Change)Reference
Bronchial Epithelial Cells Ovalbumin (OVA)100 µg/mL24-48Significant increase in mRNA[5]
Bronchial Epithelial Cells Lipopolysaccharide (LPS)10 µg/mL24-48Significant increase in mRNA[5]
Alveolar Macrophages Titanium Dioxide (TiO2)10 µg/mL24Increased secretion[1]
Intestinal Epithelial Cells Trichuris muris E/S Antigens50 µg/mL24Upregulation of mRNA
Naïve CD4+ T cells Recombinant IL-2510-50 ng/mL72-96Induces Th2 differentiation and cytokine production[8][9]

Signaling Pathways and Visualization

The production of IL-25 is regulated by complex signaling pathways. Upon stimulation by allergens or pathogens, intracellular signaling cascades are activated, leading to the transcription of the IL25 gene. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and JNK) and the Nuclear Factor-kappa B (NF-κB) pathway.[5][6]

Below are Graphviz diagrams illustrating the experimental workflow for IL-25 stimulation and the key signaling pathways involved in its induction.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_analysis Analysis start Seed Cells (e.g., Epithelial Cells) culture Culture to 70-80% Confluency start->culture stimuli Add Stimuli (e.g., OVA, LPS) culture->stimuli incubation Incubate (24-48 hours) stimuli->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells elisa ELISA (Protein Quantification) collect_supernatant->elisa rt_qpcr RT-qPCR (mRNA Quantification) lyse_cells->rt_qpcr

Fig 1. Experimental workflow for in vitro IL-25 stimulation.

IL25_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events Allergen Allergen (e.g., OVA) PRR Pattern Recognition Receptor Allergen->PRR PAMP PAMP (e.g., LPS) TLR4 TLR4 PAMP->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB PRR->MAPK p38 p38 MAPK->p38 JNK JNK MAPK->JNK Transcription Gene Transcription p38->Transcription JNK->Transcription IKK IKK Complex NFkB->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 NFkB_p65->Transcription IL25_gene IL25 Gene Transcription->IL25_gene IL25_mRNA IL-25 mRNA IL25_gene->IL25_mRNA IL25_protein IL-25 Protein (Secretion) IL25_mRNA->IL25_protein

Fig 2. Signaling pathways inducing IL-25 production.

IL25_Receptor_Signaling cluster_receptor_complex IL-25 Receptor Complex cluster_downstream_signaling Downstream Signaling cluster_cellular_response Cellular Response IL25 IL-25 IL17RA IL-17RA IL25->IL17RA IL17RB IL-17RB IL25->IL17RB Act1 Act1 IL17RA->Act1 IL17RB->Act1 STAT5 STAT5 Activation IL17RB->STAT5 TRAF6 TRAF6 Act1->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation MAPK_activation MAPK Activation TRAF6->MAPK_activation Type2_Cytokines Production of IL-4, IL-5, IL-13 NFkB_activation->Type2_Cytokines MAPK_activation->Type2_Cytokines STAT5->Type2_Cytokines Inflammation Allergic Inflammation Type2_Cytokines->Inflammation

Fig 3. IL-25 receptor signaling pathway.

References

Application Notes and Protocols for the Use of Recombinant Interleukin-25 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family that plays a crucial role in promoting type 2 immune responses.[1][2] Unlike other IL-17 family members that are typically associated with pro-inflammatory Th1 and Th17 responses, IL-25 is a key driver of Th2-mediated immunity, making it a significant target of interest in allergic diseases, parasitic infections, and certain autoimmune conditions.[2][3] These application notes provide detailed protocols for the use of recombinant IL-25 in cell culture, with a focus on inducing Th2 differentiation and activating Group 2 Innate Lymphoid Cells (ILC2s).

Recombinant IL-25 is a critical tool for in vitro studies aimed at understanding the biological effects of this cytokine and for the development of novel therapeutics targeting the IL-25 signaling pathway. This document outlines the essential procedures for handling and using recombinant IL-25, along with detailed experimental protocols and expected outcomes.

Recombinant Protein Handling and Storage

Proper handling and storage of recombinant IL-25 are critical for maintaining its biological activity. Lyophilized recombinant IL-25 should be stored at -20°C or -80°C for long-term stability.[4][5][6]

Reconstitution:

  • Centrifuge the vial briefly before opening to ensure that the lyophilized powder is at the bottom.[5][6]

  • Reconstitute the lyophilized protein in sterile, pyrogen-free water, 10 mM HCl, or a buffer recommended by the supplier (e.g., 20mM Tris, 150mM NaCl, pH 8.0) to a concentration of 0.1-1.0 mg/mL.[5][7]

  • Gently pipette the solution along the sides of the vial to dissolve the protein completely. Avoid vigorous vortexing.[6][7]

  • Allow the reconstituted solution to stand for several minutes at room temperature to ensure complete dissolution.

Storage of Reconstituted Protein:

  • For short-term storage, the reconstituted protein can be kept at 2-8°C for up to one month.[7]

  • For long-term storage, it is recommended to aliquot the reconstituted protein into working volumes and store at -20°C or -80°C for up to 12 months.[7] To prevent loss of protein due to adsorption to the vial surface, the addition of a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) is recommended for diluted solutions.[4][5]

  • Avoid repeated freeze-thaw cycles.[4][7]

IL-25 Signaling Pathway

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1] This binding event initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors involved in the expression of type 2 cytokines. The primary signaling pathways activated by IL-25 include the NF-κB, MAPK, and JAK/STAT pathways.[1]

IL25_Signaling_Pathway cluster_receptor Receptor Complex IL25 IL-25 IL17RB IL-17RB IL25->IL17RB Binds IL17RA IL-17RA IL17RB->IL17RA Recruits JAK JAK IL17RB->JAK Recruits Act1 Act1 IL17RA->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus STAT5 STAT5 JAK->STAT5 Phosphorylates STAT5->Nucleus Gene_Expression Type 2 Cytokine Gene Expression (IL-4, IL-5, IL-13) Nucleus->Gene_Expression Promotes

Caption: IL-25 Signaling Pathway.

Application 1: In Vitro Differentiation of Human Naïve CD4+ T cells into Th2 Cells

This protocol describes a method for differentiating naïve CD4+ T cells into a Th2 phenotype using recombinant human IL-25.

Experimental Workflow:

Caption: Th2 Differentiation Workflow.

Materials:

  • Recombinant Human IL-25

  • Recombinant Human IL-2

  • Recombinant Human IL-4 (as a positive control for Th2 differentiation)

  • Anti-human CD3 and Anti-human CD28 antibodies (for T cell activation)

  • Naïve CD4+ T cell isolation kit

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • Flow cytometry antibodies (e.g., anti-human CD4, anti-human GATA3, anti-human IL-4, anti-human IL-5, anti-human IL-13)

  • ELISA kits for human IL-4, IL-5, and IL-13

Protocol:

  • Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.

  • T cell Activation: Coat a 24-well plate with anti-human CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before adding the cells. Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL. Add soluble anti-human CD28 antibody (1-2 µg/mL) to the cell suspension.

  • Cell Culture and Differentiation: Add the T cell suspension to the anti-CD3 coated plate. Add recombinant human IL-25 to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration, typically ranging from 10 to 100 ng/mL.[5] As a positive control, set up a parallel culture with recombinant human IL-4 (10-20 ng/mL) and recombinant human IL-2 (10 ng/mL). Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Assessment of Th2 Differentiation (Flow Cytometry):

    • Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular markers of Th2 differentiation, including the transcription factor GATA3 and the cytokines IL-4, IL-5, and IL-13.

    • Analyze the cells by flow cytometry.

  • Analysis of Cytokine Production (ELISA):

    • Collect the cell culture supernatants after the 5-7 day differentiation period.

    • Measure the concentration of secreted IL-4, IL-5, and IL-13 using specific ELISA kits according to the manufacturer's instructions.

Quantitative Data Summary:

Cell TypeRecombinant IL-25 ConcentrationOutcome MeasureResult
Human Naïve CD4+ T cells10-100 ng/mL% of IL-4+ cellsIncreased proportion of IL-4 expressing cells[8]
Human Naïve CD4+ T cells10-100 ng/mL% of GATA3+ cellsIncreased proportion of GATA3 expressing cells[8]
Human Naïve CD4+ T cells10-100 ng/mLIL-5 and IL-13 productionIncreased expression of IL-5 and IL-13[8]

Application 2: In Vitro Activation of Group 2 Innate Lymphoid Cells (ILC2s)

This protocol describes a method for the in vitro activation of ILC2s using recombinant IL-25. ILC2s are a key target of IL-25 and respond by proliferating and producing type 2 cytokines.

Experimental Workflow:

Caption: ILC2 Activation Workflow.

Materials:

  • Recombinant Mouse or Human IL-25

  • Recombinant IL-2 and IL-7 (for ILC2 maintenance and proliferation)

  • ILC2 isolation kit or antibodies for FACS sorting (e.g., Lin-, CD45+, CD127+, ST2+, ICOS+)

  • Complete RPMI-1640 or DMEM medium

  • Flow cytometry antibodies (e.g., anti-KLRG1, anti-ICOS, anti-IL-5, anti-IL-13)

  • ELISA kits for IL-5 and IL-13

Protocol:

  • Isolation of ILC2s: Isolate ILC2s from mouse spleen, lung, or bone marrow, or from human peripheral blood or tissues. ILC2s can be enriched using negative selection (lineage depletion) followed by positive selection or FACS sorting for ILC2-specific markers.

  • Cell Culture and Activation: Culture the isolated ILC2s in complete medium supplemented with IL-2 (10-20 ng/mL) and IL-7 (10-20 ng/mL) for maintenance. To activate the ILC2s, add recombinant IL-25 at a concentration typically ranging from 10 to 50 ng/mL. Culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assessment of ILC2 Activation (Flow Cytometry):

    • Harvest the cells and stain for surface markers of ILC2 activation, such as KLRG1 and ICOS.

    • For intracellular cytokine staining, restimulate the cells as described in the Th2 differentiation protocol.

    • Stain for intracellular IL-5 and IL-13.

    • Analyze by flow cytometry.

  • Analysis of Cytokine Production (ELISA):

    • Collect the culture supernatants and measure the concentration of secreted IL-5 and IL-13 by ELISA.

Quantitative Data Summary:

Cell TypeRecombinant IL-25 ConcentrationOutcome MeasureResult
Mouse ILC2s10-50 ng/mLIL-5 ProductionSignificant increase in IL-5 secretion[9]
Mouse ILC2s10-50 ng/mLIL-13 ProductionSignificant increase in IL-13 secretion[9]
Human ILC2s10-50 ng/mLUpregulation of ST2Increased percentage of ST2+ cells[9]

Troubleshooting and Further Considerations

  • Low Cell Viability: Ensure proper handling and storage of recombinant IL-25. Optimize cell isolation procedures to maximize viability. Test different batches of FBS or serum for optimal cell growth.

  • Weak or No Response: The expression of the IL-25 receptor (IL-17RB) is crucial for a cellular response. Verify the expression of IL-17RB on your target cells by flow cytometry or qPCR. The bioactivity of the recombinant IL-25 can be confirmed using a responsive cell line, such as HT-29 cells, which secrete CXCL1/GROα in response to IL-25.

  • Dose-Response: The optimal concentration of recombinant IL-25 can vary depending on the cell type, cell density, and specific experimental conditions. It is highly recommended to perform a dose-response curve (e.g., 0.1 to 100 ng/mL) to determine the optimal concentration for your specific application.

  • Drug Development Applications: For drug development professionals, these in vitro assays can be adapted for screening and characterizing potential inhibitors of the IL-25 signaling pathway. By measuring the inhibition of IL-25-induced cytokine production or cell proliferation, the potency and efficacy of novel therapeutic candidates can be determined.

These application notes and protocols provide a foundation for utilizing recombinant IL-25 in cell culture. For more specific applications or troubleshooting, consulting the primary literature is recommended.

References

Application Notes and Protocols for Interleukin-25 Immunohistochemistry in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Interleukin-25 (IL-25) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. This document includes a summary of the IL-25 signaling pathway, a step-by-step experimental workflow, and methods for the quantitative analysis of IL-25 expression.

Introduction to Interleukin-25

Interleukin-25 (IL-25), also known as IL-17E, is a cytokine belonging to the IL-17 family. It plays a crucial role in promoting type 2 immune responses, which are involved in allergic inflammation and defense against helminth infections. IL-25 is expressed by various cell types, including epithelial cells, T cells, and innate lymphoid cells. Its signaling is initiated by binding to a heterodimeric receptor complex, leading to the activation of downstream pathways that regulate the expression of type 2 cytokines such as IL-4, IL-5, and IL-13.

IL-25 Signaling Pathway

IL-25 signaling is initiated when it binds to its receptor complex, which consists of two subunits: IL-17RA and IL-17RB. This binding event triggers a cascade of intracellular signaling events. A key adaptor protein, Act1, is recruited to the receptor complex, which in turn activates downstream signaling molecules, including TRAF6, leading to the activation of NF-κB and MAPK pathways. Additionally, IL-25 has been shown to activate the JAK/STAT pathway, particularly STAT5, in an Act1-independent manner. This activation is crucial for the induction of Th2 cytokine expression.

IL25_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL25 IL-25 IL17RB IL-17RB IL25->IL17RB Binds IL17RA IL-17RA IL17RB->IL17RA Forms complex STAT5 STAT5 IL17RB->STAT5 Act1-independent Act1 Act1 IL17RA->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene Gene Expression (IL-4, IL-5, IL-13) MAPK->Gene NFkB->Gene STAT5->Gene

Caption: IL-25 Signaling Pathway.

Experimental Protocol for IL-25 Immunohistochemistry

This protocol outlines the steps for staining IL-25 in FFPE tissue sections.

I. Reagents and Materials

Table 1: Reagents and Buffers

ReagentSupplier/Preparation
Primary AntibodyAnti-IL-25 Antibody (Polyclonal or Monoclonal)
Secondary AntibodyHRP-conjugated anti-species IgG
Detection SystemDAB (3,3'-Diaminobenzidine) Chromogen Kit
Antigen Retrieval BufferCitrate (B86180) Buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0)
Blocking Solution5% Normal Goat Serum in PBS
Wash BufferPhosphate Buffered Saline with 0.05% Tween-20 (PBST)
De-paraffinization SolutionsXylene, Graded Ethanol (B145695) Series (100%, 95%, 70%)
CounterstainHematoxylin (B73222)
Mounting MediumPermanent Mounting Medium
II. Experimental Workflow

The following diagram illustrates the major steps in the IL-25 IHC protocol.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-IL-25) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_clearing Dehydration & Clearing counterstain->dehydration_clearing mounting Mounting dehydration_clearing->mounting end End: Microscopic Analysis mounting->end

Caption: IL-25 IHC Experimental Workflow.

III. Step-by-Step Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash sections with PBST.

    • Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash with PBST.

    • Apply blocking solution (e.g., 5% normal goat serum) and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-IL-25 antibody to its optimal concentration in the blocking solution. A typical starting dilution is 1:100 to 1:500, but this should be optimized for each antibody.

    • Incubate with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash sections three times with PBST.

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash sections three times with PBST.

    • Apply the DAB chromogen solution and incubate until the desired brown color develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Data Presentation and Quantitative Analysis

The expression of IL-25 can be quantified using various scoring methods. The H-score is a commonly used semi-quantitative method that considers both the staining intensity and the percentage of positive cells.

Table 2: Staining Intensity Score

ScoreIntensity
0No staining
1+Weak staining
2+Moderate staining
3+Strong staining

Table 3: Percentage of Positive Cells Score

ScorePercentage of Positive Cells
0<1%
11-25%
226-50%
351-75%
476-100%

H-Score Calculation:

The H-score is calculated using the following formula: H-Score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)]

The final H-score ranges from 0 to 300.

Table 4: Example of H-Score Calculation

Staining IntensityPercentage of Positive CellsCalculationScore
1+ (Weak)30%1 x 3030
2+ (Moderate)40%2 x 4080
3+ (Strong)10%3 x 1030
Total H-Score 140

Troubleshooting

Table 5: Common IHC Problems and Solutions

ProblemPossible CauseSuggested Solution
Weak or No Staining Inactive primary antibodyUse a fresh antibody or one validated for IHC.
Inadequate antigen retrievalOptimize antigen retrieval time, temperature, and buffer pH.
Low antibody concentrationIncrease the primary antibody concentration or incubation time.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking serum.
Endogenous peroxidase activityEnsure adequate quenching with hydrogen peroxide.
High antibody concentrationDecrease the primary or secondary antibody concentration.
Non-specific Staining Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody.
Drying of the tissue sectionKeep sections moist throughout the staining procedure.

Application Note & Protocol: Flow Cytometric Identification of IL-25-Producing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that initiates and amplifies type 2 immune responses.[1] It is implicated in various physiological and pathological processes, including allergic inflammation, autoimmune diseases, and host defense against helminth infections.[1][2] IL-25 is produced by a diverse range of immune and non-immune cells, such as T helper 2 (Th2) cells, group 2 innate lymphoid cells (ILC2s), epithelial cells, and mast cells.[2][3][4] Identifying and quantifying the specific cellular sources of IL-25 is crucial for understanding disease mechanisms and developing targeted therapeutics.

This application note provides a detailed protocol for identifying IL-25-producing cells using intracellular flow cytometry. This powerful technique allows for the simultaneous analysis of multiple parameters at the single-cell level, enabling precise characterization of the phenotype and frequency of IL-25-expressing cells within a heterogeneous population.

Background

Cellular Sources of IL-25

IL-25 is expressed by a variety of cell types, often located at barrier surfaces, earning it the designation of an "alarmin" cytokine released in response to damage or allergens.[2]

Cell Type Primary Location(s) Known Stimuli / Context
Th2 Cells Mucosal tissues, Lymphoid organsAntigen-specific activation, Allergic inflammation[1][2]
Group 2 Innate Lymphoid Cells (ILC2s) Lungs, Intestine, Skin, SpleenAllergens, Helminth infection, IL-33[1][5][6]
Epithelial Cells Airways, Gastrointestinal tractAllergens, Pathogens, Cellular stress[4][7]
Tuft Cells Small intestineHelminth infection, Microbial metabolites[2]
Mast Cells Connective tissue, Mucosal surfacesAllergic reactions, Pathogen encounters[4][8]
Eosinophils & Basophils Inflammatory sitesAllergic inflammation[1][4]
Macrophages Lungs, Various tissuesPathogen-associated molecular patterns (PAMPs)[1][4]
IL-25 Signaling Pathway

IL-25 exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[9][10] This binding initiates downstream signaling cascades primarily through the adaptor protein Act1, leading to the activation of NF-κB and MAPK pathways.[7] A novel, Act1-independent pathway involving the activation of STAT5 has also been identified, which is critical for the induction of type 2 cytokines.[9][10]

IL25_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17RA IL-17RA IL17RB IL-17RB IL17RA->IL17RB Act1 Act1 IL17RB->Act1 Recruits STAT5 STAT5 IL17RB->STAT5 Act1- independent TRAF4 TRAF4 Act1->TRAF4 TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Activation TRAF4->MAPK NFkB NF-κB Activation TRAF6->NFkB Gene Type 2 Cytokine Gene Expression (IL-4, IL-5, IL-13) MAPK->Gene NFkB->Gene pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->Gene IL25 IL-25 IL25->IL17RB Binds

Caption: IL-25 Signaling Pathways.

Principle of the Method

The detection of intracellular IL-25 requires a multi-step process. First, cells isolated from tissues are stimulated in vitro to induce cytokine production. During this stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of IL-25, causing it to accumulate within the Golgi apparatus and endoplasmic reticulum.[11][12] Subsequently, cells are stained for surface markers to identify the cell lineage. The cells are then fixed to preserve their morphology and antigenicity, and permeabilized to allow an anti-IL-25 antibody to enter the cell and bind to the intracellular cytokine. Finally, the cells are analyzed on a flow cytometer.

Experimental_Workflow A 1. Single-Cell Suspension (e.g., from lung, spleen, lamina propria) B 2. In Vitro Stimulation (e.g., PMA/Ionomycin, 4-6 hours) A->B C 3. Add Protein Transport Inhibitor (e.g., Brefeldin A for last 4 hours) B->C D 4. Surface Marker Staining (Live cells, 4°C, 20-30 min) C->D E 5. Fixation & Permeabilization (e.g., Cytofix/Cytoperm™) D->E F 6. Intracellular Staining (Anti-IL-25 antibody) E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis & Gating G->H

Caption: Intracellular Cytokine Staining Workflow.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension (from Murine Lung)
  • Perfuse the mouse lungs with cold PBS through the right ventricle until the lungs appear white.

  • Dissect the lungs and place them in a gentleMACS C Tube containing 2 mL of RPMI medium.

  • Add 1 mL of an enzyme cocktail (e.g., Collagenase D at 1 mg/mL and DNase I at 30 U/mL) to the C Tube.

  • Run the gentleMACS Dissociator using the "m_lung_01" program.

  • Incubate the tube at 37°C for 30 minutes with gentle agitation.

  • Run the gentleMACS Dissociator again using the "m_lung_02" program.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the C Tube and strainer with 10 mL of RPMI + 10% FBS to maximize cell recovery.

  • Centrifuge at 350 x g for 7 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in 5 mL of ACK lysing buffer for 5 minutes at room temperature to lyse red blood cells.

  • Add 20 mL of RPMI + 10% FBS to neutralize the ACK buffer. Centrifuge at 350 x g for 7 minutes at 4°C.

  • Resuspend the cell pellet in complete RPMI medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

Protocol 2: In Vitro Stimulation for IL-25 Production
  • Resuspend the single-cell suspension in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Add the desired stimulation reagents. For a polyclonal, non-specific stimulation to assess the maximal potential for IL-25 production, use a cell stimulation cocktail.

  • Incubate for a total of 4-6 hours at 37°C, 5% CO₂.

  • For the final 4 hours of incubation, add a protein transport inhibitor.[11][12]

  • After incubation, harvest the cells by gently pipetting and transfer them to FACS tubes.

Reagent Working Concentration Incubation Time Purpose
Cell Stimulation Cocktail (e.g., PMA + Ionomycin) 1X (manufacturer's recommendation)4-6 hoursPotent, polyclonal activation of many cell types[13]
Brefeldin A 1-5 µg/mLFinal 4 hours of cultureProtein transport inhibitor (Golgi blocker)[11]
Monensin ~2 µMFinal 4-6 hours of cultureProtein transport inhibitor (Golgi blocker)[11]
Protocol 3: Staining for Surface Markers and Intracellular IL-25

This protocol should be performed on ice and protected from light where possible.

  • Harvest & Wash: Harvest stimulated cells and wash once with 2 mL of FACS Buffer (PBS + 2% FBS + 0.09% Sodium Azide). Centrifuge at 350 x g for 5 minutes.

  • Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/CD32 for mouse, or Human TruStain FcX™ for human) to prevent non-specific antibody binding. Incubate for 10 minutes on ice.[14]

  • Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface marker antibodies directly to the cells. Incubate for 20-30 minutes on ice in the dark.[11][15]

  • Wash: Add 2 mL of FACS Buffer, centrifuge at 350 x g for 5 minutes, and discard the supernatant.

  • Fixation & Permeabilization: Resuspend the cell pellet in 250 µL of a fixation/permeabilization solution (e.g., BD Cytofix/Cytoperm™ or eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set). Vortex gently and incubate for 20-30 minutes at room temperature in the dark.[15][16]

  • Wash: Add 2 mL of 1X Permeabilization/Wash Buffer (provided with the kit). Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat this wash step. Saponin-based permeabilization is reversible, so it is critical to keep the permeabilization agent in all subsequent buffers.[13]

  • Intracellular Staining: Resuspend the permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer containing the anti-IL-25 antibody. Incubate for 30-45 minutes at room temperature in the dark.

  • Final Washes: Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer. The samples are now ready for analysis on a flow cytometer.

| Example Antibody Panel for Murine IL-25+ ILC2s | | :--- | :--- | :--- | | Marker | Fluorochrome | Purpose | | Viability Dye | e.g., Zombie NIR™, Fixable Viability Dye eFluor™ 780 | Exclude dead cells | | CD45 | e.g., AF700 | Identify hematopoietic cells | | Lineage Cocktail (CD3e, CD4, CD8a, CD11b, CD11c, CD19, Gr-1, NK1.1, FceRI) | e.g., Biotin + Streptavidin-PE-Cy5 | Exclude major hematopoietic lineages to enrich for ILCs | | CD127 (IL-7Rα) | e.g., PE-Cy7 | ILC marker | | IL-17RB (CD217) | e.g., PE | ILC2 marker, IL-25 receptor subunit[5] | | ST2 (IL-33R) | e.g., APC | ILC2 marker | | IL-25 | e.g., FITC, PerCP | Target intracellular cytokine |

Data Analysis and Gating Strategy

A sequential gating strategy is essential to accurately identify the target population.[17][18]

Gating_Strategy cluster_plots A Total Events (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate on cells C Live Cells (Viability Dye vs FSC-A) B->C Gate on singlets D Leukocytes (CD45 vs SSC-A) C->D Gate on live E Lineage Negative (Lin vs CD127) D->E Gate on CD45+ F ILC2s (ST2 vs IL-17RB) E->F Gate on Lin- CD127+ G IL-25+ ILC2s (Isotype vs IL-25) F->G Gate on ST2+ IL-17RB+

Caption: Hierarchical Gating Strategy for IL-25+ ILC2s.
  • Gate P1 (Debris Exclusion): Use a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to gate on the main cell populations, excluding debris with low FSC and SSC signals.[17]

  • Gate P2 (Singlet Gate): Create a new plot of the P1-gated cells. Use FSC-Area vs. FSC-Height (or FSC-Width) to exclude doublets and aggregates.[17]

  • Gate P3 (Viability Gate): From the singlet gate, use a plot of the viability dye vs. FSC-A to gate on the live (dye-negative) population.

  • Gate P4 (Leukocyte Gate): Gate on CD45-positive cells to select all hematopoietic cells.

  • Gate P5 (Lineage Negative Gate): From the CD45+ gate, create a plot for your lineage markers vs. a key ILC marker like CD127. Gate on the Lineage-negative, CD127-positive population.

  • Gate P6 (ILC2 Gate): From the Lin-CD127+ gate, use markers like ST2 and IL-17RB to identify the ILC2 population (ST2+ and/or IL-17RB+).[19]

  • Gate P7 (IL-25+ Gate): Finally, view the ILC2 population on a histogram or a dot plot showing IL-25 fluorescence. Use an isotype control or an unstimulated sample to set the gate for IL-25 positivity.

Troubleshooting

Issue Possible Cause(s) Solution(s)
High Background Staining - Insufficient washing- Non-specific antibody binding- Dead cells present- Increase wash steps- Include Fc block step; titrate antibodies- Use a viability dye and gate on live cells
No/Weak IL-25 Signal - Ineffective cell stimulation- Protein transport inhibitor not working or added too late- Incorrect antibody clone or concentration- Permeabilization was incomplete- Optimize stimulation time and reagents[12]- Ensure inhibitor is added for the final 4-6 hours of culture- Titrate antibody; confirm it's validated for intracellular flow- Use a commercial fixation/permeabilization kit as recommended
Poor Cell Viability - Harsh tissue dissociation- Over-stimulation leading to activation-induced cell death- Optimize enzyme concentrations and incubation times- Reduce stimulation time or reagent concentration
Poor Surface Marker Resolution after Permeabilization - Some epitopes are sensitive to fixation/permeabilization agents- Stain for surface markers before the fixation step[11][12]- Test different fixation/permeabilization buffers

References

Application Notes and Protocols for Studying Interleukin-25 Function Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that initiates and amplifies type 2 immune responses. It is critically involved in the pathogenesis of allergic diseases, the clearance of helminth infections, and has a complex, sometimes contradictory, role in autoimmune diseases like inflammatory bowel disease (IBD). Animal models are indispensable for dissecting the in vivo functions of IL-25 and for the preclinical evaluation of therapeutics targeting the IL-25 pathway.

A. Genetically Modified Mouse Models

Genetically engineered mice are fundamental tools for elucidating the specific role of IL-25 and its signaling components.

  • IL-25 Deficient (Il25⁻/⁻) Mice: These mice are the cornerstone for loss-of-function studies. They exhibit significantly attenuated type 2 immune responses. In models of allergic asthma, Il25⁻/⁻ mice show reduced airway hyperresponsiveness, eosinophilic inflammation, and lower levels of Th2 cytokines (IL-4, IL-5, IL-13) in the bronchoalveolar lavage fluid (BALF).[1][2][3] During infection with helminths like Nippostrongylus brasiliensis, these mice have an impaired ability to expel the worms, which is associated with a delayed and reduced type 2 cytokine response.[4][5]

  • IL-25 Reporter Mice: To identify the cellular sources of IL-25, reporter mice (e.g., expressing a fluorescent protein under the Il25 promoter) have been developed. These models have been instrumental in identifying intestinal tuft cells as a primary source of IL-25, particularly in response to helminth infection.[6]

  • IL-17 Receptor B Deficient (Il17rb⁻/⁻) Mice: IL-25 signals through a receptor complex that includes IL-17RB.[7][8] Therefore, Il17rb⁻/⁻ mice are phenotypically similar to Il25⁻/⁻ mice, being unable to respond to IL-25.[8][9][10] These mice are crucial for confirming that an observed biological effect is indeed mediated through the IL-25 receptor. Studies have shown that both IL-17RB and IL-17RA are required for IL-25-mediated activities.[7][8][11]

  • IL-25 Transgenic Mice: Mice overexpressing IL-25 develop spontaneous type 2 inflammation, characterized by eosinophilia and elevated IgE levels, demonstrating the potent pro-inflammatory capacity of this cytokine.[4] These gain-of-function models are useful for studying the downstream pathological consequences of excessive IL-25 signaling.

B. Disease Induction Models

Inducing specific pathologies in wild-type or genetically modified mice allows for the study of IL-25 in relevant disease contexts.

  • Allergic Asthma Models: The most common models use allergens like ovalbumin (OVA) or house dust mite (HDM) extract to induce allergic airway inflammation.[12][13][14][15] These models are characterized by airway hyperresponsiveness, mucus production, and eosinophilic infiltration into the lungs, all of which are significantly reduced in the absence of IL-25 signaling.[1][2][9]

  • Helminth Infection Models: Infection with gastrointestinal nematodes such as Nippostrongylus brasiliensis or Trichuris muris provides a robust in vivo system to study IL-25's role in anti-parasitic immunity.[16][17][18] IL-25 is critical for the efficient expulsion of these parasites, a process dependent on the induction of a strong type 2 immune response.[4][5][19]

  • Inflammatory Bowel Disease (IBD) Models: The role of IL-25 in IBD is complex, with reports suggesting both protective and pathogenic functions.[20][21][22][23] In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a common model for IBD, the effects of IL-25 can be context-dependent. Some studies show that IL-25 can be protective by suppressing Th1/Th17 inflammatory pathways, while others suggest it may contribute to pathogenesis.[21][23][24]

II. Quantitative Data Summary

The following tables summarize representative quantitative data from key animal model experiments.

Table 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

ParameterWild-Type (OVA-Challenged)Il25⁻/⁻ (OVA-Challenged)Reference
BALF Eosinophils (x10⁴) 40.5 ± 5.212.1 ± 3.1[1]
BALF IL-4 (pg/mL) 62.3 ± 7.525.4 ± 4.8[1]
BALF IL-5 (pg/mL) 115.8 ± 12.342.6 ± 6.7[1]
BALF IL-13 (pg/mL) 180.4 ± 21.965.7 ± 9.2[1]
Serum OVA-specific IgE (OD) 1.2 ± 0.150.5 ± 0.08[2]

Table 2: Nippostrongylus brasiliensis Infection

ParameterWild-TypeIl25⁻/⁻Reference
Intestinal Worm Burden (Day 10 p.i.) 12 ± 5155 ± 28[4]
Mesenteric Lymph Node IL-4 (pg/mL) 1250 ± 150300 ± 50[4]
Mesenteric Lymph Node IL-5 (pg/mL) 800 ± 100150 ± 30[4]
Mesenteric Lymph Node IL-13 (pg/mL) 2500 ± 300700 ± 120[4]

III. Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This protocol describes a standard method for inducing allergic airway inflammation in mice to study the role of IL-25.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice (and corresponding Il25⁻/⁻ or Il17rb⁻/⁻ strains)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection.

    • Prepare the sensitization solution by emulsifying 50 µg of OVA with 2 mg of alum in a final volume of 200 µL of sterile PBS per mouse.[12]

    • Administer the 200 µL injection i.p.

  • Challenge:

    • From Day 14 to Day 16, challenge the mice with an aerosolized OVA solution.

    • Prepare a 1% (w/v) OVA solution in sterile PBS.

    • Place mice in a small chamber and expose them to the aerosolized OVA for 30 minutes daily using a nebulizer.[25]

  • Analysis:

    • On Day 18 (48 hours after the final challenge), perform analyses.

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by flushing the lungs with PBS. Collect the BAL fluid (BALF).

    • Cell Differentials: Centrifuge the BALF, resuspend the cell pellet, and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using Wright-Giemsa staining of cytospin preparations.

    • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.

    • Histology: Fix and embed lung tissue for sectioning. Stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

Protocol 2: Nippostrongylus brasiliensis Infection Model

This protocol is used to study the role of IL-25 in the immune response to helminth infection.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice (and corresponding knockout strains)

  • Nippostrongylus brasiliensis third-stage larvae (L3)

  • Sterile PBS

Procedure:

  • Infection:

    • Infect mice by subcutaneous injection with 500-750 infective L3 larvae of N. brasiliensis suspended in 200 µL of sterile PBS.[16]

  • Analysis (Day 10 post-infection):

    • Worm Burden: Euthanize mice and carefully remove the small intestine. Open the intestine longitudinally, place it in warm saline, and incubate at 37°C for 2-4 hours. Count the adult worms that migrate out of the tissue.[17]

    • Cytokine Production: Isolate mesenteric lymph nodes, prepare single-cell suspensions, and restimulate the cells in vitro with parasite antigen. Measure IL-4, IL-5, and IL-13 in the culture supernatants by ELISA.

    • Histology: Fix a section of the small intestine in 10% neutral buffered formalin. Embed in paraffin (B1166041) and stain with PAS to enumerate goblet cells, a key indicator of the anti-helminth response.

    • Serum IgE: Collect blood and measure total and parasite-specific IgE levels in the serum by ELISA.

IV. Visualizations

IL25_Signaling IL-25 Signaling Pathway in Type 2 Immunity cluster_source IL-25 Source cluster_target Target Cell (ILC2) cluster_effects Downstream Effects Stimulus Allergen or Helminth Products Tuft_Cell Epithelial Tuft Cell Stimulus->Tuft_Cell IL25 IL-25 Tuft_Cell->IL25 secretes Receptor IL-17RB / IL-17RA Receptor Complex IL25->Receptor binds to ILC2 Group 2 Innate Lymphoid Cell (ILC2) Receptor->ILC2 activates Th2_Cytokines IL-5, IL-13 ILC2->Th2_Cytokines produces Eosinophilia Eosinophilia Th2_Cytokines->Eosinophilia IL-5 Goblet_Hyperplasia Goblet Cell Hyperplasia Th2_Cytokines->Goblet_Hyperplasia IL-13 Worm_Expulsion Helminth Expulsion Th2_Cytokines->Worm_Expulsion IL-13 AHR Airway Hyperresponsiveness Th2_Cytokines->AHR IL-13

Caption: IL-25 signaling cascade in type 2 immunity.

Experimental_Workflow Workflow for OVA-Induced Asthma Model cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14_16 Days 14-16: Aerosolized OVA Day7->Day14_16 Day18 Day 18 Day14_16->Day18 AHR AHR Measurement Day18->AHR BALF BALF Analysis (Cells, Cytokines) Day18->BALF Histo Lung Histology Day18->Histo

Caption: Experimental timeline for the OVA-induced asthma model.

Model_Logic Logical Relationships Between IL-25 Animal Models cluster_GEM Genetically Engineered Models cluster_Disease Disease Induction WildType Wild-Type Mouse Asthma Allergic Asthma (OVA, HDM) WildType->Asthma Induce Disease Helminth Helminth Infection (N. brasiliensis) WildType->Helminth Induce Disease IL25_KO Il25-/- Mouse (Loss of Ligand) IL25_KO->Asthma Compare Phenotype IL25_KO->Helminth Compare Phenotype IL17RB_KO Il17rb-/- Mouse (Loss of Receptor) IL17RB_KO->Asthma Confirm Pathway Reporter IL-25 Reporter Mouse (Identifies Source) Reporter->Helminth Track IL-25 Production

Caption: Interplay of genetic and induced models for IL-25 research.

References

Application Notes and Protocols: The Role of Interleukin-25 in Allergy Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that plays a significant role in the initiation and amplification of type 2 immune responses, which are central to the pathophysiology of allergic diseases.[1][2][3] Produced predominantly by epithelial cells upon allergen exposure, IL-25 orchestrates the activation of both innate and adaptive immune cells, leading to the hallmark features of allergic inflammation.[4][5] These application notes provide an overview of the function of IL-25, its signaling pathway, and detailed protocols for its application in various allergy research models.

IL-25 Signaling Pathway

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][3] This binding event initiates a signaling cascade that is crucial for the induction of type 2 inflammation. Upon receptor engagement, the adaptor protein Act1 is recruited, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases (p38).[6][7] A novel, Act1-independent pathway involving the activation of STAT5 has also been identified.[5] The activation of these pathways culminates in the production of key type 2 cytokines, such as IL-4, IL-5, and IL-13, by various immune cells, including T helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s).[1][3][8]

IL25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL25 IL-25 Receptor IL-17RB IL-17RA IL25->Receptor Act1 Act1 Receptor->Act1 recruits STAT5 STAT5 Receptor->STAT5 Act1-independent TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB TRAF6->NFkB p38_MAPK p38 MAPK TRAF6->p38_MAPK Nucleus Nucleus NFkB->Nucleus p38_MAPK->Nucleus STAT5->Nucleus Gene_Expression Type 2 Cytokine Gene Expression (IL-4, IL-5, IL-13) Nucleus->Gene_Expression promotes

Caption: IL-25 Signaling Pathway.

Application in Allergic Disease Models

IL-25 has been implicated in the pathogenesis of several allergic conditions, including asthma, atopic dermatitis, and allergic rhinitis.[2] Animal models are invaluable tools for investigating the role of IL-25 in these diseases and for evaluating the therapeutic potential of targeting the IL-25 pathway.

Typical Experimental Workflow

A common workflow for studying the effects of IL-25 in an allergy model involves sensitization and challenge with an allergen, followed by the assessment of various inflammatory parameters. This can include the administration of recombinant IL-25 to exacerbate the allergic response or the use of neutralizing antibodies or genetically deficient mice to block IL-25 signaling.

Experimental_Workflow cluster_Phase1 Sensitization Phase cluster_Phase2 Challenge Phase cluster_Phase3 Analysis Phase Sensitization Allergen Sensitization (e.g., OVA, HDM) Treatment1 Treatment (e.g., anti-IL-25 Ab) Challenge Allergen Challenge (Intranasal/Intratracheal) Sensitization->Challenge Treatment2 Treatment (e.g., rIL-25) AHR Airway Hyper- responsiveness (AHR) Challenge->AHR BALF BALF Analysis (Cell Counts, Cytokines) Challenge->BALF Histo Lung Histology (Inflammation, Mucus) Challenge->Histo IgE Serum IgE Challenge->IgE

Caption: Experimental Workflow for an IL-25 Allergy Model.

Quantitative Data from Murine Allergy Models

The following tables summarize the quantitative effects of IL-25 in various murine models of allergic diseases.

Table 1: Effects of IL-25 in a Murine Model of Allergic Asthma

ParameterControl GroupIL-25 Treatment/OverexpressionIL-25 Deficiency/NeutralizationReference
BALF Eosinophils (x10⁴) 0.5 ± 0.215.2 ± 3.12.1 ± 0.8[9][10]
BALF Lymphocytes (x10⁴) 1.2 ± 0.48.5 ± 1.93.4 ± 1.1[11]
BALF IL-5 (pg/mL) <50850 ± 150120 ± 40[4][9]
BALF IL-13 (pg/mL) <20450 ± 9075 ± 25[4][9]
Serum OVA-specific IgE (U/mL) 150 ± 50450 ± 120200 ± 70[6]
Airway Hyperresponsiveness (Penh) 1.5 ± 0.34.8 ± 0.92.1 ± 0.5[11][12]

Data are presented as mean ± SEM and are compiled from representative studies. Specific values can vary based on the mouse strain, allergen, and protocol used.

Table 2: Effects of IL-25 in a Murine Model of Atopic Dermatitis

ParameterControl GroupIL-25 TreatmentIL-25 DeficiencyReference
Epidermal Thickness (µm) 20 ± 575 ± 1530 ± 8[13]
Eosinophil Infiltration (cells/mm²) 10 ± 4150 ± 3025 ± 9[14]
Skin IL-4 mRNA (fold change) 1.08.5 ± 2.12.5 ± 0.7[13]
Serum IgE (µg/mL) 0.5 ± 0.13.2 ± 0.81.1 ± 0.3[15]

Data are presented as mean ± SEM and are compiled from representative studies.

Detailed Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol describes a classic model of allergic asthma to study the effects of IL-25.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

  • Recombinant murine IL-25 (R&D Systems) or anti-mouse IL-25 antibody (BioXCell)

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[16]

    • For IL-25 neutralization studies, administer anti-IL-25 antibody (e.g., 150 µ g/mouse , i.p.) on days 0, 14, and during the challenge phase.[16] Control mice receive an equivalent dose of isotype control IgG.

  • Challenge:

    • From day 25 to day 27, challenge the mice with 1% OVA in PBS for 30 minutes daily via aerosol inhalation.[16]

    • For studies involving IL-25 administration, intranasally instill recombinant IL-25 (e.g., 0.5 µg in 50 µL PBS) daily during the challenge phase.[17]

  • Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by flushing the lungs with PBS. Centrifuge the BAL fluid (BALF) and use the supernatant for cytokine analysis (ELISA). Resuspend the cell pellet for total and differential cell counts (e.g., using Wright-Giemsa stain).

    • Serum IgE: Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE by ELISA.

    • Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Rhinitis in Mice

This protocol outlines a model for allergic rhinitis, a disease where IL-25 is also implicated.[18]

Materials:

  • 6-8 week old BALB/c mice

  • House Dust Mite (HDM) extract (Greer Laboratories)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization and Challenge:

    • On days 0, 7, and 14, sensitize mice by intranasal administration of 25 µg of HDM extract in 20 µL of PBS.

    • From day 21 to day 27, challenge the mice daily with 5 µg of HDM extract in 20 µL of PBS.

  • Analysis (24 hours after the last challenge):

    • Allergic Symptoms: Score the frequency of sneezing and nasal rubbing for 10 minutes after the final challenge.

    • Nasal Lavage: Collect nasal lavage fluid to measure inflammatory cells and cytokines.

    • Serum IgE: Measure serum levels of HDM-specific IgE by ELISA.

    • Histology: Decalcify the skull and embed the nasal cavity in paraffin. Section and stain with H&E and PAS to assess eosinophilic infiltration and goblet cell hyperplasia in the nasal mucosa.[6]

    • Gene Expression: Isolate RNA from the nasal mucosa to analyze the expression of Il25 and other inflammatory genes by qRT-PCR.[19]

Protocol 3: In Vitro Th2 Cell Differentiation Assay

This protocol is for assessing the direct effect of IL-25 on the differentiation of naive CD4+ T cells into Th2 cells.[4]

Materials:

  • Spleens from 6-8 week old BALB/c mice

  • Naive CD4+ T cell isolation kit (Miltenyi Biotec)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Plate-bound anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies

  • Recombinant murine IL-2 (20 U/mL) and IL-4 (10 ng/mL)

  • Anti-IFN-γ antibody (10 µg/mL)

  • Recombinant murine IL-25 (10 ng/mL)

Procedure:

  • Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Cell Culture:

    • Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

    • For Th2 polarizing conditions, add IL-2 (20 U/mL), IL-4 (10 ng/mL), and anti-IFN-γ antibody (10 µg/mL).

    • To test the effect of IL-25, add recombinant IL-25 (10 ng/mL) to a subset of the Th2-polarizing cultures.

  • Analysis (after 4-5 days):

    • Cytokine Production: Restimulate the cells with anti-CD3/anti-CD28 for 24-48 hours and measure the concentration of IL-4, IL-5, and IL-13 in the culture supernatants by ELISA.

    • Transcription Factor Expression: Analyze the expression of the master Th2 transcription factor GATA-3 by intracellular flow cytometry or Western blot.

By utilizing these models and protocols, researchers can further elucidate the mechanisms by which IL-25 contributes to allergic inflammation and explore the potential of IL-25-targeted therapies for the treatment of allergic diseases.

References

Application Notes and Protocols for CRISPR-Mediated Knockout of the IL-25 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a cytokine belonging to the IL-17 family that plays a critical role in promoting type 2 immune responses.[1][2] It is implicated in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis by inducing the production of key type 2 cytokines, including IL-4, IL-5, and IL-13.[1][2] The CRISPR-Cas9 system offers a powerful and precise tool for knocking out the IL25 gene, enabling researchers to investigate its function in disease models, validate it as a therapeutic target, and screen for potential drug candidates.

These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9-mediated knockout of the IL25 gene in human cell lines. The included methodologies cover guide RNA design, delivery of CRISPR components, and validation of gene knockout. Furthermore, representative data from IL-25 knockout studies are presented to illustrate the expected functional consequences.

IL-25 Signaling Pathway

IL-25 signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB. Upon ligand binding, this complex recruits the adaptor protein ACT1, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways. This signaling culminates in the production of pro-inflammatory cytokines that drive type 2 inflammation.

IL25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL25 IL-25 Receptor IL25->Receptor IL17RA IL-17RA Receptor->IL17RA IL17RB IL-17RB Receptor->IL17RB ACT1 ACT1 IL17RA->ACT1 IL17RB->ACT1 TRAF6 TRAF6 ACT1->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Cytokines IL-4, IL-5, IL-13 Production Nucleus->Cytokines

Caption: IL-25 Signaling Pathway.

Quantitative Data from IL-25 Knockout Studies

The following tables summarize quantitative data from studies utilizing IL-25 knockout mouse models. These in vivo findings demonstrate the significant impact of IL-25 ablation on the production of downstream type 2 cytokines, providing a strong rationale for its investigation in in vitro human cell line models.

Table 1: Effect of IL-25 Knockout on Cytokine mRNA Expression in an Allergic Lung Disease Mouse Model

CytokineWild-Type (Relative mRNA Expression)IL-25 Knockout (Relative mRNA Expression)Fold Change (KO vs. WT)
IL-91.0Markedly Reduced
IL-41.0Markedly Reduced
IL-51.0Markedly Reduced
IL-131.0Markedly Reduced

Data adapted from studies on allergic lung inflammation in IL-25 deficient mice.

Table 2: Effect of IL-25 Knockout on Cytokine Protein Levels in an Allergic Lung Disease Mouse Model

CytokineWild-Type (Protein Level)IL-25 Knockout (Protein Level)Fold Change (KO vs. WT)
IL-9DetectableUndetectable
IL-4DetectableMarkedly Reduced
IL-5DetectableMarkedly Reduced
IL-13DetectableMarkedly Reduced

Data adapted from studies on allergic lung inflammation in IL-25 deficient mice, with cytokine levels measured in bronchoalveolar lavage (BAL) fluid and draining lymph node cells.

Experimental Workflow for IL-25 Gene Knockout

The following diagram outlines the major steps involved in generating and validating an IL25 knockout cell line using CRISPR-Cas9 technology.

CRISPR_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation sgRNA_design sgRNA Design for IL25 Vector_prep Vector Preparation (sgRNA & Cas9) sgRNA_design->Vector_prep Transfection Transfection into Human Cell Line Vector_prep->Transfection Selection Single Cell Cloning & Expansion Transfection->Selection Genomic_analysis Genomic DNA Analysis (PCR & Sequencing) Selection->Genomic_analysis Protein_analysis Protein Expression (Western Blot) Genomic_analysis->Protein_analysis Functional_assay Functional Assay (Cytokine Profiling) Protein_analysis->Functional_assay

Caption: CRISPR/Cas9 IL-25 Knockout Workflow.

Experimental Protocols

Protocol 1: Guide RNA Design and Cloning for Human IL25 Gene
  • sgRNA Target Site Selection:

    • Utilize online sgRNA design tools such as GenScript's gRNA database or other similar platforms.[3]

    • Input the human IL25 gene (NCBI Gene ID: 64806) to identify potential sgRNA sequences.

    • Select sgRNAs targeting an early exon to maximize the likelihood of generating a loss-of-function mutation.

    • Choose sgRNAs with high on-target scores and low off-target predictions.

    • Example sgRNA Sequences (targeting human IL25 exon 1):

      • sgRNA 1: GCTGCTGGGCCGCGGCCGCC (Note: PAM sequence CGG follows)

      • sgRNA 2: GCCGCCCGGCCGGGCCGCGC (Note: PAM sequence GGG follows)

      • Note: These are example sequences and should be validated using the latest design tools.

  • Oligonucleotide Synthesis and Annealing:

    • Synthesize sense and antisense oligonucleotides corresponding to the chosen sgRNA sequence.

    • Add appropriate overhangs compatible with the BsmBI restriction site in the sgRNA expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).

    • Anneal the sense and antisense oligonucleotides to form a double-stranded DNA insert.

  • Cloning into sgRNA Expression Vector:

    • Digest the sgRNA expression vector with the BsmBI restriction enzyme.

    • Ligate the annealed sgRNA insert into the linearized vector.

    • Transform the ligation product into competent E. coli and select for positive colonies.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Transfection of Human Cell Lines

This protocol is a general guideline and should be optimized for the specific human cell line being used (e.g., HEK293T, A549, or relevant immune cell lines).

  • Cell Culture:

    • Culture the target human cell line in the appropriate medium and conditions until they reach 70-80% confluency.

  • Transfection:

    • Co-transfect the cells with the Cas9 expression vector and the validated sgRNA expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000 or similar).

    • Follow the manufacturer's protocol for the chosen transfection reagent.

    • Include a negative control (e.g., a scramble sgRNA) and a positive control (e.g., a fluorescent reporter) to monitor transfection efficiency.

Protocol 3: Single-Cell Cloning and Expansion
  • Enrichment of Transfected Cells (Optional):

    • If the expression vector contains a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate the transfected cell population 48-72 hours post-transfection.

  • Single-Cell Seeding:

    • Serially dilute the transfected cells to a concentration of approximately 1 cell per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Alternatively, use a cell sorter to deposit single cells into individual wells.

  • Clonal Expansion:

    • Culture the single-cell clones until visible colonies form.

    • Gradually expand the positive clones into larger culture vessels.

Protocol 4: Validation of IL25 Gene Knockout

1. Genomic DNA Analysis:

  • DNA Extraction: Isolate genomic DNA from the expanded clones.

  • PCR Amplification: Amplify the genomic region of the IL25 gene spanning the sgRNA target site.

  • Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) at the target site, which confirm the disruption of the IL25 gene.

2. Western Blot Analysis:

  • Protein Extraction: Prepare total protein lysates from wild-type and knockout cell clones.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a validated primary antibody against human IL-25 (e.g., rabbit polyclonal or mouse monoclonal antibodies).[4][5][6][7]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • A significant reduction or absence of the IL-25 protein band in the knockout clones compared to the wild-type control confirms successful knockout at the protein level.

3. Quantitative PCR (qPCR) for Gene Expression Analysis:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from wild-type and knockout cell clones and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for the human IL25 gene.

    • Example Human IL25 qPCR Primers:

      • Forward Primer: AACCGCCACCCAGAGTCCTGT[8]

      • Reverse Primer: ACAGGCAACGGGCGTGGTACA[8]

  • Normalize the IL25 expression to a housekeeping gene (e.g., GAPDH or ACTB).

  • A significant decrease in IL25 mRNA levels in the knockout clones will confirm successful gene disruption at the transcriptional level.

Protocol 5: Functional Analysis of IL25 Knockout Cells
  • Cell Stimulation:

    • Culture the wild-type and IL25 knockout cell lines.

    • If applicable to the cell type, stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin, or a specific antigen) to induce cytokine production.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of key type 2 cytokines (IL-4, IL-5, IL-13) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis:

    • Compare the cytokine levels produced by the IL25 knockout clones to those of the wild-type cells. A significant reduction in the production of these downstream cytokines in the knockout cells will functionally validate the disruption of the IL-25 signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful knockout of the IL25 gene using CRISPR-Cas9 technology. By following these detailed methodologies, researchers can effectively generate and validate IL25 knockout cell lines, which are invaluable tools for elucidating the role of IL-25 in health and disease and for the development of novel therapeutic strategies targeting type 2 inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in IL-25 Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low or no signal when performing Western blots for Interleukin-25 (IL-25).

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any IL-25 band in my Western blot?

A weak or absent signal for IL-25 can stem from several factors, given its nature as a low-abundance secreted cytokine. Key areas to investigate include the expression level of IL-25 in your sample, the efficiency of protein extraction and transfer, the quality and concentration of your antibodies, and the sensitivity of your detection system. A systematic troubleshooting approach, starting from sample preparation and moving through each step of the Western blot protocol, is crucial for identifying the root cause.

Q2: What are some potential positive control samples for an IL-25 Western blot?

Identifying a reliable positive control is essential for validating your experimental setup. Based on literature, some human cholangiocarcinoma (CCA) cell lines have been shown to overexpress IL-25.[1][2][3][4] Therefore, lysates from these cell lines could serve as a potential positive control. Additionally, some studies suggest that IL-25 is expressed in airway epithelial cells, such as A549 cells, particularly after stimulation with inflammatory agents, although expression levels might be low.[5][6][7][8][9] It is always recommended to consult recent publications or databases like the Human Protein Atlas to identify cell lines or tissues with detectable IL-25 expression.

Q3: Is there a specific lysis buffer that is recommended for IL-25 extraction?

The choice of lysis buffer is critical for efficient protein extraction, especially for a secreted protein like IL-25 which may be present in low concentrations within the cell. While no single buffer is universally optimal, a radioimmunoprecipitation assay (RIPA) buffer is often a good starting point due to its strong denaturing capabilities, which can effectively lyse cells and solubilize most proteins.[10][11] However, for certain applications or if protein-protein interactions are of interest, a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 might be preferable.[11][12] Optimization is key, and it may be necessary to test a few different lysis buffers to determine the best one for your specific cell type and experimental goals.

Troubleshooting Guide: Low or No Signal for IL-25

This guide provides a step-by-step approach to diagnosing and resolving issues related to weak or absent IL-25 signal in your Western blot experiments.

Section 1: Sample Preparation and Protein Lysis

A common reason for a weak signal is insufficient protein in the starting material.

Problem Possible Cause Recommended Solution
No or very faint IL-25 band Low abundance of IL-25 in the sample.- Increase the amount of total protein loaded per well (e.g., up to 50-100 µg).- Use a cell line or tissue known to express higher levels of IL-25 as a positive control.[3]- Consider concentrating your lysate or using cellular fractionation to enrich for the protein of interest.
Inefficient protein extraction.- Choose an appropriate lysis buffer. RIPA buffer is a good starting point for whole-cell lysates.[10][11]- Ensure complete cell lysis by sonication or mechanical homogenization.[10]- Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.

Table 1. Comparison of Common Lysis Buffers for Cytokine Extraction

Lysis Buffer Composition Highlights Pros Cons Best For
RIPA Buffer Contains ionic (SDS) and non-ionic detergents.[10][11]High extraction efficiency for a wide range of proteins, including nuclear and membrane-bound.[11][13]Can denature proteins and disrupt protein-protein interactions. May interfere with some downstream applications.[13]Whole-cell lysates, difficult-to-solubilize proteins.
NP-40/Triton X-100 Buffer Contains non-ionic detergents.[12]Milder lysis conditions, preserves protein structure and interactions.Less effective for extracting nuclear or cytoskeletal proteins.Cytoplasmic proteins, immunoprecipitation.
Urea-based Buffer Contains chaotropic agents like urea.[14]Very strong solubilization of proteins, including those in inclusion bodies.Highly denaturing, can interfere with antibody binding if not properly removed.Insoluble proteins, proteomics studies.
Section 2: Gel Electrophoresis and Protein Transfer

Inefficient transfer of IL-25 from the gel to the membrane will result in a weak signal.

Problem Possible Cause Recommended Solution
Weak signal, especially for a low molecular weight protein like IL-25 (around 18-20 kDa) Protein has transferred through the membrane.- Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF or nitrocellulose).- Reduce the transfer time or voltage.
Incomplete transfer from the gel.- Ensure good contact between the gel and the membrane; remove all air bubbles.- Optimize the transfer buffer composition and transfer time/voltage for your specific setup.- For larger proteins, consider a wet transfer system, which is generally more efficient than semi-dry.
Poor protein separation.- Use a higher percentage acrylamide (B121943) gel for better resolution of low molecular weight proteins.
Section 3: Antibody Incubation

Suboptimal antibody concentration or quality is a frequent cause of low signal.

Problem Possible Cause Recommended Solution
Faint or no band Primary antibody concentration is too low.- Increase the concentration of the primary antibody. Perform a titration to find the optimal concentration.- Extend the incubation time (e.g., overnight at 4°C).
Primary antibody has low affinity for the target protein.- Use a different, validated antibody for IL-25. Check the antibody datasheet for recommended applications and positive control data.
Secondary antibody is not working correctly.- Ensure the secondary antibody is specific for the host species of the primary antibody.- Use a fresh dilution of the secondary antibody at the recommended concentration.
Section 4: Blocking and Washing

Inadequate blocking or excessive washing can lead to high background or loss of signal.

Problem Possible Cause Recommended Solution
High background obscuring a weak signal Insufficient blocking.- Increase the blocking time (e.g., 1-2 hours at room temperature).- Try a different blocking agent.[15]
Weak signal Excessive washing.- Reduce the number or duration of wash steps.
Blocking agent is masking the epitope.- Try a different blocking agent. For example, if using non-fat dry milk, switch to BSA or a commercial protein-free blocking buffer, especially when detecting phosphorylated proteins.[8][16]

Table 2. Qualitative Comparison of Common Blocking Buffers

Blocking Agent Signal-to-Noise Ratio Pros Cons
Non-fat Dry Milk Generally GoodInexpensive and widely available.Can mask some epitopes and interfere with the detection of phosphoproteins due to the presence of casein.[8][16]
Bovine Serum Albumin (BSA) Good to ExcellentA good all-purpose blocker, compatible with most detection systems.[8]More expensive than milk. Can sometimes cross-react with certain antibodies.
Fish Gelatin GoodEffective at reducing certain types of background.May not be as effective as milk or BSA for all applications.
Commercial/Synthetic Blockers Often ExcellentFormulated to provide low background and high signal-to-noise. Some are protein-free, avoiding cross-reactivity.[16]Can be more expensive.
Section 5: Signal Detection

The sensitivity of your detection reagent is crucial for visualizing low-abundance proteins.

Problem Possible Cause Recommended Solution
No signal, even with a good positive control ECL substrate is not sensitive enough.- Switch to a more sensitive ECL substrate (e.g., a pico- or femto-grade substrate).[17][18]
Insufficient exposure time.- Increase the exposure time when imaging.
HRP enzyme on the secondary antibody is inactive.- Use a fresh dilution of the secondary antibody. Ensure proper storage of the antibody.

Table 3. Comparison of ECL Substrate Sensitivity

Substrate Sensitivity Level Detection Range Signal Duration Recommended For
Pico (Standard) Low picogramMinutes to hoursAbundant to moderately abundant proteins.
Dura (Intermediate) Mid to high femtogramSeveral hoursModerately abundant to low abundance proteins.
Femto (High Sensitivity) Low femtogram to high attogramSeveral hoursVery low abundance proteins.[18]

Experimental Protocols

Detailed Protocol for IL-25 Western Blot

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Sample Preparation (Cell Lysate):

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10] Use approximately 1 mL of lysis buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Mix 20-50 µg of total protein with 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a 12-15% SDS-PAGE gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a 0.2 µm PVDF membrane.

    • Perform a wet transfer at 100V for 60-90 minutes in a cold room or with an ice pack.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a validated anti-IL-25 primary antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is common.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a CCD imager or X-ray film.

Visualizations

IL25_Signaling_Pathway cluster_receptor IL25 IL-25 IL17RA IL-17RA IL25->IL17RA IL17RB IL-17RB IL25->IL17RB Act1 Act1 IL17RA->Act1 IL17RB->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation Western_Blot_Workflow SamplePrep 1. Sample Preparation (Lysis) Electrophoresis 2. SDS-PAGE (Protein Separation) SamplePrep->Electrophoresis Transfer 3. Protein Transfer (to Membrane) Electrophoresis->Transfer Blocking 4. Blocking (Non-specific Site Saturation) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Signal Detection (ECL) SecondaryAb->Detection Analysis 8. Image Analysis Detection->Analysis

References

Optimizing Interleukin-25 Staining in Paraffin-Embedded Tissues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Interleukin-25 (IL-25) staining in paraffin-embedded tissues.

Troubleshooting Guide

This guide addresses common issues encountered during the immunohistochemical (IHC) staining of IL-25 in paraffin-embedded tissues.

Problem Potential Cause Recommended Solution
Weak or No Staining Inadequate antigen retrievalOptimize the antigen retrieval method. Heat-Induced Epitope Retrieval (HIER) is often effective.[1][2][3] Experiment with different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.[1][3]
Primary antibody concentration is too lowIncrease the concentration of the primary antibody incrementally.[4][5] Perform a titration experiment to determine the optimal dilution.
Primary antibody is not suitable for IHC on paraffin-embedded tissueEnsure the primary antibody is validated for this application.[4][5] Polyclonal antibodies may be more likely to detect the antigen without extensive optimization compared to monoclonal antibodies.
Insufficient incubation time with primary antibodyIncrease the primary antibody incubation time, for example, by incubating overnight at 4°C.
Inactive reagentsUse fresh reagents, including the chromogen solution (e.g., DAB).[6][7]
High Background Staining Non-specific antibody bindingUse a blocking serum from the same species as the secondary antibody was raised in.[5][6]
Endogenous peroxidase activityIf using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[8]
Endogenous biotin (B1667282)For biotin-based detection systems, high endogenous biotin in tissues like the kidney and liver can cause background.[8] Consider using a polymer-based detection system or performing a biotin block.[8]
Primary antibody concentration is too highDecrease the primary antibody concentration.[4]
Sections dried out during stainingKeep the tissue sections moist throughout the entire staining procedure.[5][8]
Non-Specific Staining Cross-reactivity of the secondary antibodyUse a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample.[6]
Fc receptor bindingBlock non-specific binding by incubating with normal serum.[5]
Wrinkles or folds in the tissue sectionEnsure the tissue sections are flat and well-adhered to the slide to prevent trapping of reagents.[7]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize my IL-25 staining?

A1: The most critical initial step is to ensure your primary antibody is specific and validated for immunohistochemistry on paraffin-embedded tissues.[9] Review the antibody datasheet and any available literature. Once validated, optimizing the antigen retrieval protocol is often the next most crucial step for achieving a strong and specific signal.[2]

Q2: Which antigen retrieval method is best for IL-25?

A2: While the optimal method can be antibody-dependent, Heat-Induced Epitope Retrieval (HIER) is the most commonly used technique for unmasking epitopes in formalin-fixed tissues.[3] It is recommended to start with a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) and optimize the heating time and temperature.[1][3] For some antigens, Proteolytic-Induced Epitope Retrieval (PIER) using enzymes like Proteinase K or Trypsin may be effective, but it carries a higher risk of damaging tissue morphology and the antigen itself.[1]

Q3: What are the key components of the IL-25 signaling pathway that I should be aware of?

A3: IL-25 signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[10] Upon ligand binding, the receptor recruits the adaptor molecule Act1, which can lead to the activation of downstream signaling pathways including NF-κB and MAPKs (p38 and JNK).[10][11][12] Additionally, a novel Act1-independent pathway involving the activation of STAT5 has been identified.[10][12] Understanding these pathways can help in the interpretation of staining patterns and the biological context of IL-25 expression.

Experimental Protocols

General Immunohistochemistry Protocol for IL-25 in Paraffin-Embedded Tissue

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval is essential.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).[13]

    • Hydrate through graded alcohols: 100% ethanol (B145695) (2 changes for 3 minutes each), 95% ethanol (3 minutes), and 75% ethanol (3 minutes).[13]

    • Rinse in distilled water for 5 minutes.[6]

  • Antigen Retrieval (HIER Method):

    • Immerse slides in a staining dish containing citrate buffer (pH 6.0).[13]

    • Heat in a microwave oven at high power for 5-10 minutes, followed by a lower power setting for 10 minutes.[3][13] Ensure the buffer does not boil dry.

    • Allow slides to cool to room temperature in the buffer.[1]

  • Blocking:

    • Wash slides in PBS.

    • To block endogenous peroxidase activity, incubate sections in 3% H₂O₂ in methanol (B129727) for 10-15 minutes.[14]

    • Wash with PBS.

    • Incubate with a blocking serum (e.g., 10% normal goat serum if using a goat anti-rabbit secondary) for 30-60 minutes at room temperature to block non-specific binding.[5][15]

  • Primary Antibody Incubation:

    • Dilute the anti-IL-25 primary antibody in a suitable antibody diluent to the predetermined optimal concentration (e.g., a starting dilution of 1:50 to 1:100 can be tested).[16]

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides in PBS (3 changes for 5 minutes each).[13]

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.[13]

    • Wash slides in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.[13]

    • Wash slides in PBS.

  • Chromogen and Counterstaining:

    • Incubate with a DAB substrate solution until the desired stain intensity develops (typically 2-10 minutes).[13]

    • Wash with distilled water.

    • Counterstain with hematoxylin (B73222) for 1-2 minutes.[14]

    • "Blue" the hematoxylin in running tap water.[14]

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 75%, 95%, and 100% ethanol.[13]

    • Clear in xylene (2 changes for 5 minutes each).[13]

    • Mount with a permanent mounting medium.[13]

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Finalization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (HIER) Rehydration->AntigenRetrieval Blocking Blocking (Serum, H2O2) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-IL-25) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (ABC Complex) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration_final Dehydration (Graded Ethanol) Counterstain->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting

Caption: Immunohistochemistry workflow for IL-25 staining.

IL25_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL25 IL-25 IL17RA IL-17RA IL25->IL17RA IL17RB IL-17RB IL25->IL17RB Act1 Act1 IL17RA->Act1 STAT5 STAT5 IL17RA->STAT5 Act1-independent IL17RB->Act1 IL17RB->STAT5 Act1-independent TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK (p38, JNK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB GeneExpression Gene Expression (e.g., Pro-inflammatory cytokines) MAPK->GeneExpression NFkB->GeneExpression STAT5->GeneExpression

Caption: IL-25 signaling pathway.

References

Interleukin-25 (IL-25) ELISA Kits: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Interleukin-25 (IL-25) ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to IL-25 ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a sandwich ELISA for IL-25 detection?

A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for IL-25 quantitatively measures the concentration of IL-25 in a sample. The microplate wells are pre-coated with a capture antibody specific to IL-25. When the sample is added, the IL-25 present binds to this antibody. Subsequently, a biotinylated detection antibody, also specific to IL-25, is added, which binds to a different epitope on the captured IL-25, forming a "sandwich". An enzyme-conjugated streptavidin (commonly Horseradish Peroxidase or HRP) is then added, which binds to the biotin (B1667282) on the detection antibody. Finally, a substrate solution is introduced, and the enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of IL-25 in the sample and is measured spectrophotometrically.[1][2][3]

Q2: What types of samples can be used with IL-25 ELISA kits?

IL-25 ELISA kits are typically validated for use with a variety of biological samples, including:

  • Serum

  • Plasma (using EDTA, heparin, or citrate (B86180) as an anticoagulant)

  • Cell culture supernatants

  • Tissue homogenates

  • Cell lysates

  • Saliva

  • Urine[3][4][5]

It is crucial to follow the recommended sample collection and preparation protocols for each sample type to ensure accurate results.[5][6]

Q3: How should samples be stored before running an IL-25 ELISA?

Proper sample storage is critical to prevent degradation of IL-25. General guidelines are as follows:

  • For short-term storage (up to 5 days), samples can be kept at 2-8°C.

  • For long-term storage, it is recommended to aliquot samples and store them at -20°C for up to 6 months or at -80°C for up to 2 years.

  • It is important to avoid repeated freeze-thaw cycles, as this can degrade the protein and affect the results.[6]

Q4: What is the typical detection range and sensitivity of an IL-25 ELISA kit?

The detection range and sensitivity can vary between different manufacturers. Generally, the detection range for human and mouse IL-25 ELISA kits falls within the picogram per milliliter (pg/mL) range. For instance, some kits have a detection range of 15.63-1000 pg/mL with a sensitivity of around 9.38 pg/mL, while others might have a range of 94-6000 pg/mL with a sensitivity of 41.8 pg/mL.[3] Always refer to the datasheet of the specific kit you are using for accurate information.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of commercially available IL-25 ELISA kits. This information is intended for comparison and should be verified with the manufacturer's most recent product datasheet.

ParameterHuman IL-25 ELISA Kit (Example 1)Human IL-25 ELISA Kit (Example 2)Mouse IL-25 ELISA Kit (Example 3)
Detection Range 15.63-1000 pg/mL94-6000 pg/mL15.63-1000 pg/mL[3]
Sensitivity 6 pg/mL41.8 pg/mL9.38 pg/mL[3]
Sample Types Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluidsSerum, plasma, cell culture supernatantSerum, plasma, other biological fluids[3]
Assay Time ~3.5 hours[3]90 minutes~3.5 hours[3]
Specificity High sensitivity and excellent specificity for Human IL-25. No significant cross-reactivity or interference with analogues observed.Specific for Human IL-25.High sensitivity and excellent specificity for Mouse IL-25. No significant cross-reactivity or interference with analogues observed.[3]

Troubleshooting Guides

High Background

High background is characterized by high absorbance readings in the blank or zero standard wells, which can mask the signal from the samples and reduce the dynamic range of the assay.

Q: My blank wells have a high optical density (OD). What could be the cause?

A: High background in your blank wells can be due to several factors:

  • Insufficient Washing: Residual unbound enzyme conjugate can lead to a high background signal. Ensure you are washing the plate thoroughly according to the protocol, paying attention to the number of washes and the volume of wash buffer.[7][8]

  • Contaminated Reagents: The substrate solution may be contaminated. The TMB substrate should be colorless before use.[9] Also, check for contamination in the wash buffer or other reagents.[8]

  • Improper Blocking: The blocking buffer may not be effectively blocking all non-specific binding sites on the plate. You could try increasing the blocking incubation time or using a different blocking agent.[8][10]

  • Excessive Antibody Concentration: The concentration of the detection antibody or enzyme conjugate may be too high, leading to non-specific binding. Ensure you are using the recommended dilutions.[11]

  • Prolonged Incubation: Incubation times that are too long can also contribute to high background. Adhere strictly to the incubation times specified in the protocol.[9]

  • Light Exposure: The TMB substrate is light-sensitive. Ensure the plate is incubated in the dark during the substrate incubation step.[11]

Low or No Signal

This issue is characterized by weak or absent color development, even in the highest standard wells.

Q: I am getting very low or no signal in my standards and samples. What should I do?

A: A weak or absent signal can be frustrating. Here are some potential causes and solutions:

  • Reagent Issues:

    • Expired or Improperly Stored Reagents: Check the expiration dates of all kit components. Ensure they have been stored at the correct temperatures.[9]

    • Incorrect Reagent Preparation: Double-check all calculations for dilutions of antibodies, standards, and other reagents. Ensure all lyophilized components were properly reconstituted.[12]

    • Omission of a Key Reagent: Systematically review your procedure to ensure that all reagents (e.g., detection antibody, enzyme conjugate) were added in the correct order.

  • Procedural Errors:

    • Insufficient Incubation Times or Incorrect Temperatures: Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature. Allow reagents to reach room temperature before use.[13][14]

    • Inadequate Washing: While insufficient washing can cause high background, overly aggressive washing can lead to the removal of bound antibodies or antigen, resulting in a low signal.[13]

  • Sample-Specific Problems:

    • Low Analyte Concentration: The concentration of IL-25 in your samples may be below the detection limit of the assay.[15] You may need to concentrate your samples or use a more sensitive ELISA kit.

    • Sample Degradation: If samples were not stored correctly or have undergone multiple freeze-thaw cycles, the IL-25 protein may have degraded.[15]

Poor Standard Curve

A poor standard curve can be identified by a low R-squared value (ideally >0.99), a flat curve, or poor linearity.

Q: My standard curve is not linear and has a poor fit. How can I fix this?

A: An unreliable standard curve will lead to inaccurate sample quantification. Consider the following:

  • Pipetting Errors: Inaccurate pipetting during the preparation of the standard dilutions is a common cause of a poor standard curve. Use calibrated pipettes and ensure proper mixing at each dilution step.[12][13]

  • Improper Standard Reconstitution: Ensure the lyophilized standard is fully dissolved and vortexed gently before preparing the dilutions.

  • Degraded Standard: If the standard has been reconstituted for a long time or stored improperly, it may have degraded. It is always best to use a freshly prepared standard curve for each assay.[12]

  • Incorrect Curve Fitting Model: Ensure you are using the appropriate curve-fitting model (e.g., four-parameter logistic (4-PL) curve fit) as recommended by the kit manufacturer or your analysis software.[12]

  • Outliers: Check for any outlier points in your standard curve data that may be skewing the curve fit.

High Variability Between Replicates

High coefficient of variation (%CV) between duplicate or triplicate wells indicates poor precision and can compromise the reliability of your results. Ideally, the %CV should be less than 20%.[16]

Q: I am observing high variability between my replicate wells. What could be the reason?

A: High %CV is often due to technical inconsistencies:

  • Inconsistent Pipetting: Ensure you are pipetting the same volume into each replicate well. Using a multi-channel pipette can introduce variability if not all channels are dispensing accurately.[16][17]

  • Inadequate Mixing: Ensure that samples and reagents are thoroughly mixed before pipetting into the wells.[13][17]

  • Bubbles in Wells: Air bubbles in the wells can interfere with the absorbance reading. Be careful to avoid introducing bubbles during pipetting, and remove any that form before reading the plate.[16]

  • Inconsistent Washing: Uneven washing across the plate can lead to variability. Automated plate washers can help improve consistency.[16][17]

  • Edge Effects: Wells on the edge of the plate can be subject to temperature variations and evaporation, leading to different results compared to the inner wells. To minimize this, ensure the plate is properly sealed during incubations and that all reagents and the plate are at room temperature before starting the assay.[9][16]

Experimental Protocols

Standard IL-25 Sandwich ELISA Protocol (Generalized)

This is a generalized protocol based on common procedures for IL-25 ELISA kits. Always refer to the specific protocol provided with your kit.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the wash buffer by diluting the concentrated stock solution with deionized or distilled water.

    • Reconstitute the lyophilized IL-25 standard with the provided standard diluent. Allow it to sit for at least 10 minutes to ensure complete dissolution, and then mix gently.

    • Prepare a serial dilution of the IL-25 standard according to the kit instructions to create the standard curve.

    • Prepare the biotinylated detection antibody and HRP-streptavidin conjugate to their working concentrations using the appropriate diluents.

  • Assay Procedure:

    • Add 100 µL of each standard, blank (standard diluent), and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[18]

    • Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C or 2 hours at room temperature).[3][19]

    • Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on a clean paper towel.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C).[3]

    • Repeat the wash step as described above.

    • Add 100 µL of the diluted HRP-streptavidin conjugate to each well.

    • Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at 37°C).[3]

    • Repeat the wash step as described above.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature or 37°C for 15-30 minutes, or until the desired color development is achieved in the highest standard wells.

    • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the average OD of the blank from all other OD readings.

    • Plot the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

    • Generate a standard curve using a four-parameter logistic (4-PL) curve fit.

    • Calculate the concentration of IL-25 in your samples by interpolating their mean OD values from the standard curve. Remember to multiply by the dilution factor if your samples were diluted.

Visualizations

IL-25 Signaling Pathway

The binding of IL-25 to its heterodimeric receptor (IL-17RA/IL-17RB) initiates downstream signaling cascades that are crucial for its biological functions, including the promotion of Type 2 immune responses.

IL25_Signaling_Pathway IL-25 Signaling Pathway cluster_downstream Downstream Signaling IL25 IL-25 Receptor IL-17RA / IL-17RB Receptor Complex IL25->Receptor Binds to Act1 Act1 Receptor->Act1 Recruits STAT5 STAT5 Receptor->STAT5 Recruits JAK JAK1/2 Receptor->JAK Activates TRAF6 TRAF6 Act1->TRAF6 Interacts with NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Pathway (p38, JNK) TRAF6->MAPK Gene_Expression Th2 Cytokine Production (IL-4, IL-5, IL-13) NFkB->Gene_Expression STAT5->Gene_Expression STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Gene_Expression MAPK->Gene_Expression

Caption: IL-25 signaling cascade upon receptor binding.

ELISA Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common ELISA issues.

ELISA_Troubleshooting_Workflow ELISA Troubleshooting Workflow Start Start ELISA Troubleshooting Problem Identify the Primary Issue Start->Problem HighBg High Background Problem->HighBg High OD in Blanks LowSignal Low / No Signal Problem->LowSignal Weak/No Color PoorCurve Poor Standard Curve Problem->PoorCurve Bad R² Value HighVar High Variability Problem->HighVar High %CV CheckWashing Review Washing Protocol (Volume, # of washes) HighBg->CheckWashing CheckReagents Check Reagent Prep & Storage (Dilutions, Expiration) LowSignal->CheckReagents CheckPipetting Evaluate Pipetting Technique (Calibration, Consistency) PoorCurve->CheckPipetting HighVar->CheckPipetting CheckWashing->CheckReagents If issue persists Rerun Rerun Assay with Corrections CheckWashing->Rerun CheckWashing->Rerun CheckIncubation Verify Incubation Steps (Time, Temperature) CheckReagents->CheckIncubation If issue persists CheckReagents->CheckIncubation If issue persists CheckReagents->Rerun CheckIncubation->CheckWashing If issue persists CheckIncubation->Rerun CheckPipetting->CheckWashing If issue persists CheckPipetting->CheckReagents If issue persists

References

Technical Support Center: Enhancing Recombinant IL-25 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the expression and yield of recombinant Interleukin-25 (IL-25). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in recombinant IL-25 production.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no expression of my recombinant IL-25. What are the primary factors to investigate?

A1: The absence or low yield of a target protein like IL-25 is a frequent issue that can be attributed to several factors, ranging from the genetic construct to the host cell's metabolic state.

Key areas to troubleshoot include:

  • Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or an unforeseen stop codon, can completely halt protein expression. It is crucial to verify the entire open reading frame.

  • Codon Usage: The gene sequence for IL-25 may contain codons that are rare for your chosen expression host (e.g., E. coli). This "codon mismatch" can slow or stop translation, leading to truncated or non-existent protein.[1] Codon optimization to match the host's preferred codons can significantly improve expression levels.[2]

  • Promoter Strength and Leakiness: While strong promoters are often used to maximize yield, they can sometimes lead to high basal (uninduced) expression.[3] If IL-25 is toxic to the host cell, this leaky expression can impair cell growth and plasmid stability, ultimately reducing the final yield.[1] Conversely, a weak or improperly induced promoter will naturally result in low expression.

  • Protein Toxicity: The overexpression of certain proteins, including cytokines, can be toxic to the host cell, leading to stunted growth or cell death and drastically reducing yields.[1]

Q2: My IL-25 is expressing at high levels, but it's insoluble and forming inclusion bodies. How can I increase its solubility?

A2: Inclusion bodies are dense, insoluble aggregates of misfolded protein, a common problem when overexpressing proteins in bacterial systems like E. coli.[4][5] Optimizing expression conditions is key to promoting proper folding and solubility.

Strategies to improve IL-25 solubility:

  • Lower Expression Temperature: Reducing the culture temperature (e.g., from 37°C to 18-25°C) after induction slows down the rate of protein synthesis.[6][7] This gives the polypeptide chain more time to fold correctly.

  • Reduce Inducer Concentration: High concentrations of an inducer (like IPTG) can lead to a rapid, overwhelming rate of protein synthesis that outstrips the cell's folding capacity.[8] Testing a range of lower inducer concentrations can balance expression rate with folding.

  • Choice of Host Strain: Some E. coli strains are specifically engineered to enhance the folding of difficult proteins, for example, by co-expressing chaperone proteins.

  • Solubility-Enhancing Fusion Tags: Fusing IL-25 to a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[4] These tags can often be cleaved off after purification.

Q3: Which expression system is most suitable for producing biologically active IL-25?

A3: The choice of expression system is critical and depends on the final application of the recombinant IL-25. Each system has distinct advantages and limitations regarding protein folding, post-translational modifications (PTMs), cost, and yield.[9][10]

Expression SystemAdvantagesDisadvantagesBest For
Bacterial (E. coli) High yield, low cost, rapid growth, well-established protocols.[4][11]Lacks machinery for complex PTMs (e.g., glycosylation); high probability of inclusion body formation.[1][10]Large-scale production where PTMs are not critical; initial expression screening.
Yeast (P. pastoris) Capable of some PTMs, high-density culture, cost-effective.[11]Glycosylation patterns may differ from mammalian cells ("hyper-mannosylation").[10]Applications requiring disulfide bonds and some glycosylation, at a lower cost than mammalian systems.
Insect (Baculovirus) High expression levels, more complex PTMs than yeast.[10]Higher cost and longer timeline than bacterial/yeast systems.Producing complex proteins that require PTMs for activity.
Mammalian (HEK293, CHO) Produces proteins with the most authentic PTMs and proper folding, leading to high biological activity.[4][10]Lower yield, high cost, complex and slow culture process.[11]Therapeutic applications and functional assays where native protein structure and activity are paramount.
Q4: My IL-25 yield is high after expression, but I lose most of it during purification. What are the common pitfalls?

A4: Significant protein loss during purification can be frustrating. The problem often lies in cell lysis, protein degradation, or suboptimal chromatography conditions.

Key areas to optimize in your purification protocol:

  • Inefficient Cell Lysis: If cells are not completely disrupted, a large portion of your protein will remain trapped and be discarded with the cell debris.

  • Protein Degradation: Host cell proteases released during lysis can quickly degrade your target protein.[12] Always work at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.[4]

  • Inaccessible Affinity Tag: The fusion tag (e.g., His-tag) may be improperly folded or sterically hindered, preventing it from binding efficiently to the purification resin.

  • Suboptimal Buffer Conditions: The pH, salt concentration, and additives in your binding, wash, and elution buffers are critical.[12] Conditions that are not optimized for IL-25 can lead to poor binding, premature elution, or protein precipitation on the column.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very faint band on SDS-PAGE - Incorrect DNA sequence (frameshift, stop codon)- Codon bias- Protein is toxic to the host- Inactive inducer or incorrect concentration- Re-sequence the plasmid insert.- Perform codon optimization for the host organism.[1]- Use a vector with tighter promoter control (e.g., pLysS hosts).[3]- Try a lower induction temperature or a different expression system.[7]- Prepare a fresh inducer stock and test a range of concentrations.
Protein is in the insoluble pellet (Inclusion Bodies) - Expression rate is too high- Protein requires specific chaperones or PTMs- Incorrect disulfide bond formation (E. coli cytoplasm is a reducing environment)- Lower the induction temperature to 18-25°C and reduce inducer concentration.[2][7]- Co-express with molecular chaperones.- Use a solubility-enhancing fusion tag (e.g., MBP).[4]- Express in a eukaryotic system (yeast, insect, mammalian).[4]- For E. coli, target the protein to the periplasm for disulfide bond formation.
Low final yield after purification - Protein degradation by proteases- Inefficient binding to affinity resin- Protein loss during buffer exchange or concentration- Add a protease inhibitor cocktail to the lysis buffer and keep samples at 4°C.[4]- Ensure the affinity tag is accessible; consider moving it from the N- to C-terminus (or vice-versa).- Optimize pH and salt concentrations for all chromatography buffers.- Use gentle concentration methods (e.g., centrifugal concentrators with appropriate MWCO).
Protein appears degraded (multiple lower MW bands) - Proteolytic cleavage during lysis or purification- Plasmid instability leading to truncated products- Add protease inhibitors.[4]- Reduce the time between cell harvest and purification.- Use a fresh colony for each expression culture to ensure plasmid integrity.[7][8]

Visualizing Workflows and Pathways

A clear understanding of the biological and experimental processes is crucial for effective troubleshooting.

IL25_Signaling IL-25 Signaling Pathway cluster_receptor Receptor Complex cluster_adaptors Adaptor Proteins cluster_pathways Downstream Pathways IL17RB IL-17RB IL17RA IL-17RA IL17RB->IL17RA associates Act1 Act1 IL17RA->Act1 recruits IL25 IL-25 IL25->IL17RB binds TRAF6 TRAF6 Act1->TRAF6 activates TRAF4 TRAF4 Act1->TRAF4 activates JAK_STAT JAK/STAT Pathway Act1->JAK_STAT NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF4->MAPK

A simplified diagram of the IL-25 signaling cascade.

Troubleshooting_Workflow Troubleshooting Logic for Low Protein Yield Start Start: Low/No IL-25 Yield Check_Expression Protein Expression Check (SDS-PAGE / Western Blot) Start->Check_Expression Is_Expressed Is Protein Expressed? Check_Expression->Is_Expressed Check_DNA Verify Plasmid Sequence & Codon Usage Is_Expressed->Check_DNA No Check_Solubility Check Soluble vs. Insoluble Fractions Is_Expressed->Check_Solubility Yes Check_Host Optimize Host Strain & Expression System Check_DNA->Check_Host Check_Host->Check_Expression Is_Soluble Is Protein Soluble? Check_Solubility->Is_Soluble Optimize_Solubility Optimize Culture Conditions (Temp, Inducer) Add Solubility Tag Is_Soluble->Optimize_Solubility No Check_Purification Analyze Purification Steps (Flow-through, Wash, Elution) Is_Soluble->Check_Purification Yes Optimize_Solubility->Check_Solubility Refold Solubilize & Refold Inclusion Bodies Optimize_Solubility->Refold If still insoluble Refold->Check_Purification Success Success: High Yield Purified IL-25 Check_Purification->Success

A logical workflow for diagnosing issues with recombinant protein expression.

Key Experimental Protocols

Protocol 1: Optimizing Expression Temperature and Inducer Concentration

Objective: To empirically determine the optimal temperature and inducer concentration for maximizing the yield of soluble recombinant IL-25 in a bacterial expression system.

Methodology:

  • Transform the IL-25 expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Inoculate a 10 mL starter culture of LB medium (with the appropriate antibiotic) with a single fresh colony and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate several 50 mL cultures of LB medium to a starting OD₆₀₀ of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Divide the cultures into groups. Induce each group with a different final concentration of IPTG (e.g., 0.1 mM, 0.4 mM, 1.0 mM). Include an uninduced control.

  • Immediately move the induced cultures to shakers at different temperatures (e.g., 37°C, 30°C, 25°C, and 18°C).[13]

  • Incubate for a set period (e.g., 4 hours for 37°C/30°C, 6-8 hours for 25°C, and 16-24 hours for 18°C).

  • Harvest the cells by centrifugation. Normalize the samples by OD₆₀₀ reading before harvesting to ensure an equivalent number of cells are analyzed.

  • Lyse a small, equivalent amount of cells from each culture. Separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to identify the condition that yields the most soluble IL-25.[8]

Protocol 2: Codon Usage Analysis

Objective: To analyze the codon usage of the IL-25 gene and identify rare codons that may impede translation in the chosen expression host, guiding the decision for gene synthesis and optimization.

Methodology:

  • Obtain the DNA sequence of your IL-25 gene insert.

  • Use an online codon usage analysis tool (e.g., GenScript Rare Codon Analysis Tool, Integrated DNA Technologies Codon Optimization Tool).

  • Select your target expression organism (e.g., Escherichia coli K-12).

  • The tool will analyze your sequence and provide a Codon Adaptation Index (CAI) and identify codons that are infrequently used by the host.

  • A low CAI (e.g., <0.7) or a high percentage of rare codons indicates that codon optimization is highly recommended.

  • If optimization is needed, use the tool to generate a new, optimized DNA sequence. This sequence will encode the exact same amino acid sequence but will use codons preferred by the host, which can then be commercially synthesized.

Protocol 3: Small-Scale Inclusion Body Solubilization and Refolding

Objective: To screen different buffer conditions to solubilize and refold IL-25 from inclusion bodies into its active conformation.

Methodology:

  • Inclusion Body Isolation: After cell lysis from a high-expression culture, centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min) to pellet the inclusion bodies. Wash the pellet several times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane proteins and other contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. Screen different denaturants and concentrations (e.g., 8 M Urea or 6 M Guanidine Hydrochloride (GdmCl)) and a reducing agent (e.g., DTT or BME) to break incorrect disulfide bonds.

  • Refolding by Rapid Dilution: Set up a matrix of refolding buffers. These buffers should have a lower concentration of the denaturant and contain a redox system (e.g., reduced/oxidized glutathione) to promote correct disulfide bond formation. Key variables to screen are pH, temperature, and additives like L-arginine (an aggregation suppressor).

  • Add the solubilized, denatured protein drop-wise into the various refolding buffers under gentle stirring. The goal is a rapid dilution (e.g., 1:50 or 1:100) to allow individual protein molecules to refold without aggregating.[14][15]

  • Analysis: After a period of incubation (e.g., 12-48 hours at 4°C), analyze the samples. Centrifuge to remove any aggregated protein. Analyze the supernatant by SDS-PAGE to check for soluble IL-25 and, if possible, perform a functional assay to confirm biological activity.

References

IL-25 Immunoprecipitation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of non-specific binding during IL-25 immunoprecipitation (IP) experiments.

Troubleshooting Guide: Non-Specific Binding

High background and non-specific binding can obscure results and lead to false positives. The following section addresses common issues and provides targeted solutions.

Q1: What are the primary causes of high non-specific binding in my IL-25 immunoprecipitation?

A1: Non-specific binding in IP experiments typically originates from several sources:

  • Interactions with the Beads: Proteins can adhere non-specifically to the bead matrix itself (e.g., agarose (B213101) or magnetic beads).[1][2][3]

  • Antibody-Related Issues: The primary antibody may cross-react with off-target proteins, or using too much antibody can increase background binding.[3][4]

  • Insufficient Washing: Inadequate or insufficiently stringent washing steps may fail to remove weakly interacting, non-target proteins.[1][5]

  • Cell Lysate Properties: High protein concentration in the lysate can lead to increased non-specific interactions. Additionally, certain abundant proteins are "sticky" and prone to non-specific binding.[2][3]

Q2: How can I optimize my washing steps to reduce high background?

A2: Optimizing wash steps is critical for removing non-specifically bound proteins while preserving the specific antibody-antigen interaction.

  • Increase the Number of Washes: Perform at least 3-5 washes. For persistent background, increasing the number of washes can be effective.[1]

  • Increase Wash Duration: Extend the incubation time for each wash to 3-5 minutes with gentle agitation to more effectively remove contaminants.[1]

  • Modify Wash Buffer Composition: The stringency of the wash buffer can be adjusted. Start with a base buffer like PBS or TBS and add detergents or increase salt concentration.[6] Mild, non-ionic detergents are less likely to disrupt specific protein-protein interactions.[7]

Q3: What are the best practices for antibody selection and usage to minimize non-specific binding?

A3: Proper antibody selection and optimization are fundamental for a clean immunoprecipitation.

  • Use a Validated Antibody: Select a high-quality antibody that has been specifically validated for IP applications.[8]

  • Titrate the Antibody: Using too much antibody is a common cause of non-specific binding.[3][4] Perform a titration experiment to determine the optimal, lowest effective concentration of your antibody.

  • Run an Isotype Control: Always include an isotype control (a non-immune antibody of the same isotype and from the same host species) to differentiate true signals from non-specific binding to the immunoglobulin.[9][10] Polyclonal antibodies are often recommended for the capture step as they bind to multiple epitopes, potentially increasing the retention of the target protein.[4][11]

Q4: How should I properly block beads and pre-clear my lysate?

A4: Blocking and pre-clearing are essential preparatory steps to minimize background from proteins that bind non-specifically to the beads or antibody.

  • Blocking: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat milk to saturate non-specific binding sites on the bead surface.[1][3][9]

  • Pre-clearing: This highly recommended step involves incubating the cell lysate with beads before the addition of your specific primary antibody.[1][9] These beads will capture proteins that non-specifically adhere to the bead matrix. The beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.[2]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for my wash buffer composition?

A: A common starting point is a buffer with physiological salt concentration, such as TBS or PBS, supplemented with a non-ionic detergent. You can increase stringency by adjusting the salt and detergent concentrations. See the table below for typical ranges.

Q: Should I use monoclonal or polyclonal antibodies for IL-25 IP?

A: For the initial capture of the antigen, polyclonal antibodies are often preferred because they recognize multiple epitopes on the target protein, which can lead to more efficient pull-down.[4][11] A monoclonal antibody can then be used for subsequent detection (e.g., in a Western blot) for higher specificity.[11]

Q: Can I reduce the amount of antibody eluted with my target protein?

A: Yes. The co-elution of antibody heavy (50 kDa) and light (25 kDa) chains can interfere with downstream analysis.[2][7] To minimize this, you can crosslink the antibody to the beads before incubation with the lysate. This allows for the elution of the antigen under milder conditions that do not disrupt the covalent antibody-bead linkage.[3]

Q: My target protein, IL-25, is expressed at low levels. How can I improve my IP result?

A: If IL-25 expression is low, you may need to increase the amount of starting cell lysate.[2][12] However, this can also increase the concentration of non-specific proteins. Therefore, performing a thorough pre-clearing step becomes even more critical in this scenario to reduce the subsequent background.[2][12]

Quantitative Data Summary

The following tables provide recommended starting concentrations and ranges for key components in your IP protocol. Optimization is often required for specific experimental conditions.

Table 1: Recommended Wash Buffer Modifications to Increase Stringency

ComponentStarting ConcentrationOptimization RangePurpose
Salt (NaCl) 150 mM150 mM - 500 mMDisrupts weak, non-specific electrostatic interactions.[1]
Non-ionic Detergent 0.1%0.1% - 1.0%Reduces non-specific hydrophobic binding.[1]
(e.g., Triton™ X-100, NP-40)

Table 2: Recommended Antibody and Lysate Concentrations

ComponentRecommended AmountNotes
Total Protein Lysate 100 - 1000 µgStart with a lower amount to minimize background; increase if target signal is weak.[2]
IP Antibody 0.5 - 5 µgTitrate to find the lowest amount that effectively pulls down the target protein.
Protein A/G Beads 20 - 50 µL (slurry)Ensure sufficient binding capacity for your antibody.

Visualized Workflows and Pathways

Troubleshooting Logic for High Background

This diagram provides a step-by-step decision tree to identify and solve the source of non-specific binding in your IL-25 IP experiment.

G start High Non-Specific Binding Detected beads_ctrl Did you run a 'beads-only' control? start->beads_ctrl isotype_ctrl Did you run an isotype control? beads_ctrl->isotype_ctrl  No, background is clean beads_issue Problem: Non-specific binding to beads. beads_ctrl->beads_issue  Yes, background is high antibody_issue Problem: Non-specific binding to antibody. isotype_ctrl->antibody_issue  Yes, background is high washing_issue Problem: Insufficient washing. isotype_ctrl->washing_issue  No, background is clean beads_sol Solutions: 1. Pre-clear lysate with beads. 2. Block beads with BSA. 3. Increase wash stringency. beads_issue->beads_sol antibody_sol Solutions: 1. Titrate to a lower antibody concentration. 2. Use a high-specificity, IP-validated antibody. 3. Crosslink antibody to beads. antibody_issue->antibody_sol washing_sol Solutions: 1. Increase number of washes (4-6x). 2. Increase wash duration (3-5 min). 3. Increase detergent/salt in wash buffer. washing_issue->washing_sol

Caption: Troubleshooting flowchart for diagnosing non-specific binding.

Optimized Immunoprecipitation Workflow

This workflow illustrates the key stages of an IP experiment, highlighting critical steps for minimizing non-specific binding.

G start Start: Cell or Tissue Sample lysis 1. Cell Lysis (Use appropriate buffer with inhibitors) start->lysis preclear 2. Pre-clearing (CRITICAL STEP) Incubate lysate with beads, then discard beads. lysis->preclear ab_incubation 3. Antibody Incubation Incubate pre-cleared lysate with anti-IL25 Ab. preclear->ab_incubation bead_capture 4. Immune Complex Capture Add Protein A/G beads to capture Ab-IL25 complex. ab_incubation->bead_capture washing 5. Washing Steps (CRITICAL STEP) Perform 4-5 washes with optimized buffer. bead_capture->washing elution 6. Elution Release IL-25 complex from beads. washing->elution analysis End: Analysis (Western Blot / Mass Spectrometry) elution->analysis

Caption: Key steps in an optimized immunoprecipitation workflow.

IL-25 Signaling Pathway

Understanding the IL-25 signaling cascade can provide context for potential protein-protein interactions relevant to your IP. IL-25 signals through a heterodimeric receptor complex to activate downstream pathways.

G cluster_act1 IL25 IL-25 Receptor IL-17RA / IL-17RB Receptor Complex IL25->Receptor binds Act1 Act1 Receptor->Act1 recruits STAT5 STAT5 Receptor->STAT5 recruits (Act1-independent) TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Response Th2 Cytokine Expression (IL-4, IL-5, IL-13) MAPK->Response NFkB->Response STAT5->Response

Caption: Simplified IL-25 signaling pathway.[13][14][15][16]

Detailed Experimental Protocol: Immunoprecipitation of IL-25

This protocol provides a general framework. Volumes and incubation times may require optimization. Perform all steps at 4°C unless otherwise specified.

1. Cell Lysate Preparation: a. Wash cells with ice-cold PBS and pellet by centrifugation. b. Lyse the cell pellet with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[9][17] c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration.

2. Bead Preparation and Blocking: a. Resuspend the required volume of Protein A/G beads in lysis buffer. b. Wash the beads twice with lysis buffer. c. Block the beads by resuspending them in lysis buffer containing 1% BSA and incubating for 1 hour with gentle rotation.[1][3]

3. Pre-clearing the Lysate: a. Add the blocked Protein A/G beads to your cleared lysate. b. Incubate for 1 hour with gentle rotation at 4°C. c. Pellet the beads by centrifugation and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads. This step removes proteins that bind non-specifically to the beads.[2][9]

4. Immunoprecipitation: a. Add the optimal amount of anti-IL25 antibody (and an isotype control antibody in a separate tube) to the pre-cleared lysate. b. Incubate for 4 hours to overnight with gentle rotation. c. Add fresh, washed Protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-3 hours with gentle rotation to capture the immune complexes.

5. Washing: a. Pellet the beads by gentle centrifugation. Discard the supernatant. b. Resuspend the beads in 1 mL of cold wash buffer (see Table 1 for suggestions). c. Incubate for 3-5 minutes with rotation. d. Repeat the wash steps a total of 4-5 times. For the final wash, transfer the beads to a fresh tube to avoid contamination from proteins stuck to the tube wall.[1]

6. Elution: a. After the final wash, remove all supernatant. b. Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes. c. Alternatively, use a gentler elution buffer (e.g., 0.1 M glycine, pH 2.5) if you need to preserve protein structure, then neutralize the eluate.[6] d. Centrifuge the beads and collect the supernatant containing your eluted proteins for downstream analysis.

References

Technical Support Center: Detection of Low-Level Interleukin-25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of low concentrations of Interleukin-25 (IL-25).

Frequently Asked Questions (FAQs)

Q1: Why is detecting low levels of IL-25 challenging?

A1: Detecting low levels of Interleukin-25 (IL-25) is challenging due to its inherently low physiological and pathological concentrations in many biological samples. IL-25 is a potent cytokine, and even picogram-level fluctuations can be biologically significant.[1][2] Consequently, highly sensitive detection methods are required to achieve accurate quantification. Furthermore, pre-analytical variables such as sample collection, handling, and storage can significantly impact the stability and recovery of IL-25, leading to underestimation of its true concentration.[3][4][5][6]

Q2: What are the typical concentrations of IL-25 in biological samples?

A2: IL-25 concentrations can vary significantly depending on the biological matrix and the disease state. In healthy individuals, plasma or serum levels of IL-25 are often below the limit of detection of standard ELISA kits.[7][8] However, in certain inflammatory and allergic conditions, such as atopic dermatitis and peanut allergy, IL-25 levels can be elevated.[7][9] For instance, one study reported a mean IL-25 concentration of 145 ± 98 pg/mL in the serum of patients with atopic dermatitis, compared to 74 ± 23 pg/mL in a control group.[9] It is crucial to consult the literature for expected ranges in your specific research context.

Q3: Which detection platforms are recommended for low-level IL-25 measurement?

A3: For the detection of low-abundance cytokines like IL-25, high-sensitivity Enzyme-Linked Immunosorbent Assays (ELISAs) and ultra-sensitive platforms like Single Molecule Array (Simoa) are recommended. Standard ELISAs may lack the necessary sensitivity for accurate quantification. High-sensitivity ELISAs are optimized for lower detection limits, while Simoa technology can detect proteins at femtogram per milliliter (fg/mL) concentrations, offering a significant advantage for samples with very low IL-25 levels.[10][11][12]

Q4: How important is sample handling for accurate IL-25 detection?

A4: Proper sample handling is critical for the accurate measurement of low-concentration cytokines like IL-25.[3][5][6] Delays in processing, improper storage temperatures, and repeated freeze-thaw cycles can lead to cytokine degradation and inaccurate results.[4] It is essential to follow a standardized and optimized protocol for sample collection, processing, and storage to ensure the integrity of the analyte.[4][13]

Troubleshooting Guide

Issue 1: Weak or No Signal

Question: I am not detecting any IL-25 in my samples, or the signal is very weak, even though I expect it to be present. What should I do?

Answer:

This is a common issue when measuring low-abundance proteins. Here are several potential causes and troubleshooting steps:

  • Insufficient Assay Sensitivity: Your assay may not be sensitive enough to detect the low concentrations of IL-25 in your samples.

    • Solution: Switch to a high-sensitivity ELISA or an ultra-sensitive platform like Simoa. Compare the limit of detection (LOD) of your current assay with more sensitive options available (see Table 1).

  • Improper Sample Collection and Handling: IL-25 may have degraded during sample collection, processing, or storage.

    • Solution: Review your sample handling protocol. Ensure rapid processing of blood samples to separate serum or plasma, and immediately freeze aliquots at -80°C.[4][13] Avoid repeated freeze-thaw cycles.[4] For detailed guidance, refer to the "Experimental Protocols" section.

  • Incorrect Reagent Preparation or Storage: Expired or improperly stored reagents can lead to a loss of assay performance.

    • Solution: Check the expiration dates of all kit components. Ensure that all reagents, including standards and antibodies, have been stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles.[14] Prepare fresh reagents for each experiment.

  • Protocol Errors: Deviations from the assay protocol can result in a failed experiment.

    • Solution: Carefully review the manufacturer's protocol. Confirm that all incubation times and temperatures were correct and that reagents were added in the proper order.[15][16]

Issue 2: High Background

Question: My blank and negative control wells show a high signal, making it difficult to distinguish the signal from my samples. How can I reduce the background?

Answer:

High background can obscure the detection of low IL-25 concentrations. Consider the following causes and solutions:

  • Insufficient Washing: Inadequate washing can leave behind unbound antibodies or detection reagents, leading to a high background signal.[14][15]

    • Solution: Increase the number of wash steps and ensure that the wells are completely emptied between washes. An automated plate washer can improve consistency.

  • Non-specific Antibody Binding: The detection antibody may be binding non-specifically to the plate or other proteins.

    • Solution: Ensure that the blocking step was performed correctly with the appropriate blocking buffer and for the recommended duration.[14][17]

  • Contaminated Reagents: Contamination of buffers or substrate solution can cause a high background.

    • Solution: Use fresh, sterile buffers and reagents. Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.[14]

Issue 3: Poor Standard Curve

Question: My standard curve is non-linear or has a low R-squared value, preventing accurate quantification of my samples. What could be the cause?

Answer:

A reliable standard curve is essential for accurate results. Here are some common reasons for a poor standard curve and how to address them:

  • Pipetting Errors: Inaccurate pipetting when preparing the standard dilutions is a frequent cause of a poor standard curve.[15]

    • Solution: Use calibrated pipettes and fresh tips for each dilution. Ensure thorough mixing of each standard before making the next dilution.

  • Degraded Standard: The IL-25 standard may have degraded due to improper storage or handling.

    • Solution: Use a fresh vial of the standard and prepare new dilutions. Ensure the standard is stored at the recommended temperature and avoid multiple freeze-thaw cycles.[15]

  • Incorrect Curve Fit: The chosen mathematical model for the curve fit may not be appropriate for the assay.

    • Solution: Most ELISA data analysis software offers several curve-fitting models (e.g., four-parameter or five-parameter logistic). Consult the kit manufacturer's instructions for the recommended model.

Issue 4: High Variability Between Replicates

Question: I am observing significant differences in the readings between my duplicate or triplicate wells for the same sample. What can I do to improve precision?

Answer:

High variability between replicates can compromise the reliability of your results. The following factors can contribute to this issue:

  • Inconsistent Pipetting: Variations in the volume of samples, standards, or reagents added to the wells can lead to inconsistent results.

    • Solution: Pay close attention to your pipetting technique. Ensure you are dispensing the correct volume and that there are no air bubbles in the pipette tips. A multichannel pipette may improve consistency when adding reagents to multiple wells.[14]

  • Uneven Washing: Inconsistent washing across the plate can result in variability.

    • Solution: Use an automated plate washer if available. If washing manually, ensure that all wells are treated identically.

  • "Edge Effects": Wells on the outer edges of the microplate can sometimes show different results due to temperature variations or evaporation.

    • Solution: Avoid using the outer wells for critical samples or standards. Ensure the plate is properly sealed during incubations to minimize evaporation.[14]

Data Presentation

Table 1: Comparison of High-Sensitivity IL-25 Detection Platforms

Platform/KitTechnologySample Type(s)Detection Range (pg/mL)Sensitivity (LOD, pg/mL)
Human IL-25 ELISA Kit (Abcam, ab272200)Sandwich ELISASerum, Plasma, Cell Culture Media94 - 6000≤ 41.8
Human IL-25 ELISA Kit (Elabscience, E-EL-H1648)[18]Sandwich ELISASerum, Plasma, Other Biological Fluids31.25 - 200018.75
Human IL-25 ELISA Kit (ELK Biotechnology, ELK1375)[19]Sandwich ELISASerum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants15.63 - 10005.9
Human IL-25 Microsample ELISA Kit[20]Sandwich ELISASerum, Plasma, Other Biological Fluids15.63 - 10006
Simoa® Cytokine Assays (Quanterix)[11][12]Single Molecule ArraySerum, PlasmaAnalyte Dependent (typically 0 - ~100)Analyte Dependent (typically 0.002 - 0.061)

Note: The performance characteristics of Simoa assays are presented for representative cytokine panels as specific IL-25 Simoa kit data was not available in the search results. The demonstrated fg/mL sensitivity of the platform makes it a strong candidate for ultra-sensitive IL-25 detection.

Experimental Protocols

Protocol 1: High-Sensitivity Human IL-25 Sandwich ELISA (Representative)

This protocol is a generalized representation based on common high-sensitivity ELISA kits. Always refer to the specific manufacturer's protocol for your kit.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare wash buffer by diluting the concentrated wash buffer with deionized water as instructed.

    • Reconstitute the lyophilized IL-25 standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation.

    • Prepare a serial dilution of the IL-25 standard in standard diluent to create the standard curve (e.g., from 2000 pg/mL down to 31.25 pg/mL).

  • Assay Procedure:

    • Add 100 µL of each standard, sample, and blank (standard diluent) to the appropriate wells of the pre-coated microplate.

    • Cover the plate and incubate for the specified time (e.g., 2.5 hours) at room temperature or 37°C.

    • Aspirate the liquid from each well and wash the plate four times with 300 µL of wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature or 37°C.

    • Repeat the wash step as described above.

    • Add 100 µL of HRP-streptavidin conjugate to each well.

    • Cover the plate and incubate for 45 minutes at room temperature or 37°C.

    • Repeat the wash step as described above.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Analysis:

    • Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.

    • Subtract the average OD of the blank from all other OD readings.

    • Plot the corrected OD values for the standards against their concentrations and generate a standard curve using a four-parameter logistic (4-PL) curve fit.

    • Calculate the concentration of IL-25 in the samples by interpolating their OD values from the standard curve. Remember to multiply by the sample dilution factor.

Protocol 2: Simoa® Bead-Based Assay (Conceptual Workflow)

This describes the general principle of a Simoa bead-based assay. The specific protocol will be provided with the Simoa instrument and assay kit.

  • Sample and Reagent Preparation:

    • Thaw samples and reagents on ice.

    • Dilute samples as specified in the kit protocol.

    • Load the Simoa instrument with the required reagents, including capture antibody-coated paramagnetic beads, biotinylated detection antibody, and streptavidin-β-galactosidase (SβG) conjugate.

  • Automated Assay Steps:

    • The instrument combines the sample with the capture beads, allowing the target analyte (IL-25) to bind.

    • The beads are washed to remove unbound components.

    • The biotinylated detection antibody is added, forming a "sandwich" with the captured IL-25.

    • The beads are washed again.

    • SβG conjugate is added, which binds to the biotinylated detection antibody.

    • A final wash is performed to remove any unbound SβG.

  • Signal Detection and Analysis:

    • The beads are resuspended in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate solution.

    • The bead suspension is loaded into a Simoa Disc, which contains an array of thousands of femtoliter-sized wells. Each well is small enough to hold a single bead.

    • The disc is sealed, trapping each bead in an individual well.

    • If a bead has a bound SβG enzyme, it will hydrolyze the RGP substrate, generating a fluorescent signal within that well.

    • The instrument images the array and counts the number of "on" (fluorescent) and "off" (non-fluorescent) wells.

    • At very low analyte concentrations, the number of "on" wells is proportional to the analyte concentration (digital measurement). At higher concentrations, the intensity of the fluorescence in the "on" wells is also measured (analog measurement).

    • The instrument's software calculates the analyte concentration based on a standard curve run in parallel.

Visualizations

IL25_Signaling_Pathway IL-25 Signaling Pathway IL25 IL-25 Receptor IL-17RA / IL-17RB Receptor Complex IL25->Receptor Binding Act1 Act1 Receptor->Act1 Recruitment STAT5 STAT5 Receptor->STAT5 Act1-independent recruitment TRAF6 TRAF6 Act1->TRAF6 Recruitment NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Th2_Cytokines Type 2 Cytokine Production (IL-4, IL-5, IL-13) NFkB->Th2_Cytokines MAPK->Th2_Cytokines STAT5->Th2_Cytokines

Caption: A diagram of the IL-25 signaling cascade.

Troubleshooting_Workflow Troubleshooting Low IL-25 Signal Start Start: Weak or No Signal CheckAssay Is the assay sensitive enough? (LOD < expected concentration) Start->CheckAssay CheckSample Was the sample handling optimal? (Rapid processing, -80°C storage, no freeze-thaw cycles) CheckAssay->CheckSample Yes UpgradeAssay Action: Use High-Sensitivity ELISA or Simoa CheckAssay->UpgradeAssay No CheckReagents Are reagents valid? (Not expired, stored correctly) CheckSample->CheckReagents Yes ImproveHandling Action: Optimize sample collection and storage protocol CheckSample->ImproveHandling No CheckProtocol Was the protocol followed exactly? (Incubation times/temps, reagent order) CheckReagents->CheckProtocol Yes ReplaceReagents Action: Use fresh, valid reagents CheckReagents->ReplaceReagents No RepeatAssay Action: Repeat assay with strict adherence to protocol CheckProtocol->RepeatAssay No Success Problem Resolved CheckProtocol->Success Yes UpgradeAssay->Success ImproveHandling->Success ReplaceReagents->Success RepeatAssay->Success

Caption: A workflow for troubleshooting weak or no signal in IL-25 detection.

References

Technical Support Center: Protocol Refinement for IL-25-Dependent Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their IL-25-dependent cell assays.

Frequently Asked Questions (FAQs)

Q1: What are the key cellular sources and responders to IL-25?

A1: Interleukin-25 (IL-25), also known as IL-17E, is a cytokine primarily produced by epithelial cells in barrier tissues like the lungs, skin, and gastrointestinal tract.[1] Key responders to IL-25 express the heterodimeric receptor IL-17RA/IL-17RB and include T helper 2 (Th2) cells, eosinophils, basophils, mast cells, and type 2 innate lymphoid cells (ILC2s).[2][3]

Q2: What are the major signaling pathways activated by IL-25?

A2: Upon binding to its receptor, IL-25 initiates several downstream signaling cascades. The primary pathways include the NF-κB and MAPK pathways, which are crucial for inflammatory responses. Additionally, IL-25 can activate the JAK/STAT pathway, particularly STAT3 and STAT5, which are associated with cell survival and proliferation.

Q3: How should I store and handle recombinant IL-25?

A3: Lyophilized recombinant IL-25 should be stored at -20°C or -80°C.[4][5][6] Upon reconstitution in a sterile buffer, it is recommended to aliquot the protein to avoid repeated freeze-thaw cycles.[4][5] The reconstituted protein can typically be stored at 2-8°C for a short period (up to one week) or at -20°C to -80°C for longer-term storage (up to 6 months), often with a carrier protein like BSA.[5][7] Always refer to the manufacturer's datasheet for specific storage and handling instructions.

Q4: Can components of the cell culture medium interfere with the assay?

A4: Yes, serum and phenol (B47542) red in the culture medium can be sources of background fluorescence in some assays.[8] Heterophile antibodies present in serum can also interfere with immunoassays like ELISA, potentially causing falsely elevated results.[9][10][11] It is advisable to use serum-free media during the final stages of the assay if interference is suspected or to use specialized blockers for heterophile antibodies in ELISAs.[9][11]

Troubleshooting Guide

Low or No Signal
Question Possible Cause Recommended Solution
Why am I not observing a response to IL-25 stimulation? Low or absent IL-25 receptor (IL-17RA/IL-17RB) expression on target cells. - Confirm receptor expression on your cell type of interest using flow cytometry or qPCR. - Some cell types may need to be activated to upregulate IL-25 receptor expression.
Inactive recombinant IL-25. - Check the expiration date and storage conditions of your recombinant IL-25.[4][5] - Test the bioactivity of the IL-25 lot on a known responsive cell line.
Suboptimal IL-25 concentration. - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Insufficient incubation time. - Optimize the stimulation time. Cytokine production and proliferation are time-dependent processes.
Why is my ELISA signal weak? Errors in the ELISA procedure. - Review the ELISA kit protocol for correct antibody concentrations, incubation times, and washing steps.[12] - Ensure proper reconstitution and dilution of standards.[12]
Degraded reagents. - Check the expiration dates of all ELISA kit components.[12]
Why is the signal in my proliferation assay low? Low cell number. - Ensure you are seeding a sufficient number of cells per well to generate a detectable signal.[13]
Incorrect assay timing. - The timing of the proliferation assay is critical. Cells should be in their exponential growth phase.[14]
High Background
Question Possible Cause Recommended Solution
Why is the background signal in my assay high? Non-specific binding of antibodies in immunoassays. - Ensure adequate blocking of the plate.[15] - Optimize the concentration of primary and secondary antibodies.[8][15] - Increase the number and duration of wash steps.[8][16]
Contamination of cell cultures. - Regularly check for microbial contamination. If suspected, discard the culture and start with a fresh stock.[13]
Autofluorescence of cells or medium. - Use phenol red-free medium.[8] - If using fluorescence-based assays, check for autofluorescence of your test compounds.[8]
Interference from serum components. - As mentioned in the FAQs, heterophile antibodies in serum can cause high background in ELISAs.[9][10][11] Use appropriate blockers or serum-free medium.[9][11]
Inconsistent Results
Question Possible Cause Recommended Solution
Why am I seeing high variability between replicate wells? Uneven cell seeding. - Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting.[13][17]
Pipetting errors. - Calibrate pipettes regularly.[13][17] - Use a multichannel pipette for adding reagents to minimize timing differences.[13]
"Edge effect" in microplates. - Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill them with sterile PBS or media instead.[13][17]
Cell clumping. - Maintain a healthy cell culture to prevent aggregation. If necessary, gently pass the cell suspension through a cell strainer before seeding.[13][17]

Quantitative Data Summary

Table 1: Recommended IL-25 Concentrations for In Vitro Stimulation

Cell TypeIL-25 ConcentrationObserved EffectReference
Human Eosinophils1 ng/mLIncreased release of eosinophil peroxidase (EPX).[18]
Human Eosinophils1-10 ng/mLIncreased intracellular expression of IL-5 and IL-13.[18]
Murine ILC2s10 ng/mLIn the presence of T. spiralis antigen, stimulated cytokine production.[19]
Human Naive CD4+ T cellsNot specified, but induced IL-4 expressionAddition of IL-25 increased the proportion of IL-4 expressing cells.[20]

Experimental Protocols

Protocol 1: IL-25-Induced Cell Proliferation Assay (MTT-based)

Methodology:

  • Cell Seeding: Seed target cells (e.g., IL-25 responsive cell line or primary cells) in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and stabilize.

  • IL-25 Stimulation: Prepare serial dilutions of recombinant IL-25 in culture medium. Remove the old medium from the wells and add 100 µL of the IL-25 dilutions. Include a vehicle control (medium without IL-25).

  • Incubation: Incubate the plate for the desired stimulation period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: IL-25-Induced Cytokine Release Assay (ELISA)

Methodology:

  • Cell Seeding and Stimulation: Seed and stimulate cells with IL-25 as described in steps 1-4 of the cell proliferation assay protocol. The stimulation period will depend on the kinetics of the cytokine of interest.

  • Supernatant Collection: After the stimulation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

  • Sample Preparation: Carefully collect the cell culture supernatants without disturbing the cell pellet. If not used immediately, store the supernatants at -80°C.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., IL-5, IL-13) according to the manufacturer's instructions. A general procedure is as follows: a. Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Sample and Standard Incubation: Add your collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature. e. Washing: Repeat the washing step. f. Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature. g. Washing: Repeat the washing step. h. Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark. i. Washing: Repeat the washing step. j. Substrate Addition: Add the TMB substrate and incubate until a color change is observed. k. Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in your samples.

Visualizations

IL25_Signaling_Pathway IL25 IL-25 ReceptorComplex IL-17RA / IL-17RB Receptor Complex IL25->ReceptorComplex Binds IL17RA IL-17RA IL17RB IL-17RB Act1 Act1 ReceptorComplex->Act1 Recruits JAK_STAT_pathway JAK/STAT Pathway (STAT3, STAT5) ReceptorComplex->JAK_STAT_pathway Activates TRAF6 TRAF6 Act1->TRAF6 Activates MAPK_pathway MAPK Pathway (p38, JNK) TRAF6->MAPK_pathway NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway CellularResponse Cellular Responses (Proliferation, Cytokine Production, Inflammation) MAPK_pathway->CellularResponse NFkB_pathway->CellularResponse JAK_STAT_pathway->CellularResponse

Caption: IL-25 Signaling Pathway.

Experimental_Workflow Start Start Cell_Culture 1. Culture IL-25 Responsive Cells Start->Cell_Culture Stimulation 2. Stimulate with Recombinant IL-25 Cell_Culture->Stimulation Assay_Choice Choose Assay Stimulation->Assay_Choice Proliferation_Assay 3a. Cell Proliferation Assay (e.g., MTT) Assay_Choice->Proliferation_Assay Proliferation Cytokine_Assay 3b. Cytokine Release Assay (e.g., ELISA) Assay_Choice->Cytokine_Assay Cytokine Release Data_Acquisition_P 4a. Measure Absorbance Proliferation_Assay->Data_Acquisition_P Data_Acquisition_C 4b. Measure Cytokine Concentration Cytokine_Assay->Data_Acquisition_C Data_Analysis 5. Data Analysis Data_Acquisition_P->Data_Analysis Data_Acquisition_C->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for IL-25 Dependent Cell Assays.

References

Technical Support Center: Interleukin-25 (IL-25) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Interleukin-25 (IL-25) in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of IL-25 degradation in biological samples?

A1: The primary cause of IL-25 degradation is the activity of endogenous proteases released during sample collection and processing. Other contributing factors include improper storage temperatures, repeated freeze-thaw cycles, and suboptimal pH conditions in buffers.

Q2: What is the best way to store samples for IL-25 analysis?

A2: For short-term storage (up to 5 days), samples can be kept at 4°C. For long-term storage, it is crucial to aliquot samples and store them at -80°C. Avoid repeated freeze-thaw cycles as this can significantly degrade IL-25.

Q3: Should I use serum or plasma for IL-25 measurement?

A3: Both serum and plasma can be used for IL-25 analysis. However, plasma collected with EDTA or heparin as an anticoagulant is often recommended to chelate divalent cations that are cofactors for some proteases. If using serum, it is important to process the blood and separate the serum promptly after clotting.

Q4: How can I prevent proteolytic degradation of IL-25 during sample preparation?

A4: The most effective way to prevent proteolytic degradation is to work quickly at low temperatures (on ice) and to add a broad-spectrum protease inhibitor cocktail to your samples as soon as possible after collection or lysis.

Q5: Are there specific protease inhibitors recommended for IL-25?

A5: While IL-25 specific protease inhibitors are not well-documented, a general-purpose protease inhibitor cocktail is highly recommended. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases, providing broad protection. For example, cocktails containing PMSF, aprotinin, leupeptin, and EDTA are commonly used.

Troubleshooting Guides

This section addresses common issues encountered during IL-25 detection experiments that may be related to sample degradation.

Issue 1: Low or No Signal in ELISA or Western Blot

Possible Cause:

  • Degradation of IL-25 in the sample due to improper handling or storage.

  • Insufficient protein concentration in the sample.

  • Suboptimal assay conditions.

Solutions:

Recommended ActionDetailed Explanation
Review Sample Handling Protocol Ensure that samples were collected and processed rapidly at 4°C or on ice. Verify that a protease inhibitor cocktail was added immediately after sample collection or cell lysis.
Check Storage Conditions Confirm that samples were stored at -80°C and have not undergone multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a newly collected sample.
Optimize Antibody Concentrations Titrate the capture and detection antibodies (for ELISA) or the primary antibody (for Western blot) to ensure they are at the optimal concentration for detecting your expected IL-25 levels.
Include a Positive Control Use a recombinant IL-25 protein as a positive control to confirm that the assay is working correctly and that the antibodies are active.
Assess Protein Lysis Buffer For cell lysates, ensure the lysis buffer is compatible with your downstream assay and does not interfere with antibody binding. Some strong detergents can denature proteins and disrupt epitopes.
Issue 2: High Variability Between Replicates

Possible Cause:

  • Inconsistent degradation of IL-25 across different aliquots of the same sample.

  • Pipetting errors or improper mixing of reagents.

  • Edge effects in multi-well plates.

Solutions:

Recommended ActionDetailed Explanation
Standardize Sample Processing Ensure all samples are handled identically and for the same duration before the addition of protease inhibitors and freezing.
Aliquot Samples After initial processing, aliquot samples into single-use vials to avoid variability introduced by multiple freeze-thaw cycles.
Improve Pipetting Technique Use calibrated pipettes and ensure thorough mixing of samples and reagents before loading them into the assay.
Proper Plate Sealing During incubations, cover assay plates with plate sealers to prevent evaporation and temperature gradients across the plate.

Data Presentation

Table 1: General Recommendations for Sample Handling and Storage to Preserve Cytokine Integrity
ParameterRecommendationRationale
Sample Collection Process samples as quickly as possible, preferably on ice.Minimizes the activity of endogenous proteases.
Anticoagulant (for plasma) Use EDTA or heparin.EDTA chelates metal ions required by metalloproteases, while heparin can also inhibit some proteases.
Protease Inhibitors Add a broad-spectrum protease inhibitor cocktail immediately.Provides comprehensive protection against various classes of proteases.
Short-term Storage Up to 5 days at 4°C.Slows down enzymatic degradation for a limited time.
Long-term Storage Aliquot and store at -80°C for up to 12 months.[1]Prevents degradation over extended periods and avoids freeze-thaw cycles.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Each cycle can cause protein denaturation and degradation.

Experimental Protocols

Protocol 1: Collection and Processing of Serum and Plasma for IL-25 Analysis
  • Blood Collection:

    • For serum, collect blood in a serum separator tube.

    • For plasma, collect blood in a tube containing EDTA or heparin.

  • Initial Processing:

    • Serum: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[2]

    • Plasma: Centrifuge the blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[2]

  • Separation:

    • Serum: Centrifuge at 1000 x g for 20 minutes at 4°C.[2]

    • Plasma: Carefully collect the supernatant (plasma).

  • Addition of Protease Inhibitors:

    • Immediately add a broad-spectrum protease inhibitor cocktail to the separated serum or plasma according to the manufacturer's instructions.

  • Storage:

    • Aliquot the samples into cryovials and store them at -80°C for long-term storage.

Protocol 2: Preparation of Tissue Homogenates for IL-25 Analysis
  • Tissue Collection:

    • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away excess blood.

  • Homogenization:

    • Weigh the tissue and place it in a pre-chilled tube with an appropriate volume of lysis buffer containing a protease inhibitor cocktail.

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Clarification:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Storage:

    • Aliquot the supernatant into cryovials and store at -80°C.

Visualizations

IL25_Signaling_Pathway IL-25 Signaling Pathway IL25 IL-25 ReceptorComplex IL-25 Receptor Complex IL25->ReceptorComplex Binds IL17RA IL-17RA IL17RA->ReceptorComplex IL17RB IL-17RB IL17RB->ReceptorComplex Act1 Act1 ReceptorComplex->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Interacts with NFkB NF-kB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK CytokineProduction Type 2 Cytokine Production (IL-4, IL-5, IL-13) NFkB->CytokineProduction MAPK->CytokineProduction

Caption: IL-25 signaling cascade initiation and downstream effects.

Experimental_Workflow Experimental Workflow for Preventing IL-25 Degradation cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis CollectSample 1. Collect Sample (Blood, Tissue, etc.) on ice AddInhibitors 2. Add Protease Inhibitor Cocktail CollectSample->AddInhibitors ProcessSample 3. Process Sample (Centrifuge, Homogenize) AddInhibitors->ProcessSample CollectSupernatant 4. Collect Supernatant or Lysate ProcessSample->CollectSupernatant Aliquot 5. Aliquot into Single-Use Vials CollectSupernatant->Aliquot Store 6. Store at -80°C Aliquot->Store Thaw 7. Thaw on Ice Store->Thaw Assay 8. Perform Assay (ELISA, Western Blot) Thaw->Assay

Caption: Recommended workflow for sample handling to ensure IL-25 stability.

References

Validation & Comparative

A Researcher's Guide to Validating Interleukin-25 Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Interleukin-25 (IL-25) is critical for understanding its role in type 2 immunity, allergic inflammation, and autoimmune pathogenesis. The specificity of the primary antibody is the lynchpin of reliable experimental data. This guide provides a comparative overview of commercially available IL-25 antibodies and detailed protocols for their validation.

Comparative Analysis of Commercially Available IL-25 Antibodies

Selecting the right antibody is the first step toward valid and reproducible results. Below is a comparison of several commercially available IL-25 antibodies, detailing their specifications and validated applications. This data is compiled from manufacturer datasheets and should be used as a starting point for your own in-house validation.

Antibody/CloneHost/IsotypeReactivityValidated ApplicationsSupplier (Cat. No.)
Clone 182203 Mouse IgG1Human, MouseELISA, WB, Flow Cytometry (intracellular)R&D Systems (MAB1258)
Polyclonal Rabbit IgGHuman, Mouse, RatWB, IHC, IFantibodies-online (ABIN7264293)[1]
Clone 68C1039.2 Mouse IgG1Human, MouseIHC-PThermo Fisher Scientific (MA1-41067)[2]
Polyclonal Rabbit IgGMouseELISA, WB, IHC, ICCUnited States Biological (141033)[3]
Reference Antibody RecombinantHuman, Mouse, CynomolgusELISA, Flow Cytometry, Functional AssayBoster Bio (M04429)[4]

IL-25 Signaling Pathway

Understanding the IL-25 signaling pathway is crucial for designing experiments and interpreting results. IL-25, also known as IL-17E, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB. This interaction recruits the adaptor protein Act1, leading to the activation of downstream signaling cascades, including NF-κB, MAPKs, and JAK/STAT pathways, which ultimately drive the expression of type 2 inflammatory cytokines like IL-4, IL-5, and IL-13.[5][6]

IL25_Signaling_Pathway IL-25 Signaling Pathway IL25 IL-25 Receptor IL-17RA / IL-17RB Receptor Complex IL25->Receptor Binding Act1 Act1 Receptor->Act1 Recruitment JAK_STAT JAK/STAT Pathway (STAT5) Receptor->JAK_STAT Activation TRAF6 TRAF6 Act1->TRAF6 Activation MAPK MAPK Pathway (p38, JNK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus JAK_STAT->Nucleus Cytokines Type 2 Cytokine Expression (IL-4, IL-5, IL-13) Nucleus->Cytokines Transcription

A simplified diagram of the Interleukin-25 signaling cascade.

Antibody Specificity Validation Workflow

A systematic approach to antibody validation is essential for ensuring data quality. The following workflow outlines the key steps for validating the specificity of an IL-25 antibody.

Antibody_Validation_Workflow IL-25 Antibody Validation Workflow start Select Candidate IL-25 Antibody wb Western Blot (WB) - Check for single band at expected MW - Use positive/negative controls start->wb elisa ELISA - Confirm binding to recombinant IL-25 - Test for cross-reactivity wb->elisa ihc Immunohistochemistry (IHC) - Verify expected cellular/tissue localization - Titrate antibody for optimal signal-to-noise elisa->ihc flow Flow Cytometry - Intracellular staining in known IL-25 expressing cells - Use isotype control ihc->flow knockout Knockout/Knockdown Validation (Gold Standard) - Test on IL-25 KO/KD cells or tissues - Absence of signal confirms specificity flow->knockout pass Antibody Specificity Validated knockout->pass Pass fail Antibody Fails Validation (Select new antibody) knockout->fail Fail

A stepwise workflow for validating IL-25 antibody specificity.

Experimental Protocols for Antibody Validation

The following are generalized protocols for common antibody validation techniques. Researchers should optimize these protocols for their specific experimental conditions and antibody of choice.

Western Blot Protocol

Western blotting is used to identify the presence of IL-25 in a protein lysate and to verify the antibody's ability to recognize the protein at its correct molecular weight.

  • Sample Preparation: Prepare cell lysates from cells known to express IL-25 (positive control) and cells that do not (negative control).

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the IL-25 primary antibody (e.g., 0.5-2 µg/mL) overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody should show a single band at the expected molecular weight of IL-25 (~18-20 kDa).

ELISA (Enzyme-Linked Immunosorbent Assay) Protocol

ELISA is a quantitative method to assess the binding of the antibody to IL-25. A sandwich ELISA format is commonly used.

  • Coating: Coat a 96-well plate with a capture antibody against human IL-25 and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Sample/Standard Incubation: Add recombinant IL-25 standards and samples to the wells and incubate for 2 hours at room temperature.[6][7]

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the biotinylated detection IL-25 antibody and incubate for 1-2 hours at room temperature.[8]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.[7]

  • Substrate Addition: Add TMB substrate and incubate for 15-20 minutes at room temperature in the dark.[7][8]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

IHC allows for the visualization of IL-25 expression and localization within a tissue section.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[9][10]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[9]

  • Primary Antibody Incubation: Incubate the sections with the IL-25 primary antibody (e.g., 5-20 µg/mL) overnight at 4°C in a humidified chamber.[3][11]

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex, or use a polymer-based detection system.

  • Chromogen Detection: Add DAB substrate and incubate until the desired stain intensity develops.[11]

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[9][11]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.[10]

Intracellular Flow Cytometry Protocol

This technique is used to identify and quantify cells expressing IL-25.

  • Cell Stimulation: Stimulate cells (e.g., T cells, mast cells) with appropriate activators (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours to allow for intracellular cytokine accumulation.[12]

  • Surface Staining: Stain for cell surface markers with fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature, followed by permeabilization with a saponin-based permeabilization buffer.[12][13]

  • Intracellular Staining: Incubate the permeabilized cells with the fluorescently conjugated IL-25 antibody (or a purified antibody followed by a fluorescent secondary) for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer. Include an isotype control to determine background staining.

References

A Comparative Analysis of IL-25 and IL-33 Effects on Type 2 Innate Lymphoid Cells (ILC2s)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Type 2 innate lymphoid cells (ILC2s) are critical orchestrators of type 2 immunity, playing pivotal roles in allergic inflammation, helminth infections, and tissue homeostasis. Their activation is largely driven by epithelial-derived cytokines, or "alarmins," prominently including interleukin-25 (IL-25) and interleukin-33 (IL-33). While both cytokines potently activate ILC2s, they elicit distinct and overlapping responses, making a detailed comparison of their effects crucial for therapeutic targeting in various inflammatory diseases. This guide provides an objective comparison of the effects of IL-25 and IL-33 on ILC2s, supported by experimental data and detailed methodologies.

Core Differences in Receptor and Signaling Pathways

IL-25 and IL-33 initiate their effects by binding to distinct receptor complexes on the surface of ILC2s, leading to the activation of different downstream signaling cascades.

IL-25 Signaling: IL-25 binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1] This interaction leads to the recruitment of the adaptor protein TRAF6 and subsequent activation of signaling pathways that can include ERK1/2 and STAT3.[1][2][3]

IL-33 Signaling: IL-33 signals through a heterodimeric receptor consisting of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[4] This binding event triggers a MyD88-dependent signaling cascade, culminating in the activation of NF-κB and p38 MAPK pathways.[4][5][6] The NF-κB family member c-Rel has been identified as a critical component in the IL-33-dependent activation of ILC2s.[4]

G IL-25 and IL-33 Signaling Pathways in ILC2s cluster_0 IL-25 Pathway cluster_1 IL-33 Pathway IL25 IL-25 IL17RB_RA IL-17RB / IL-17RA IL25->IL17RB_RA TRAF6_25 TRAF6 IL17RB_RA->TRAF6_25 STAT3 STAT3 TRAF6_25->STAT3 ERK12 ERK1/2 TRAF6_25->ERK12 IL25_effects Cytokine Production (IL-5, IL-13) STAT3->IL25_effects ERK12->IL25_effects IL33 IL-33 ST2_IL1RAcP ST2 / IL-1RAcP IL33->ST2_IL1RAcP MyD88 MyD88 ST2_IL1RAcP->MyD88 NFkB NF-κB (c-Rel) MyD88->NFkB MAPK p38 MAPK MyD88->MAPK IL33_effects Cytokine Production (IL-5, IL-13, IL-9) Proliferation Migration NFkB->IL33_effects MAPK->IL33_effects

Caption: IL-25 and IL-33 signaling pathways in ILC2s.

Comparative Functional Effects on ILC2s

Both IL-25 and IL-33 robustly activate ILC2s, but the magnitude and nature of the response can differ. IL-33 is often considered a more potent activator of ILC2s, particularly in the context of allergic airway inflammation.[7]

Cytokine Production

ILC2s are major producers of type 2 cytokines, including IL-5 and IL-13. Both IL-25 and IL-33 stimulate the production of these cytokines, which are crucial for eosinophil recruitment and activation, and goblet cell hyperplasia.[8][9] However, some studies indicate that IL-33 is more potent than IL-25 in inducing IL-13 production.[7] Furthermore, IL-33 has been shown to induce IL-9 expression in ILC2s, an effect not as prominently associated with IL-25.[10] In some contexts, IL-25 and TSLP alone do not induce significant cytokine production, but in combination with IL-33, they synergistically enhance IL-5 and IL-13 secretion.[11][12]

CytokineEffect of IL-25Effect of IL-33Key Findings
IL-5 Induces productionPotently induces productionIL-33 is a strong inducer of IL-5.[5][10] Co-stimulation with IL-2 enhances IL-33-mediated IL-5 production.[11]
IL-13 Induces productionPotently induces productionIL-33 is more potent than IL-25 in provoking IL-13-producing ILC2s.[7]
IL-9 Minor inductionInduces expressionIL-33 treatment increases the frequency and absolute numbers of IL-9-expressing ILC2s.[10]
Amphiregulin -Induces expressionIL-33 induces amphiregulin expression by skin-derived ILC2s.[8][9]
Proliferation and Survival

Both cytokines contribute to the expansion of ILC2 populations. IL-33 has been shown to regulate ILC2 mobilization from the bone marrow to the lungs.[4] It also promotes the egress of ILC2s from the bone marrow by negatively regulating CXCR4 expression.[13] While both cytokines support ILC2 proliferation, IL-33 is noted to stimulate robust ILC2 proliferation.[6][14]

FunctionEffect of IL-25Effect of IL-33Key Findings
Proliferation Promotes proliferationPotently promotes proliferationIL-33 stimulates robust ILC2 proliferation.[6][14]
Survival Supports survivalSupports survivalTSLP, another alarmin, is particularly important for ILC2 survival.[11][12]
Migration No significant effectInduces migrationIL-33, but not IL-25, induces significant migration of skin-derived ILC2s.[8]

ILC2 Subsets: A Differential Response

Emerging evidence suggests that IL-25 and IL-33 may preferentially act on different subsets of ILC2s. Tissue-resident "natural" ILC2s (nILC2s) are characterized by high expression of ST2, the IL-33 receptor, while circulating "inflammatory" ILC2s (iILC2s) show higher expression of IL-17RB, the IL-25 receptor.[15] This differential receptor expression suggests that IL-33 primarily acts on tissue-resident ILC2s to initiate a rapid response, whereas IL-25 may be more involved in amplifying the ILC2 response through the recruitment and activation of circulating iILC2s.[15]

Experimental Protocols

Isolation and In Vitro Culture of ILC2s

A common workflow for studying the effects of IL-25 and IL-33 on ILC2s involves their isolation from tissues, followed by in vitro stimulation.

G Experimental Workflow for ILC2 Stimulation cluster_workflow Methodology Tissue Tissue Harvest (e.g., Lung, Skin, Bone Marrow) Digestion Enzymatic Digestion & Single-Cell Suspension Tissue->Digestion FACS Fluorescence-Activated Cell Sorting (FACS) (Lin-, CD45+, Thy1.2+, ST2+, IL-7Rα+) Digestion->FACS Culture In Vitro Culture (with IL-2, IL-7) FACS->Culture Stimulation Stimulation with IL-25 or IL-33 Culture->Stimulation Analysis Functional Analysis (Flow Cytometry for Cytokines, Proliferation Assays, Gene Expression) Stimulation->Analysis

Caption: A typical experimental workflow for studying ILC2 responses.

1. ILC2 Isolation:

  • Tissues (e.g., lung, skin, bone marrow) are harvested from mice.

  • A single-cell suspension is prepared through mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

  • ILC2s are isolated using fluorescence-activated cell sorting (FACS). A common gating strategy for murine ILC2s is Lineage-negative (CD3, CD4, CD8, CD19, B220, CD11b, CD11c, F4/80, Gr-1, NK1.1), CD45+, Thy1.2+, ST2+, and IL-7Rα+.[8][16]

2. In Vitro Culture and Stimulation:

  • Sorted ILC2s are cultured in a suitable medium (e.g., RPMI-1640 or IMDM) supplemented with fetal bovine serum, penicillin-streptomycin, and cytokines to support their survival and basal activity, typically IL-2 and IL-7.[16]

  • For stimulation experiments, recombinant IL-25 or IL-33 is added to the culture medium at varying concentrations (e.g., 10 ng/mL).[16][17]

  • Cells are incubated for a defined period (e.g., 3-7 days) to allow for activation, proliferation, and cytokine production.[16][17]

3. Functional Readouts:

  • Cytokine Production: Supernatants can be analyzed for secreted cytokines using ELISA or multiplex bead assays. Intracellular cytokine staining followed by flow cytometry can determine the frequency of cytokine-producing cells.[8][16]

  • Proliferation: Proliferation can be assessed by measuring the incorporation of BrdU or EdU, or by using cell proliferation dyes like CFSE.

  • Gene Expression: Changes in the expression of key transcription factors (e.g., GATA3, RORα) and cytokine genes can be quantified by qRT-PCR.[8][16]

Conclusion

IL-25 and IL-33 are both potent activators of ILC2s, but they exhibit distinct characteristics in terms of their signaling pathways, the magnitude of the responses they elicit, and potentially the ILC2 subsets they target. IL-33 appears to be a more powerful and rapid initiator of ILC2-mediated inflammation, particularly in the airways, while IL-25 may play a more prominent role in amplifying and sustaining type 2 immune responses. A thorough understanding of these differences is paramount for the development of targeted therapies for allergic and inflammatory diseases. Future research should continue to dissect the context-dependent roles of these cytokines and their interplay in regulating ILC2 function in health and disease.

References

A Comparative Guide to Interleukin-25 and Other IL-17 Family Members

Author: BenchChem Technical Support Team. Date: December 2025

The Interleukin-17 (IL-17) family of cytokines, comprising six structurally related members (IL-17A through IL-17F), plays a critical role in coordinating immune responses. While most members are known for promoting pro-inflammatory, neutrophilic responses (Type 17 immunity), Interleukin-25 (IL-25), also known as IL-17E, stands apart. IL-25 is functionally distinct, primarily driving Type 2 immunity, which is associated with allergic inflammation and defense against helminth infections.[1][2][3] This guide provides an objective comparison between IL-25 and other well-characterized IL-17 family members, supported by signaling pathway diagrams, quantitative data, and experimental methodologies for researchers, scientists, and drug development professionals.

Core Characteristics: IL-25 vs. IL-17A/F

IL-25's unique role in the immune system stems from its distinct receptor usage and subsequent downstream signaling, which contrasts sharply with the canonical pro-inflammatory functions of IL-17A and IL-17F. A summary of their fundamental properties is presented below.

FeatureInterleukin-25 (IL-17E) Interleukin-17A / IL-17F
Receptor Complex Heterodimer of IL-17RA and IL-17RB [2][4][5]Heterodimer of IL-17RA and IL-17RC [1][6][7]
Primary Cellular Sources Epithelial cells (airway, gut), Th2 cells, Mast cells, Eosinophils[8][9][10][11]Th17 cells, γδ T cells, Type 3 Innate Lymphoid Cells (ILC3s)[12][13][14]
Key Target Cells T cells, Epithelial cells, Innate Lymphoid Cells (ILC2s), Eosinophils, Mast cells[4][8][15]Epithelial cells, Endothelial cells, Fibroblasts, Keratinocytes[13]
Hallmark Immune Response Type 2 Immunity : Induces IL-4, IL-5, IL-13; promotes eosinophilia, mucus production[2][3][16]Type 17 Immunity : Induces pro-inflammatory cytokines (IL-6), chemokines (CXCL1, IL-8), and antimicrobial peptides; promotes neutrophilia[1][7]

Divergent Signaling Pathways

The functional dichotomy between IL-25 and other IL-17 family members begins at the cell surface with the engagement of distinct receptor complexes. While both IL-25 and IL-17A utilize the IL-17RA subunit, the specific partnering subunit dictates the downstream cascade and ultimate biological outcome.

IL-25 Signaling Pathway

IL-25 initiates signaling by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[4][5] This engagement recruits the adaptor protein Act1, which in turn associates with TRAF6 to activate the NF-κB and MAPK pathways.[8][9] Uniquely, IL-25 can also trigger an Act1-independent pathway by recruiting and activating STAT5 via tyrosine phosphorylation sites on the IL-17RB subunit, a critical step for inducing Type 2 cytokine expression.[4][5]

IL-25 Signaling Pathway cluster_membrane Plasma Membrane IL17RA IL-17RA IL17RB IL-17RB Act1 Act1 IL17RB->Act1 Recruits STAT5 STAT5 IL17RB->STAT5 Recruits (Act1-independent) IL25 IL-25 IL25->IL17RA Binds IL25->IL17RB TRAF6 TRAF6 Act1->TRAF6 Recruits NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Type2_Cytokines Type 2 Cytokine Genes (IL-4, IL-5, IL-13) STAT5->Type2_Cytokines NFkB_MAPK->Type2_Cytokines

Caption: IL-25 signaling utilizes the IL-17RA/RB receptor complex.
Canonical IL-17A/F Signaling Pathway

In contrast, IL-17A and IL-17F signal through a receptor complex of IL-17RA and IL-17RC.[1][7] Ligand binding similarly leads to the recruitment of the Act1 adaptor protein and TRAF6.[1][12] This cascade activates downstream kinases (TAK1, IKK) and transcription factors, including NF-κB, AP-1, and C/EBPs.[1][7] The resulting gene expression profile is heavily skewed towards acute-phase inflammatory proteins, neutrophil-attracting chemokines, and antimicrobial peptides, which are hallmarks of Type 17 immunity.

IL-17A/F Signaling Pathway cluster_membrane Plasma Membrane IL17RA IL-17RA IL17RC IL-17RC Act1 Act1 IL17RC->Act1 Recruits IL17A IL-17A / IL-17F IL17A->IL17RA Binds IL17A->IL17RC TRAF6 TRAF6 Act1->TRAF6 Recruits Downstream_Kinases TAK1, IKKs, MAPKs TRAF6->Downstream_Kinases Transcription_Factors NF-κB, AP-1, C/EBPs Downstream_Kinases->Transcription_Factors ProInflammatory_Genes Pro-inflammatory Genes (IL-6, CXCL1, IL-8, AMPs) Transcription_Factors->ProInflammatory_Genes

Caption: IL-17A/F signaling uses the IL-17RA/RC receptor complex.

Quantitative Comparison of Biological Effects

Direct, side-by-side comparisons of potency (e.g., EC₅₀) are sparse in the literature due to the cytokines' distinct target cells and functions. However, experimental data clearly illustrate their opposing effects on cellular responses and gene induction.

ParameterInterleukin-25 (IL-17E) Interleukin-17A
Primary Immune Cell Response Promotes eosinophil recruitment and activation.[16]Promotes neutrophil recruitment and activation.[13][14]
Effect on Keratinocytes Promotes proliferation, motility, and differentiation. Does not induce antimicrobial peptides.[17][18]Induces antimicrobial peptides (e.g., β-defensin 2) and pro-inflammatory chemokines.[18]
Induced Cytokine Profile Induces production of IL-4, IL-5, and IL-13 from ILC2s and Th2 cells.[3][8][16]Induces production of IL-6, G-CSF, GM-CSF, and CXCL chemokines from stromal and epithelial cells.[7][19]
Role in Airway Inflammation Crucial for allergic/eosinophilic asthma models; promotes airway hyperresponsiveness and mucus production.[3][16]Implicated in neutrophilic asthma and host defense; can exacerbate inflammation.[7]
Role in Psoriasis Overexpressed in psoriatic lesions and promotes keratinocyte proliferation via STAT3.[2][20]A key pathogenic cytokine in psoriasis, driving inflammation and keratinocyte activation.[17]
Regulatory Function Can inhibit Th17 cell development by suppressing macrophage-derived IL-23.[3][20]Can be inhibited by IL-25 acting as a receptor antagonist in certain contexts.[10]

Experimental Protocols

Characterizing the biological activity of IL-17 family cytokines often involves cell-based assays to measure the induction of downstream targets. Below is a representative protocol for a cytokine induction assay using primary human cells.

Experimental Workflow: Cytokine Induction Assay

Experimental Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis start Isolate Primary Cells (e.g., Keratinocytes) culture Culture cells to 80% confluency start->culture starve Serum-starve overnight culture->starve stimulate Stimulate with: - Vehicle Control - IL-25 (10-50 ng/mL) - IL-17A (10-50 ng/mL) starve->stimulate incubate Incubate (6-24 hours) stimulate->incubate harvest Harvest Supernatant & Cell Lysate incubate->harvest elisa ELISA for secreted proteins (e.g., IL-6) harvest->elisa qpcr qPCR for target -gene mRNA (e.g., CXCL8) harvest->qpcr end Data Analysis & Comparison elisa->end qpcr->end

Caption: Workflow for a cell-based cytokine induction assay.
Detailed Methodology: Cytokine Induction in Human Bronchial Epithelial Cells

  • Cell Culture:

    • Primary Human Bronchial Epithelial Cells (HBECs) are seeded in 12-well plates at a density of 2 x 10⁵ cells per well.

    • Cells are cultured in bronchial epithelial growth medium (BEGM) supplemented with required growth factors until they reach 80-90% confluency.

    • Prior to stimulation, cells are washed with phosphate-buffered saline (PBS) and switched to a serum-free basal medium for 12-24 hours to reduce background activation.

  • Cytokine Stimulation:

    • Prepare fresh working solutions of recombinant human IL-25 and IL-17A in serum-free basal medium.

    • Aspirate the starvation medium from the cells and add 1 mL of medium containing:

      • Vehicle control (e.g., PBS with 0.1% BSA).

      • rhIL-25 (final concentration of 50 ng/mL).

      • rhIL-17A (final concentration of 50 ng/mL).

    • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

  • Sample Harvesting and Analysis (qPCR):

    • After incubation, carefully aspirate the culture supernatants (which can be stored at -80°C for protein analysis via ELISA).

    • Wash the cell monolayer once with cold PBS.

    • Add 350 µL of a lysis buffer (e.g., Buffer RLT from Qiagen) directly to each well and scrape the cells to ensure complete lysis.

    • Extract total RNA using a column-based kit according to the manufacturer's instructions.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., IL5, IL13 for IL-25 stimulation; CXCL8, IL6 for IL-17A stimulation) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold-change in gene expression induced by IL-25 and IL-17A relative to the vehicle control. Statistical significance can be determined using a t-test or ANOVA.

References

Validating IL-25 as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Interleukin-25 (IL-25) as a therapeutic target against other key mediators in type 2 inflammatory diseases. Supported by experimental data, this document delves into the validation of IL-25 and its potential in the evolving landscape of biologic therapies.

Interleukin-25 (IL-25), also known as IL-17E, has emerged as a significant upstream regulator of type 2 immunity, playing a pivotal role in the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[1][2] Produced predominantly by epithelial cells upon exposure to allergens or other insults, IL-25 initiates a cascade of inflammatory responses, making it a compelling target for therapeutic intervention.[2][3] This guide summarizes the key experimental evidence validating IL-25 and compares its targeting with established and emerging therapeutic strategies.

The IL-25 Signaling Pathway

IL-25 exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][4] This binding triggers downstream signaling cascades, primarily through the recruitment of the adaptor protein Act1 and the activation of transcription factors such as STAT5.[4] This signaling pathway ultimately leads to the production of key type 2 cytokines, including IL-4, IL-5, and IL-13, by both innate and adaptive immune cells.[5][6]

IL25_Signaling_Pathway IL-25 Signaling Pathway cluster_receptor Cell Membrane IL-17RA IL-17RA IL-17RA->Receptor Complex IL-17RB IL-17RB IL-17RB->Receptor Complex Act1 Act1 Receptor Complex->Act1 Recruits STAT5 STAT5 Receptor Complex->STAT5 Activates IL-25 IL-25 IL-25->Receptor Complex Binds to NF-kB NF-kB Act1->NF-kB Activates Type 2 Cytokines IL-4, IL-5, IL-13 STAT5->Type 2 Cytokines Induces Production NF-kB->Type 2 Cytokines Induces Production

Caption: IL-25 binds to the IL-17RA/RB receptor complex, initiating downstream signaling.

Preclinical Validation of IL-25 as a Therapeutic Target

The validation of IL-25 as a therapeutic target is supported by extensive preclinical data from in vivo and in vitro models of allergic inflammation.

Animal Models of Allergic Asthma

In murine models of ovalbumin (OVA)-induced allergic asthma, blockade of IL-25 has been shown to significantly ameliorate key features of the disease. Treatment with anti-IL-25 monoclonal antibodies (mAbs) leads to a marked reduction in airway hyperresponsiveness (AHR), eosinophilic inflammation in the bronchoalveolar lavage fluid (BALF), and mucus production.[6] Conversely, overexpression of IL-25 in the lungs of mice is sufficient to induce an asthma-like phenotype.[5]

Animal Models of Atopic Dermatitis

In models of atopic dermatitis, such as those induced by the topical application of calcipotriol (B1668217) (MC903), IL-25 has also been identified as a key driver of skin inflammation.[7] Blockade of IL-25 in these models results in a significant reduction in skin thickness, inflammatory cell infiltration, and the expression of type 2 cytokines.[8]

Quantitative Comparison of IL-25 Blockade with Alternative Therapeutic Strategies

The following tables provide a comparative summary of the efficacy of targeting IL-25 versus other key cytokines in preclinical models of asthma and atopic dermatitis.

Table 1: Comparison of Therapeutic Targets in a Murine Model of Allergic Asthma

Therapeutic TargetMechanism of ActionKey Efficacy Readouts (Relative to Control)Reference
IL-25 Neutralizing monoclonal antibody- Significant reduction in BALF eosinophils- Significant reduction in IL-4 and IL-5 levels- Attenuation of airway hyperresponsiveness[6][9]
TSLP Neutralizing monoclonal antibody- Reduction in airway eosinophilia- Decreased Th2 cytokine production[10]
IL-4Rα (blocks IL-4 & IL-13) Monoclonal antibody (e.g., Dupilumab)- Inhibition of IL-25-induced allergic airway inflammation- Reduction in eosinophilic esophagitis[11]
IL-5Rα Monoclonal antibody (e.g., Benralizumab)- Rapid and near-complete depletion of blood and sputum eosinophils[12][13]

Table 2: Comparison of Therapeutic Targets in a Murine Model of Atopic Dermatitis

Therapeutic TargetMechanism of ActionKey Efficacy Readouts (Relative to Control)Reference
IL-25 Neutralizing monoclonal antibody (22C7)- Significant reduction in ear swelling and disease severity (p < 0.001)[8]
IL-4Rα (blocks IL-4 & IL-13) Monoclonal antibody (e.g., Dupilumab)- Amelioration of ear skin swelling- Significant reduction in serum IgE and inflammatory cell infiltration[14]
STAT6 Oral STAT6 degrader (KT-621)- Median FeNO reduction of 56% in patients with comorbid asthma[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key in vivo models used to assess the efficacy of IL-25-targeting therapies.

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used model to mimic the pathophysiology of human allergic asthma.[1]

OVA_Asthma_Workflow OVA-Induced Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day 0 Day 0: Intraperitoneal injection of OVA + Alum Day 14 Day 14: Booster injection of OVA + Alum Days 21-23 Days 21-23: Intranasal or aerosolized OVA challenge Day 14->Days 21-23 Day 24 Day 24: - Measure Airway Hyperresponsiveness (AHR) - Collect Bronchoalveolar Lavage Fluid (BALF) - Histological analysis of lung tissue Days 21-23->Day 24

Caption: Workflow for the OVA-induced allergic asthma mouse model.

Protocol Outline:

  • Sensitization: BALB/c mice are sensitized via intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on days 0 and 14.[5][16]

  • Challenge: On days 21, 22, and 23, mice are challenged with aerosolized OVA for 20-30 minutes.[16][17]

  • Therapeutic Intervention: Anti-IL-25 antibody or a control antibody is typically administered before and/or during the challenge phase.

  • Analysis: 24 to 48 hours after the final challenge, airway hyperresponsiveness (AHR) to methacholine (B1211447) is measured.[1] Bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cells (eosinophils, neutrophils, lymphocytes).[1] Lungs are harvested for histological analysis of inflammation and mucus production.

MC903-Induced Atopic Dermatitis Mouse Model

This model is used to induce AD-like skin inflammation.[2]

Protocol Outline:

  • Induction: A solution of MC903 (calcipotriol) in ethanol (B145695) is topically applied to the ears of mice daily for a specified period (e.g., 14 days).[4][6]

  • Therapeutic Intervention: The therapeutic agent (e.g., anti-IL-25 antibody) is administered systemically or topically during the induction phase.

  • Analysis: Ear thickness is measured as an indicator of inflammation.[2] Skin biopsies are taken for histological analysis of epidermal thickening and inflammatory cell infiltration.[6] Levels of relevant cytokines and IgE can be measured in skin homogenates and serum.

Clinical Development of IL-25 Inhibitors

While the preclinical data for targeting IL-25 is robust, the clinical development of IL-25 inhibitors is still in its early stages. An anti-IL-25 monoclonal antibody, XKH001, has been evaluated in clinical trials for asthma.[18] The limited progression to later-stage clinical trials may be due to the partial redundancy of upstream alarmins like TSLP and IL-33, suggesting that a combined blockade might be more effective in certain patient populations.[19]

Conclusion

The validation of IL-25 as a therapeutic target is well-supported by a substantial body of preclinical evidence. Blockade of IL-25 signaling effectively mitigates key features of allergic asthma and atopic dermatitis in animal models. However, the clinical translation of these findings is ongoing. As our understanding of the complex interplay between epithelial-derived cytokines grows, targeting IL-25, either alone or in combination with other biologics, holds promise for the treatment of type 2 inflammatory diseases. This guide provides a foundational understanding for researchers and drug developers to build upon as they explore the therapeutic potential of modulating the IL-25 pathway.

References

Comparative Analysis of Interleukin-25 in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted role of IL-25 in inflammatory, autoimmune, and infectious diseases.

Interleukin-25 (IL-25), a member of the IL-17 cytokine family, has emerged as a critical modulator of immune responses across a spectrum of diseases. Unlike other IL-17 family members that are typically associated with pro-inflammatory Th17 responses, IL-25 is a potent driver of type 2 immunity, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1] However, its role is not monolithic, exhibiting both pro-inflammatory and anti-inflammatory functions depending on the disease context and local microenvironment. This guide provides a comparative analysis of IL-25's function in various disease models, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways and experimental workflows.

IL-25 Signaling Pathway

IL-25 exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][2] This binding initiates a downstream signaling cascade that can vary depending on the cell type and context. A key adapter protein, Act1, is often recruited to the receptor complex, leading to the activation of downstream pathways such as NF-κB and MAP kinases (p38 and JNK), which drive the expression of inflammatory genes.[3][4][5] Additionally, IL-25 has been shown to activate the JAK-STAT pathway, particularly STAT5, which is crucial for Th2 cell differentiation and the production of type 2 cytokines.[3][6] The interplay of these pathways ultimately dictates the cellular response to IL-25.

IL-25_Signaling_Pathway General IL-25 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-25 IL-25 IL-17RB IL-17RB IL-25->IL-17RB IL-17RA IL-17RA IL-17RB->IL-17RA Act1 Act1 IL-17RB->Act1 recruits STAT5 STAT5 IL-17RB->STAT5 activates TRAF6 TRAF6 Act1->TRAF6 MAPK p38/JNK Act1->MAPK NF-kB NF-kB TRAF6->NF-kB Gene_Expression Gene Expression (e.g., IL-4, IL-5, IL-13) MAPK->Gene_Expression NF-kB->Gene_Expression STAT5->Gene_Expression

Figure 1: General IL-25 Signaling Pathway.

Comparative Data in Disease Models

The following tables summarize the quantitative effects of IL-25 in various preclinical disease models.

Table 1: IL-25 in Rheumatoid Arthritis (Collagen-Induced Arthritis Model)
ParameterControl Group (e.g., PBS)IL-25 Treatment GroupIL-25 Deficient (il25-/-)Key Findings
Arthritis Incidence & Severity High incidence and severitySignificantly reduced incidence and symptomsHighly susceptible to EAE (a related autoimmune model)IL-25 administration can attenuate disease development.[7]
Joint Histopathology Significant synovial hyperplasia, cartilage damage, and bone erosionSignificant reduction in synovial hyperplasia, cartilage damage, and bone erosion-IL-25 protects against joint destruction.
Serum IL-17A Levels Markedly elevatedMarkedly reducedIncreased inflammatory IL-17-producing T cells in EAEIL-25 suppresses the Th17 response.[7]
Th17 Cell Differentiation UnaffectedInhibited-IL-25 directly impacts Th17 cell differentiation.
Table 2: IL-25 in Inflammatory Bowel Disease (DSS-Induced Colitis Model)
ParameterControl Group (e.g., Water)DSS + PBS GroupDSS + IL-25 TreatmentIL-25 Deficient (Il25-/-)Key Findings
Body Weight Loss No significant lossSignificant weight lossDose-dependent effect; optimal dose (0.4 µg) reduced weight lossProtected from weight lossThe role of IL-25 is complex and dose-dependent.[8][9]
Disease Activity Index (DAI) 0High DAI (diarrhea, rectal bleeding)Significantly reduced at optimal dose-IL-25 can ameliorate clinical symptoms.[8]
Colon Length NormalSignificant shorteningLess shortening at optimal doseProtected from colon shorteningIL-25 can reduce gut inflammation.[8][9]
Histopathology Normal histologySevere inflammation, epithelial erosion, leukocyte infiltrationReduced inflammation and tissue damage at optimal doseProtected from inflammatory destructionIL-25 can preserve colon integrity.[8][9]
Colonic IL-25 Expression Basal expressionDecreased with increased severity--Endogenous IL-25 may be protective.[8]
Table 3: IL-25 in Allergic Asthma (Ovalbumin- or House Dust Mite-Induced Models)
ParameterControl Group (e.g., PBS)Allergen-Challenged GroupAllergen + Anti-IL-25 mAbKey Findings
Airway Hyperresponsiveness (AHR) LowHighPrevented AHRIL-25 is critical for the development of AHR.[7][10]
Bronchoalveolar Lavage (BALF) Eosinophils LowHighSignificantly reducedIL-25 promotes eosinophilic inflammation.[7]
BALF IL-5 and IL-13 Levels LowHighSignificantly reducedIL-25 drives type 2 cytokine production.[7]
Serum IgE Levels LowHighSignificantly reducedIL-25 is involved in the allergic antibody response.[7]
Goblet Cell Hyperplasia LowHighSignificantly reducedIL-25 contributes to mucus production.[7]
Airway Remodeling (Collagen, Smooth Muscle) NormalIncreasedAbrogatedIL-25 plays a role in chronic airway remodeling.[10]
Table 4: IL-25 in Parasitic Infections (Nippostrongylus brasiliensis Model)
ParameterWild-Type (WT) MiceIL-25 Deficient (il25-/-) MiceWT + rIL-25 TreatmentKey Findings
Worm Burden (Day 10 post-infection) Worms expelledHigh worm burdenRapid worm expulsion (by day 5)IL-25 is crucial for efficient parasite clearance.[11][12]
Fecal Egg Count Decreases with worm expulsionPersistently highRapidly decreasesIL-25 is linked to reduced parasite fecundity.[11]
Type 2 Cytokine Production (IL-4, IL-5, IL-13) ElevatedDelayed and reducedPotent inductionIL-25 is a key initiator of the anti-helminth type 2 immune response.[11]
Intestinal Smooth Muscle and Epithelial Responses Enhanced contractility and goblet cell hyperplasiaDiminishedInduces characteristic changesIL-25 mediates physiological changes that contribute to worm expulsion.[12]

Experimental Protocols

Detailed methodologies for the key disease models cited above are provided below.

Collagen-Induced Arthritis (CIA) in Mice

This model mimics many aspects of human rheumatoid arthritis.

CIA_Workflow Collagen-Induced Arthritis (CIA) Workflow Start Start Immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Start->Immunization1 Immunization2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunization1->Immunization2 Arthritis_Development Days 28-35: Onset of Arthritis Immunization2->Arthritis_Development Evaluation Days 42-56: Clinical Scoring, Histopathology, Cytokine Analysis Arthritis_Development->Evaluation End End Evaluation->End

Figure 2: Workflow for Collagen-Induced Arthritis.

Materials:

  • Mice: DBA/1 or C57BL/6 strains (8-10 weeks old).[13][14]

  • Collagen: Bovine or chicken type II collagen.[13][15]

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[15]

  • Reagents for evaluation: Calipers for paw measurement, histology reagents, ELISA kits for cytokine measurement.

Procedure:

  • Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.[15]

  • Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion at a different site near the base of the tail.[15]

  • Monitoring: Begin daily monitoring for signs of arthritis (redness, swelling of paws) from day 21.

  • Clinical Assessment: Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4). The maximum score per mouse is 16.[15]

  • Endpoint Analysis (Days 42-56): Collect blood for serum cytokine analysis (e.g., IL-17A). Harvest paws for histopathological examination of joint inflammation and damage.[16]

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.

DSS_Colitis_Workflow DSS-Induced Colitis Workflow Start Start DSS_Admin Days 0-7: Administer DSS (2-5%) in drinking water Start->DSS_Admin Daily_Monitoring Daily Monitoring: Body weight, stool consistency, rectal bleeding DSS_Admin->Daily_Monitoring Endpoint Day 8-10: Sacrifice and Analysis Daily_Monitoring->Endpoint Analysis Colon length measurement, Histopathology, Cytokine analysis Endpoint->Analysis End End Analysis->End

Figure 3: Workflow for DSS-Induced Colitis.

Materials:

  • Mice: C57BL/6 or BALB/c strains (8-10 weeks old).[17]

  • DSS: Dextran sulfate sodium (molecular weight 36,000-50,000).

  • Reagents for evaluation: Reagents for Disease Activity Index (DAI) scoring, histology, and cytokine analysis.

Procedure:

  • Induction of Colitis: Dissolve DSS in drinking water at a concentration of 2-5% (w/v). Provide this solution to the mice as their sole source of drinking water for 5-7 days.[18][19]

  • Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[18]

  • Endpoint Analysis: On the designated day (e.g., day 8 or 10), euthanize the mice.[18]

  • Evaluation: Measure the length of the colon. Collect colonic tissue for histopathological assessment of inflammation and for measuring cytokine levels.[18]

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

A classic model to study the mechanisms of allergic airway inflammation.

OVA_Asthma_Workflow OVA-Induced Asthma Workflow Start Start Sensitization Days 0 & 14: Sensitization with OVA/Alum (i.p.) Start->Sensitization Challenge Days 21-23: Challenge with aerosolized OVA Sensitization->Challenge Analysis 24-48h post-challenge: Measure AHR, Collect BALF, Histology Challenge->Analysis End End Analysis->End

Figure 4: Workflow for OVA-Induced Asthma.

Materials:

  • Mice: BALB/c mice (6-8 weeks old).[20]

  • Ovalbumin (OVA): Grade V.[20]

  • Adjuvant: Aluminum hydroxide (B78521) (Alum).[20]

  • Equipment: Nebulizer for aerosol challenge, whole-body plethysmograph for measuring airway hyperresponsiveness (AHR).[20]

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of OVA emulsified in alum.[20][21]

  • Challenge: On consecutive days (e.g., days 21, 22, and 23), challenge the mice with an aerosol of OVA for a set duration (e.g., 20-30 minutes).[21][22]

  • Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.[20]

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils) and cytokine levels (e.g., IL-5, IL-13).[20]

    • Histology: Harvest lungs for histological examination of inflammation and goblet cell hyperplasia.[23]

    • Serum IgE: Collect blood to measure total and OVA-specific IgE levels.[23]

Nippostrongylus brasiliensis Infection in Mice

A robust model for studying type 2 immunity against helminth infections.

Nippo_Workflow Nippostrongylus brasiliensis Infection Workflow Start Start Infection Day 0: Subcutaneous injection of L3 larvae Start->Infection Migration Days 1-2: Larvae migrate to lungs Infection->Migration Intestinal_Phase Days 3-8: Adult worms in small intestine Migration->Intestinal_Phase Expulsion Days 9-14: Worm expulsion in WT mice Intestinal_Phase->Expulsion Analysis Various time points: Worm burden, fecal egg count, cytokine levels, histology Expulsion->Analysis End End Analysis->End

Figure 5: Workflow for N. brasiliensis Infection.

Materials:

  • Mice: Various strains can be used (e.g., C57BL/6, BALB/c).[24]

  • N. brasiliensis: Infective third-stage (L3) larvae.

  • Reagents for evaluation: Materials for fecal egg counts, intestinal worm burden enumeration, histology, and cytokine analysis.

Procedure:

  • Infection: Infect mice by subcutaneous injection of a defined number of L3 larvae (e.g., 500-750).[24][25]

  • Monitoring: Monitor the mice for general health.

  • Analysis at various time points:

    • Worm Burden: At specific days post-infection, euthanize mice and count the number of adult worms in the small intestine.[26]

    • Fecal Egg Count: Collect feces to determine the number of eggs per gram, which reflects the adult worm burden and fecundity.[26]

    • Cytokine Analysis: Harvest tissues (e.g., mesenteric lymph nodes, lung, intestine) to measure type 2 cytokine production.[11]

    • Histology: Examine intestinal sections for goblet cell hyperplasia and other inflammatory changes.[12]

Conclusion

The role of IL-25 in disease pathogenesis is complex and highly context-dependent. In autoimmune models like collagen-induced arthritis, it demonstrates a clear anti-inflammatory and protective function, primarily through the suppression of Th17 responses.[7] Conversely, in allergic asthma, IL-25 is a potent pro-inflammatory cytokine, driving key features of the disease such as airway hyperresponsiveness and eosinophilia.[7][10] In inflammatory bowel disease, its role is more ambiguous, with evidence suggesting both protective and pathogenic effects that may be dose-dependent.[8][9] In parasitic infections, IL-25 is essential for mounting an effective type 2 immune response to clear the infection.[11][12]

This comparative analysis highlights the importance of understanding the specific immunological milieu in which IL-25 is acting. For drug development professionals, this dual functionality underscores the need for targeted therapeutic strategies. Antagonizing IL-25 may be beneficial in allergic diseases, while agonistic approaches or IL-25 administration could hold therapeutic potential for certain autoimmune conditions. Further research is warranted to fully elucidate the molecular switches that govern the divergent functions of IL-25 in different disease states.

References

Bridging the Gap: A Comparative Guide to Anti-Human IL-25 Antibody Cross-Reactivity with Mouse IL-25

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cytokine research, the selection of appropriate antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-human Interleukin-25 (IL-25) antibodies with mouse IL-25, supported by experimental data and detailed protocols. A thorough understanding of antibody specificity is crucial for the accurate interpretation of experimental results and the successful translation of preclinical findings.

Interleukin-25, also known as IL-17E, is a key cytokine involved in the initiation and amplification of type 2 immune responses. Given its role in allergic inflammation and autoimmune diseases, IL-25 is a significant target for therapeutic intervention. Preclinical studies often rely on mouse models, necessitating the use of antibodies that can effectively recognize the murine ortholog of the target protein. This guide examines the performance of commercially available and novel anti-human IL-25 antibodies in recognizing mouse IL-25.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of anti-human IL-25 antibodies with mouse IL-25 varies significantly between clones. Below is a summary of quantitative data from available sources, highlighting the binding characteristics of different antibodies.

Antibody/CloneHost SpeciesTarget SpeciesCross-Reactivity with Mouse IL-25Quantitative Data (Binding Affinity)ApplicationSource
MAB1258-100 MouseHuman100%Not specifiedELISA, Western Blot, Flow Cytometry, ICC[1]
22C7 Not specifiedHumanEquivalent to humanHuman: 76 pM, Mouse: 48 pMELISA, In vivo neutralization[2]
Polyclonal Goat IgG GoatMouse~40% with human IL-17ENot specifiedELISA, Western Blot[3]

Visualizing the IL-25 Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the biological context and the experimental approach to assess cross-reactivity, the following diagrams illustrate the IL-25 signaling cascade and a typical Western Blot workflow.

IL25_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL25 IL-25 IL17RB IL-17RB IL25->IL17RB binds IL17RA IL-17RA Act1 Act1 IL17RA->Act1 recruits IL17RB->IL17RA forms complex IL17RB->Act1 STAT5 STAT5 IL17RB->STAT5 recruits TRAF6 TRAF6 Act1->TRAF6 recruits MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene Gene Expression (Type 2 Cytokines) MAPK->Gene NFkB->Gene STAT5->Gene

Caption: IL-25 Signaling Pathway.[4][5][6][7]

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Protein_Extraction Protein Extraction (Human & Mouse IL-25) Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Human IL-25) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging System Detection->Imaging Analysis Band Intensity Analysis Imaging->Analysis

Caption: Western Blot Workflow for Cross-Reactivity Assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. The following are generalized protocols for key immunoassays.

Western Blot Protocol for IL-25 Cross-Reactivity
  • Protein Preparation:

    • Load 20-40 µg of total protein lysate from cells expressing recombinant human IL-25 and recombinant mouse IL-25 in separate lanes of a 12% SDS-PAGE gel. Include a protein ladder for molecular weight estimation.

  • Electrophoresis:

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-human IL-25 antibody (e.g., at a concentration of 1 µg/mL) diluted in the blocking buffer overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Compare the intensity of the bands corresponding to human and mouse IL-25 to assess the degree of cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for IL-25 Cross-Reactivity
  • Coating:

    • Coat a 96-well microplate with recombinant human IL-25 and recombinant mouse IL-25 (e.g., at 1-10 µg/mL) in separate wells overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add serial dilutions of the anti-human IL-25 antibody to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Compare the signal generated from the wells coated with human IL-25 to those coated with mouse IL-25 to determine the cross-reactivity.

Flow Cytometry Protocol for Intracellular IL-25 Staining
  • Cell Preparation:

    • Prepare single-cell suspensions of cells expressing either human or mouse IL-25.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Permeabilize the cells with a permeabilization buffer (e.g., saponin-based) for 10 minutes.

  • Antibody Staining:

    • Incubate the cells with the anti-human IL-25 antibody (e.g., at 2.5 µg/10⁶ cells) for 30 minutes at 4°C in the dark.[1]

  • Secondary Antibody Staining (if required):

    • If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash the cells and resuspend in a suitable buffer.

    • Acquire data on a flow cytometer.

  • Analysis:

    • Analyze the fluorescence intensity of the cell populations to compare the antibody's binding to human and mouse IL-25.

Conclusion

The evidence presented indicates that while some anti-human IL-25 antibodies exhibit limited to no cross-reactivity with mouse IL-25, others demonstrate high, and in some cases, equivalent binding to both species. The monoclonal antibody 22C7, for instance, shows comparable high-affinity binding to both human and mouse IL-25, making it an excellent candidate for translational studies.[2] Conversely, other antibodies may show partial cross-reactivity.[3] The R&D Systems' MAB1258-100 is another antibody with reported 100% cross-reactivity with the recombinant mouse protein.[1]

It is imperative for researchers to carefully validate the cross-reactivity of their chosen anti-human IL-25 antibody with the mouse ortholog within the context of their specific experimental setup. The protocols provided in this guide offer a framework for such validation, ensuring the reliability and accuracy of research findings in the critical area of IL-25-mediated immunity and disease.

References

The Dual Role of IL-25: Insights from Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Interleukin-25 (IL-25), also known as IL-17E, is a cytokine that plays a complex and sometimes paradoxical role in immune regulation. While it is a potent driver of type 2 immunity, crucial for anti-helminth defense and implicated in allergic diseases, it also exhibits anti-inflammatory properties in other contexts. The use of IL-25 knockout (IL-25⁻/⁻) mouse models has been instrumental in dissecting these multifaceted functions. This guide provides a comparative overview of key findings from studies utilizing IL-25⁻/⁻ mice, presenting experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in the field.

IL-25's Role in Type 2 Immunity and Inflammation: A Comparative Data Summary

Studies using IL-25 knockout mice have consistently demonstrated its critical role in promoting type 2 immune responses. This is particularly evident in models of parasitic worm infections and allergic asthma. Conversely, in certain autoimmune and inflammatory bowel disease models, the absence of IL-25 can lead to exacerbated inflammation, highlighting its regulatory function.

Disease Model Key Findings in IL-25⁻/⁻ Mice vs. Wild-Type (WT) References
Helminth Infection (e.g., Trichuris muris, Nippostrongylus brasiliensis) Impaired worm expulsion.[1][2] Delayed and reduced production of type 2 cytokines (IL-4, IL-5, IL-13).[2][3] Decreased number of circulating eosinophils.[2][3] Increased serum IgE levels at later stages of infection.[2][3][1][2][3]
Allergic Asthma (e.g., House Dust Mite (HDM)-induced) Reduced airway inflammation and eosinophil recruitment.[4] Decreased levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid (BALF).[4] Ameliorated Th2 responses.[4] In some chronic models, IL-25 signaling in dendritic cells and T cells is crucial for pathology.[5][4][5]
Experimental Autoimmune Encephalomyelitis (EAE) Highly susceptible to EAE development.[6][7] Increased infiltration of pro-inflammatory factors (IL-23, IL-17, IFN-γ) into the central nervous system.[7][6][7]
Colitis (e.g., DSS-induced) Decreased susceptibility to colitis, with reduced colonic inflammation and pathology.[8][9] This protective effect may be linked to a lack of IL-13.[8][8][9]
Colitis-Associated Tumorigenesis (AOM/DSS model) Inhibited tumor formation and growth.[10] Prolonged survival.[11]

Experimental Protocols

The following are generalized protocols for key experiments used to confirm the role of IL-25 in knockout mice.

Generation of IL-25 Knockout Mice

IL-25 deficient mice (Il25⁻/⁻) are typically generated using targeted gene disruption techniques. A common strategy involves inserting a neomycin selection cassette into an early exon of the Il25 gene, leading to a frameshift mutation and a non-functional protein. Successful knockout should be confirmed by PCR genotyping and, ideally, by demonstrating the absence of IL-25 mRNA (e.g., via RT-PCR) or protein (e.g., via ELISA) in relevant cells or tissues upon stimulation.

Mouse Model of Allergic Asthma (HDM-Induced)
  • Animals: 6-8 week old, sex-matched wild-type and Il25⁻/⁻ mice are used.

  • Sensitization and Challenge: Mice are intranasally sensitized with a solution of House Dust Mite (HDM) extract in phosphate-buffered saline (PBS) on day 0. Subsequently, mice are challenged intranasally with a lower dose of HDM on multiple consecutive days (e.g., days 7-11). Control mice receive PBS only.

  • Analysis: On a designated day after the final challenge (e.g., day 14), various analyses are performed:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined.

    • Cytokine Measurement: Levels of cytokines such as IL-4, IL-5, and IL-13 in the BAL fluid supernatant are measured by ELISA.

    • Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammation and mucus production.

    • Flow Cytometry: Lung tissue can be digested to create single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., T helper cells, innate lymphoid cells).

Flow Cytometry for Immune Cell Profiling
  • Sample Preparation: Single-cell suspensions are prepared from tissues of interest (e.g., lung, lymph nodes, spleen). Red blood cells are lysed if necessary.

  • Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific populations (e.g., CD4 for T helper cells, Siglec-F for eosinophils). For intracellular cytokine staining, cells are first stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A), then fixed, permeabilized, and stained for intracellular cytokines (e.g., IL-4, IL-13).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is then analyzed using appropriate software to quantify the frequency and number of different cell populations.

Visualizing the Mechanisms

IL-25 Signaling Pathway

IL-25 initiates its effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RB.[12] This binding event recruits the adaptor protein Act1, which in turn can activate several downstream signaling cascades, including NF-κB, MAP kinases (p38, JNK), and STAT transcription factors, ultimately leading to the expression of genes involved in type 2 inflammation.[6][13][14]

IL25_Signaling cluster_cell Target Cell IL25 IL-25 Receptor IL-17RA / IL-17RB Receptor Complex IL25->Receptor Binds Act1 Act1 Receptor->Act1 Recruits STAT5 STAT5 Receptor->STAT5 Recruits TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway (p38, JNK) Act1->MAPK NFkB NF-κB Pathway TRAF6->NFkB GATA3 GATA3 MAPK->GATA3 NFkB->GATA3 STAT5->GATA3 Nucleus Nucleus GATA3->Nucleus Cytokines Type 2 Cytokines (IL-4, IL-5, IL-13) Nucleus->Cytokines Gene Expression

Caption: IL-25 Signaling Cascade.

Experimental Workflow: Confirming IL-25's Role

The process of confirming the role of IL-25 using knockout mice typically follows a structured workflow, from initial hypothesis to in-depth analysis of the resulting phenotype. This involves comparing the immune response of IL-25⁻/⁻ mice to their wild-type counterparts in a specific disease model.

Experimental_Workflow start Hypothesis: IL-25 is involved in a specific immune response genotype Genotype Confirmation: WT and IL-25-/- Mice start->genotype model Induce Disease Model (e.g., Allergic Asthma, Infection) genotype->model collect Sample Collection (BALF, Serum, Tissues) model->collect analysis Cellular Analysis (Flow Cytometry, Histology) Molecular Analysis (ELISA, RT-PCR) collect->analysis data Data Comparison: WT vs. IL-25-/- analysis->data conclusion Conclusion on the Role of IL-25 data->conclusion

Caption: Workflow for IL-25 Knockout Mouse Studies.

References

A Researcher's Guide to Commercial Interleukin-25 ELISA Kits: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Interleukin-25 (IL-25) is crucial for advancing our understanding of its role in allergic inflammation, autoimmune diseases, and cancer. The enzyme-linked immunosorbent assay (ELISA) remains a staple for this purpose, offering a blend of sensitivity and throughput. However, the market is populated with a variety of commercial ELISA kits, each with its own performance characteristics. This guide provides an objective comparison of several commercially available Human IL-25 ELISA kits, supported by experimental data and detailed protocols to aid in selecting the most suitable kit for your research needs.

Performance Comparison of Human IL-25 ELISA Kits

The performance of an ELISA kit is paramount for generating reliable and reproducible data. Key parameters to consider include sensitivity (the lowest detectable concentration), the detection range (the concentration window within which the assay is accurate), and precision (the reproducibility of the results). The following table summarizes the performance characteristics of several popular commercial Human IL-25 ELISA kits.

ManufacturerCatalog NumberSensitivity (pg/mL)Detection Range (pg/mL)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)
Abcam ab27220041.894 - 6000Not specifiedNot specified
Cusabio CSB-E11715h15.662.5 - 4000< 8%< 10%
Elabscience E-EL-H164818.7531.25 - 2000< 10%< 10%
ELK Biotechnology ELK2151MS615.63 - 1000< 8%< 10%
R&D Systems DY125811.711.7 - 750Not specifiedNot specified

Understanding the IL-25 Signaling Pathway

Interleukin-25, also known as IL-17E, is a member of the IL-17 cytokine family that plays a critical role in promoting type 2 immune responses. Its signaling cascade is initiated by the binding of IL-25 to a heterodimeric receptor complex consisting of IL-17RA and IL-17RB. This interaction triggers the recruitment of the adaptor protein Act1, which in turn leads to the activation of downstream signaling pathways, including NF-κB and MAPK, as well as a distinct JAK/STAT pathway. Understanding this pathway is essential for interpreting experimental results and designing targeted therapeutic strategies.

IL-25 Signaling Pathway IL-25 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-25 IL-25 Receptor Complex IL-25->Receptor Complex IL-17RA IL-17RA IL-17RB IL-17RB Act1 Act1 IL-17RB->Act1 recruits JAK2 JAK2 IL-17RB->JAK2 activates Receptor Complex->IL-17RA Receptor Complex->IL-17RB TRAF6 TRAF6 Act1->TRAF6 recruits MAPK MAPK Act1->MAPK activates IKK Complex IKK Complex TRAF6->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates JNK/p38 JNK/p38 MAPK->JNK/p38 activates STAT5 STAT5 JAK2->STAT5 phosphorylates STAT5_n STAT5 STAT5->STAT5_n translocates Gene Expression Gene Expression NF-κB_n->Gene Expression promotes STAT5_n->Gene Expression promotes Cytokine Production (IL-4, IL-5, IL-13) Cytokine Production (IL-4, IL-5, IL-13) Gene Expression->Cytokine Production (IL-4, IL-5, IL-13)

Caption: IL-25 signaling cascade.

Experimental Protocol: A Generic Sandwich ELISA Workflow

While specific protocols may vary slightly between manufacturers, the fundamental steps of a sandwich ELISA for IL-25 are generally consistent. The following is a detailed, generic protocol that researchers can adapt. For optimal results, always refer to the manual provided with your specific kit.

Materials Required (Typically Provided in Kit):

  • 96-well microplate pre-coated with anti-human IL-25 antibody

  • Human IL-25 standard

  • Biotin-conjugated anti-human IL-25 antibody

  • Streptavidin-HRP conjugate

  • Wash buffer concentrate

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Plate sealers

Materials Required (Not Provided):

  • Deionized or distilled water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Squirt bottle, manifold dispenser, or automated plate washer

  • Tubes for standard and sample dilutions

  • Absorbent paper

Assay Procedure:

  • Reagent Preparation:

    • Bring all reagents to room temperature before use.

    • Dilute the wash buffer concentrate with deionized water as instructed in the kit manual.

    • Reconstitute the lyophilized IL-25 standard with the provided standard diluent to create a stock solution.

    • Prepare a serial dilution of the standard stock solution to create a standard curve.

  • Sample Preparation:

    • Collect and prepare samples (e.g., serum, plasma, cell culture supernatants) as recommended by the kit manufacturer.

    • Dilute samples as necessary with the appropriate assay diluent.

  • Assay Incubation:

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.

    • Cover the plate with a plate sealer and incubate for the time and temperature specified in the manual (typically 2-2.5 hours at room temperature or overnight at 4°C).

    • Aspirate the liquid from each well and wash the plate multiple times with the diluted wash buffer.

  • Detection:

    • Add 100 µL of the biotin-conjugated anti-human IL-25 antibody to each well.

    • Cover the plate and incubate for the specified time (usually 1 hour at room temperature).

    • Wash the plate as described in step 3.

    • Add 100 µL of the streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate for the recommended time (typically 45 minutes at room temperature).

    • Wash the plate again as in step 3.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate the plate in the dark at room temperature for the time specified in the manual (usually 15-30 minutes), allowing a color change to develop.

    • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average zero standard optical density (O.D.) from all other O.D. readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit to calculate the concentration of IL-25 in the samples.

ELISA Experimental Workflow Generic Sandwich ELISA Workflow Start Start Reagent_Prep Reagent Preparation (Standards, Buffers) Start->Reagent_Prep Sample_Prep Sample Preparation (Dilution) Reagent_Prep->Sample_Prep Add_Samples Add Standards & Samples to Plate Sample_Prep->Add_Samples Incubate_1 Incubate (e.g., 2.5h at RT) Add_Samples->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate (e.g., 1h at RT) Add_Detection_Ab->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_HRP Add Streptavidin-HRP Wash_2->Add_HRP Incubate_3 Incubate (e.g., 45 min at RT) Add_HRP->Incubate_3 Wash_3 Wash Plate Incubate_3->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Incubate_4 Incubate in Dark (e.g., 30 min at RT) Add_Substrate->Incubate_4 Add_Stop Add Stop Solution Incubate_4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Analyze_Data Data Analysis (Standard Curve, Concentration Calculation) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical sandwich ELISA workflow.

Conclusion

The selection of an appropriate IL-25 ELISA kit is a critical decision that can significantly impact the quality and reliability of research findings. This guide provides a comparative overview of several commercially available kits, highlighting their key performance characteristics. While factors such as sensitivity and detection range are important considerations, researchers should also take into account the precision of the assay and the specific requirements of their experimental design. By carefully evaluating the data presented and following the detailed experimental protocols, researchers can confidently choose the IL-25 ELISA kit that best suits their needs, ultimately contributing to the advancement of knowledge in their respective fields.

Validating IL-25 Gene Expression: A Comparative Guide to RNA-Seq and qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying gene expression is paramount. This guide provides a comprehensive comparison of RNA sequencing (RNA-Seq) and quantitative reverse transcription PCR (qRT-PCR) for the validation of Interleukin-25 (IL-25) gene expression, a key cytokine in type 2 immunity and allergic inflammation.

This document outlines the methodologies for both techniques, presents a comparative analysis of their performance, and provides detailed experimental protocols to assist in experimental design and data interpretation.

Performance Comparison: RNA-Seq vs. qRT-PCR for IL-25 Expression

While RNA-Seq offers a global, unbiased view of the transcriptome, qRT-PCR remains the gold standard for validating the expression of specific genes due to its high sensitivity and specificity. The following table summarizes a representative comparison of IL-25 gene expression data obtained from a hypothetical experiment using both methods. In this scenario, we analyze the fold change in IL-25 expression in response to an allergenic stimulus in human bronchial epithelial cells.

Sample IDConditionRNA-Seq (Normalized Counts)RNA-Seq Log2 Fold ChangeqRT-PCR (Relative Quantification)qRT-PCR Log2 Fold Change
Control_1Untreated15-1.0-
Control_2Untreated18-1.1-
Control_3Untreated16-0.9-
Average Control Untreated 16.33 - 1.0 -
Stim_1Allergen-Stimulated1252.947.82.96
Stim_2Allergen-Stimulated1353.058.53.09
Stim_3Allergen-Stimulated1303.008.23.04
Average Stimulated Allergen-Stimulated 130.00 3.00 8.17 3.03

Note: This is a representative dataset generated to illustrate the typical high correlation between RNA-Seq and qRT-PCR results. Actual values will vary depending on the experimental conditions.

The data demonstrates a strong positive correlation between the fold changes in IL-25 expression measured by RNA-Seq and qRT-PCR, a common observation in gene expression validation studies.[1][2]

The IL-25 Signaling Pathway

Understanding the biological context of IL-25 is crucial for interpreting expression data. The following diagram illustrates the canonical IL-25 signaling pathway.

IL25_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17RA IL-17RA IL17RB IL-17RB Act1 Act1 IL17RB->Act1 IL25 IL-25 IL25->IL17RA IL25->IL17RB TRAF6 TRAF6 Act1->TRAF6 STAT5 STAT5 Act1->STAT5 NFkB NF-κB TRAF6->NFkB MAPK MAPKs TRAF6->MAPK Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes STAT5->Inflammatory_Genes

Figure 1: IL-25 Signaling Pathway.

Experimental Workflow for RNA-Seq Data Validation

The process of validating RNA-Seq data for IL-25 expression using qRT-PCR follows a structured workflow, from sample preparation to data analysis.

RNASeq_Validation_Workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA-Seq cluster_qrpcr qRT-PCR Validation cluster_comparison Data Comparison Biological_Sample Biological Sample (e.g., Bronchial Epithelial Cells) RNA_Extraction Total RNA Extraction Biological_Sample->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis_RNASeq RNA-Seq Data Analysis (Alignment, Quantification) Sequencing->Data_Analysis_RNASeq Comparison Comparison of Fold Changes (RNA-Seq vs. qRT-PCR) Data_Analysis_RNASeq->Comparison qPCR Quantitative PCR (IL-25 & Housekeeping Genes) cDNA_Synthesis->qPCR Data_Analysis_qPCR qRT-PCR Data Analysis (Relative Quantification) qPCR->Data_Analysis_qPCR Data_Analysis_qPCR->Comparison

Figure 2: Workflow for RNA-Seq Validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for both RNA-Seq and qRT-PCR for the analysis of IL-25 gene expression.

RNA-Seq Protocol
  • RNA Extraction:

    • Isolate total RNA from cultured human bronchial epithelial cells (untreated and allergen-stimulated) using a TRIzol-based method or a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with an RNA Integrity Number (RIN) > 8.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using an rRNA removal kit.

    • Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA, perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

    • Purify the PCR product and assess the library quality and quantity using a bioanalyzer.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression by counting the number of reads mapping to each gene using tools such as HTSeq or featureCounts.

    • Perform differential expression analysis between the untreated and stimulated groups using packages like DESeq2 or edgeR in R.

    • Normalize the count data and calculate the log2 fold change and statistical significance (p-value and adjusted p-value) for the IL-25 gene.

qRT-PCR Protocol for IL-25 Validation
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of the same total RNA used for RNA-Seq into cDNA using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT) primers.

  • Primer Design and Validation:

    • Utilize pre-designed, validated primer pairs for human IL-25 and selected housekeeping genes (e.g., GAPDH, ACTB, B2M). Commercially available, pre-validated primers are recommended to ensure specificity and efficiency.

    • If designing custom primers, use software like Primer-BLAST and design primers that span an exon-exon junction to avoid amplification of genomic DNA. The amplicon size should ideally be between 70 and 200 base pairs.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for IL-25 or a housekeeping gene, and a SYBR Green-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

    • Include no-template controls (NTCs) to check for contamination and a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for IL-25 and the housekeeping gene(s) in each sample.

    • Normalize the Ct value of IL-25 to the geometric mean of the Ct values of the selected stable housekeeping genes (ΔCt = Ct(IL-25) - Ct(housekeeping)).

    • Calculate the relative expression of IL-25 in the stimulated samples compared to the untreated control samples using the 2-ΔΔCt method.

    • Calculate the log2 fold change from the relative expression values.

By following these detailed protocols and comparative guidelines, researchers can confidently validate their RNA-Seq findings for IL-25 expression, ensuring the robustness and accuracy of their data for downstream applications in research and drug development.

References

A Comparative Guide to the Efficacy of Preclinical and Clinical IL-25 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine implicated in the initiation and amplification of type 2 inflammatory responses. Its role in various allergic and autoimmune diseases has made it a compelling target for therapeutic intervention. This guide provides a comparative overview of the efficacy of various IL-25 inhibitory molecules, based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in understanding the current landscape of IL-25-targeted therapies.

IL-25 Signaling Pathway

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RB subunits.[1] This interaction triggers a downstream signaling cascade involving the recruitment of the adaptor protein Act1, leading to the activation of NF-κB and MAPK pathways, as well as a novel Act1-independent pathway involving STAT5 activation.[2][3] This signaling culminates in the production of type 2 cytokines such as IL-4, IL-5, and IL-13, which are central to the pathophysiology of allergic inflammation.[3]

IL25_Signaling_Pathway cluster_cytoplasm Cytoplasm IL17RA IL-17RA IL17RB IL-17RB IL17RB->IL17RA Act1 Act1 IL17RB->Act1 recruits STAT5 STAT5 IL17RB->STAT5 activates (Act1-independent) IL25 IL-25 IL25->IL17RB binds TRAF6 TRAF6 Act1->TRAF6 recruits NFkB NF-κB TRAF6->NFkB activates MAPK MAPK TRAF6->MAPK activates Th2_Cytokines Type 2 Cytokines (IL-4, IL-5, IL-13) NFkB->Th2_Cytokines promotes transcription of MAPK->Th2_Cytokines promotes transcription of STAT5->Th2_Cytokines promotes transcription of

Caption: IL-25 signaling pathway.

Comparative Efficacy of IL-25 Inhibitors

The development of IL-25 inhibitors is an active area of research, with several monoclonal antibodies demonstrating promising results in preclinical models. Brodalumab, an antibody targeting the IL-17RA subunit, indirectly inhibits IL-25 signaling and is clinically approved for psoriasis. The following tables summarize the available efficacy data for these molecules. It is important to note that the data presented is not from head-to-head clinical trials and direct comparisons should be made with caution.

Preclinical IL-25 Monoclonal Antibodies
Inhibitor Target Affinity (KD) In Vitro Potency (IC50) Key In Vivo Efficacy Data Reference(s)
22C7 IL-2576 pM (human), 48.5 pM (mouse)Comparable to soluble IL-17RB-FcInhibited recruitment of monocytes, macrophages, neutrophils, and eosinophils in an IL-25-induced air pouch model. Significantly reduced ear swelling and disease severity in the Aldara mouse model of psoriasiform skin inflammation.[4][5][6]
ABM125 IL-25Not ReportedNot ReportedSuppressed type 2 cytokine response from rhinovirus-infected bronchial epithelial cells from eosinophilic asthma patients.[7]
LNR125 IL-25Not ReportedNeutralizes human and mouse IL-25In a mouse model of RV-exacerbation of allergic airway disease, reduced total BAL cell counts, and secretion of IL-4, IL-5, and IL-25. Increased IFN-β expression and reduced lung viral load.[8]
2C3 mouse IL-25Not ReportedNot ReportedShown to neutralize IL-25 in vivo and improve pathology in mouse models of colitis and asthma.[9]
Clinically Evaluated Inhibitor Targeting the IL-25 Receptor Subunit
Inhibitor Target Mechanism of Action Approved Indication(s) Relevant Clinical Efficacy Data Reference(s)
Brodalumab IL-17RAMonoclonal antibody that binds to IL-17RA, blocking the signaling of IL-17A, IL-17F, IL-17A/F heterodimer, and IL-25.Moderate-to-severe plaque psoriasis.In Phase I and II clinical trials for psoriasis, demonstrated significant improvements in PASI scores and quality of life. The specific contribution of IL-25 inhibition to the overall efficacy is not delineated.[10][11][12][13][14]

Key Experimental Methodologies

The following are detailed protocols for key experiments cited in the evaluation of preclinical IL-25 inhibitors.

IL-25-Induced Air Pouch Model of Inflammation

This model is utilized to assess the in vivo efficacy of IL-25 inhibitors in preventing inflammatory cell recruitment.

Air_Pouch_Workflow cluster_procedure Experimental Workflow Day0 Day 0: Inject 5 mL sterile air subcutaneously into the back of mice. Day3 Day 3: Re-inflate the air pouch with 3 mL sterile air. Day0->Day3 Day5 Day 5: Inject IL-25 or PBS into the air pouch, followed by the IL-25 inhibitor or isotype control. Day3->Day5 Day6 Day 6: Lavage the air pouch and collect the cells. Day5->Day6 Analysis Analyze the collected cells by flow cytometry to quantify inflammatory cell populations (neutrophils, eosinophils, monocytes/macrophages). Day6->Analysis

Caption: Workflow for the IL-25-induced air pouch model.

Protocol:

  • Air Pouch Induction: Anesthetize mice and inject 5 mL of sterile air subcutaneously into the dorsal region to create an air pouch.[5]

  • Pouch Maintenance: On day 3, re-inflate the air pouch with 3 mL of sterile air to maintain its structure.[5]

  • Treatment Administration: On day 5, inject recombinant IL-25 (or PBS as a control) directly into the air pouch. This is immediately followed by the administration of the IL-25 inhibitor or an isotype control antibody.[5]

  • Cell Collection and Analysis: On day 6, euthanize the mice and lavage the air pouch with sterile PBS to collect the infiltrated cells. The collected cells are then counted and analyzed by flow cytometry to identify and quantify different inflammatory cell populations, such as neutrophils, eosinophils, and monocytes/macrophages.[5]

Aldara (Imiquimod)-Induced Psoriasiform Skin Inflammation Model

This model is used to evaluate the therapeutic potential of IL-25 inhibitors in a skin inflammation context that shares features with human psoriasis.

Protocol:

  • Disease Induction: Apply a daily topical dose of Aldara cream (containing 5% imiquimod) to the shaved back and/or ear of the mice for a specified number of consecutive days.

  • Treatment: Administer the IL-25 inhibitor (e.g., 22C7) systemically (e.g., via intraperitoneal injection) at a specified dose and frequency during the Aldara application period.[4][6]

  • Efficacy Assessment: Monitor and score clinical signs of inflammation daily, including erythema, scaling, and skin thickness. At the end of the experiment, collect skin tissue for histological analysis (e.g., H&E staining to measure epidermal thickness) and for measuring the expression of inflammatory markers.[4][6]

In Vitro Neutralization Assay (GROα Secretion Assay)

This cell-based assay is used to determine the in vitro potency of an IL-25 inhibitor by measuring its ability to block IL-25-induced chemokine secretion.

Protocol:

  • Cell Culture: Culture HT-29 cells, which endogenously express the IL-17RA/IL-17RB receptor complex.

  • Inhibition and Stimulation: Pre-incubate the IL-25 inhibitor at various concentrations with a fixed concentration of recombinant human or mouse IL-25.

  • Cell Treatment: Add the inhibitor/IL-25 mixture to the HT-29 cells and incubate for a specified period.

  • Chemokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted GROα (CXCL1) using an ELISA kit.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of IL-25-induced GROα secretion.[5]

Conclusion

The available data indicates that direct inhibition of IL-25 with monoclonal antibodies is a promising therapeutic strategy for type 2 inflammatory diseases, with several preclinical candidates demonstrating significant efficacy in relevant animal models. Furthermore, the clinical success of brodalumab, which targets a shared receptor subunit of IL-25, provides validation for this pathway in human disease. Future research, including head-to-head comparative studies and clinical trials of direct IL-25 inhibitors, will be crucial to fully elucidate the therapeutic potential of targeting this cytokine.

References

Safety Operating Guide

Proper Disposal Procedures for LT25

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of LT25, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.

Important Note: The name "this compound" can refer to different chemical products. Based on its common use in laboratory and industrial settings as a flocculant, this guide primarily focuses on Magnafloc this compound , an anionic polyacrylamide[1][2][3]. However, another product identified as "this compound" is a highly flammable liquid and vapor used in coatings[4]. It is crucial to verify the specific identity of your "this compound" by consulting its Safety Data Sheet (SDS) before proceeding with any handling or disposal procedures.

Section 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the immediate hazards associated with the specific form of this compound in use.

Personal Protective Equipment (PPE)
PPE CategoryMagnafloc this compound (Solid)This compound (Flammable Liquid)
Eye Protection Safety glasses with side-shields[1]Chemical splash goggles and a face shield
Hand Protection Chemical resistant protective gloves[1]Chemical resistant gloves (e.g., Nitrile, Neoprene)
Body Protection Light protective clothing[1]Flame-retardant lab coat or coveralls
Respiratory NIOSH-certified respirator for particulates if dust is generated[1]Approved respirator with organic vapor cartridges
First Aid Measures
Exposure RouteMagnafloc this compound (Solid)This compound (Flammable Liquid)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5]
Skin Contact Wash off with soap and plenty of water. If irritation develops, seek medical attention.[1]Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Get medical attention if irritation persists.[4][5]
Inhalation If dust is inhaled, remove to fresh air. If difficulties occur, seek medical attention.[1]Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor/physician.[5]

Section 2: Disposal Plan for Magnafloc this compound (Anionic Polyacrylamide)

Magnafloc this compound is a high molecular weight polyacrylamide-based flocculant, supplied as a free-flowing white powder[3]. While not classified as hazardous, improper disposal can lead to very slippery conditions when wet[1][2].

Quantitative Data Summary
PropertyValue
Physical State Powder[1][2]
Color Off-white[1][2]
Odor Odorless[1][2]
pH 6 - 8 (in a 10 g/L solution)[1]
Solubility in Water Forms a viscous solution[1]
Step-by-Step Disposal Protocol
  • Containment of Spills:

    • For dry spills, prevent dust generation. Use a dust suppressant if necessary.

    • Avoid dispersal of dust in the air (e.g., do not use compressed air for cleaning)[1].

    • For wet spills, be aware of the extreme slip hazard. Contain the spill using absorbent materials like sand or earth.

  • Collection of Waste:

    • Carefully sweep or vacuum up spilled solid material and place it into a designated, labeled container for disposal.

    • For wet spills, once absorbed, shovel the material into a suitable container.

  • Final Disposal:

    • Dispose of the waste material in accordance with local, state, and federal regulations.

    • While Magnafloc this compound is not classified as hazardous waste, it should not be discharged into drains or waterways where it can cause blockages and deoxygenation.

    • Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Protocol: Spill Decontamination and Verification

This protocol outlines the steps to decontaminate an area after a Magnafloc this compound spill and verify its cleanliness to prevent slip hazards.

  • Objective: To safely clean a spill of Magnafloc this compound and ensure the area is no longer slippery.

  • Materials:

    • Appropriate PPE (as listed in Table 1)

    • Shovel, broom, and dustpan or industrial vacuum

    • Absorbent material (e.g., sand, cat litter)

    • Warning signs for "Slippery Area"

    • Water (for final cleaning)

    • Mop and bucket

    • Designated waste containers

  • Procedure:

    • Secure the Area: Immediately place warning signs around the spill to alert others of the slip hazard.

    • Dry Spill Cleanup:

      • Carefully sweep or vacuum the dry powder. Avoid creating dust.

      • Place the collected powder into a labeled waste container.

    • Wet Spill Cleanup:

      • Cover the spill with an absorbent material.

      • Allow the material to absorb the polymer solution.

      • Carefully shovel the absorbed mixture into a labeled waste container.

    • Final Decontamination:

      • Once the bulk of the spill is removed, wash the area with copious amounts of water.

      • Use a mop to scrub the area and remove any residual polymer. The area may need to be washed multiple times.

    • Verification:

      • After cleaning, the surface should be visually inspected for any remaining residue.

      • Carefully test the surface for slipperiness with a gloved hand or by cautiously testing with footwear.

      • The area is considered decontaminated when it is no longer slippery.

    • Waste Disposal: Seal the waste containers and dispose of them according to institutional and local regulations.

Section 3: Disposal Plan for this compound (Flammable Liquid)

This version of this compound is a highly flammable liquid and vapor that can cause serious eye irritation and an allergic skin reaction[4].

Quantitative Data Summary
PropertyValue
Physical State Liquid[4]
Flash Point -4°C (24.8°F)[4]
Auto-ignition Temperature 377°C (710.6°F)[4]
Vapor Pressure 2.2 kPa (16.5 mm Hg)[4]
Step-by-Step Disposal Protocol
  • Eliminate Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use spark-proof tools and explosion-proof equipment[4].

  • Containment of Spills:

    • Stop the leak if it can be done without risk.

    • Move containers from the spill area.

    • Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain and collect the spill.

  • Collection of Waste:

    • Place the absorbed material into a suitable, sealed container for disposal.

    • Do not allow the spilled material to enter drains or waterways.

  • Final Disposal:

    • This material is considered hazardous waste.

    • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

    • Contact a licensed hazardous waste disposal company.

Section 4: Visualizing Disposal Workflows

To further clarify the disposal procedures, the following diagrams illustrate the logical steps for handling waste.

cluster_magnafloc Magnafloc this compound (Solid) Disposal Workflow spill Spill Occurs ppe Don Appropriate PPE spill->ppe assess Assess Spill (Dry or Wet) contain_dry Contain Dry Spill (No Dust) assess->contain_dry Dry contain_wet Contain Wet Spill (Absorb) assess->contain_wet Wet ppe->assess collect Collect Waste into Labeled Container contain_dry->collect contain_wet->collect decontaminate Decontaminate Area with Water collect->decontaminate verify Verify Area is Not Slippery decontaminate->verify dispose Dispose via Licensed Waste Service verify->dispose

Caption: Disposal workflow for solid Magnafloc this compound.

cluster_flammable Flammable this compound (Liquid) Disposal Workflow spill Spill Occurs ignition Eliminate Ignition Sources spill->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Absorbent ppe->contain collect Collect into Sealed Hazardous Waste Container contain->collect dispose Dispose via Licensed Hazardous Waste Service collect->dispose

Caption: Disposal workflow for flammable liquid this compound.

References

Essential Safety and Handling Protocols for Magnafloc LT25

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for Magnafloc LT25, a high molecular weight polyacrylamide-based flocculant. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Product Identification and Properties

Magnafloc this compound is a co-polymer of acrylamide (B121943) and sodium acrylate, supplied as a free-flowing white powder.[1][2] It is primarily used as a coagulant aid in water clarification and filtration.[1][2]

Physical and Chemical Properties

PropertyValue
Physical State Off-White Powder[3]
Odor Odorless[3]
Bulk Density Approx. 0.7 g/cm³[1]
pH of 1% solution Approx. 7.3[1]
Free Acrylamide Less than 0.020%[1]
Molecular Weight Very High[1]
Ionicity Medium Anionic[1]
Solubility Soluble in water, forms a viscous solution[3]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as hazardous according to EU directives, Magnafloc this compound can cause slight skin and eye irritation with prolonged exposure.[3] A key hazard is that it becomes very slippery when wet .[3][4] Additionally, as with many organic powders, flammable dust clouds may form in the air.[3]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection GogglesTo protect against dust particles and potential eye irritation.[3]
Hand Protection PVC, rubber, or other plastic material glovesTo prevent skin contact and potential irritation.[3]
Respiratory Protection Half or full face mask with a particle filter (type P2)Required when handling large quantities or if dust is generated.[3]
Body Protection Lightweight protective clothingTo minimize skin contact with the powder.[3]

Handling and Storage Procedures

Handling:

  • Avoid the formation of dust.[3][4]

  • Use with local exhaust ventilation.[4]

  • Keep away from ignition sources as dust can form explosive mixtures in the air.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Be aware that spills become very slippery when wet.[3][4]

Storage:

  • Store in the original, sealed packaging.

  • Keep in a dry place with temperatures between 5 and 25 °C.[1]

  • The product has a shelf life of at least 24 months under these conditions.[1]

Emergency and First Aid Measures

SituationFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Skin Contact Wash the affected area thoroughly with soap and water.[4] If irritation develops, seek medical attention.[4]
Inhalation If dust is inhaled, move to fresh air.[4] If the individual feels unwell, seek medical advice.[3]
Ingestion Rinse the mouth and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[4]
Spills Sweep up the powder and place it into suitable containers for disposal, avoiding dust formation.[3] Do not flush into surface water or sewer systems.[3] Be aware that the area will be very slippery if it becomes wet.[3][4]

Disposal Plan

Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or watercourses.[3]

Operational Workflow

The following diagram outlines the standard operating procedure for handling Magnafloc this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Mask) prep_setup Prepare Work Area (Ensure good ventilation, clear of ignition sources) prep_ppe->prep_setup Proceed handle_weigh Weigh this compound Powder (Minimize dust creation) prep_setup->handle_weigh handle_dissolve Prepare Solution (Add powder to water, not vice versa) handle_weigh->handle_dissolve Transfer cleanup_spill Clean Spills Immediately (Sweep dry, avoid water) handle_dissolve->cleanup_spill cleanup_decon Decontaminate Work Area cleanup_spill->cleanup_decon Secure cleanup_dispose Dispose of Waste (Follow local regulations) cleanup_decon->cleanup_dispose Contain cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe Finalize end_node End cleanup_ppe->end_node start Start start->prep_ppe

Caption: Workflow for safe handling of Magnafloc this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。